2-Iodobenzylic alcohol
Description
The exact mass of the compound 2-Iodobenzyl alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-iodophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCXOBMFBKSSFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199540 | |
| Record name | 2-Iodobenzylic alcohol | |
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Molecular Weight |
234.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | 2-Iodobenzyl alcohol | |
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CAS No. |
5159-41-1 | |
| Record name | 2-Iodobenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5159-41-1 | |
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| Record name | 2-Iodobenzylic alcohol | |
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| Record name | 2-Iodobenzylic alcohol | |
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| Record name | 2-iodobenzylic alcohol | |
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| Record name | 2-IODOBENZYLIC ALCOHOL | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Iodobenzyl Alcohol: Properties, Synthesis, and Applications in Research and Development
This technical guide provides a comprehensive overview of 2-iodobenzyl alcohol, a versatile halogenated aromatic alcohol that serves as a crucial building block in organic synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical and physical properties, spectroscopic profile, synthesis, and reactivity. Furthermore, it explores its applications as a key intermediate in the creation of complex molecular architectures with potential therapeutic value.
Core Properties of 2-Iodobenzyl Alcohol
2-Iodobenzyl alcohol, also known as (2-iodophenyl)methanol, is a white to pale yellow crystalline solid at room temperature. Its molecular structure, featuring a hydroxymethyl group and an iodine atom on adjacent carbons of a benzene ring, imparts a unique combination of reactivity that makes it a valuable reagent in synthetic chemistry.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 2-iodobenzyl alcohol is presented in Table 1. These properties are essential for its handling, storage, and application in various chemical transformations.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇IO | |
| Molecular Weight | 234.03 g/mol | |
| Appearance | White to pale yellow crystalline solid | [1] |
| Melting Point | 89-92 °C (lit.) | [1] |
| Boiling Point | 145 °C at 10 mmHg (lit.) | [1] |
| Solubility | Insoluble in water; soluble in organic solvents. | [1] |
| CAS Number | 5159-41-1 |
Spectroscopic Characterization
A thorough understanding of the spectroscopic signature of 2-iodobenzyl alcohol is paramount for its identification and for monitoring reaction progress.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of 2-iodobenzyl alcohol provide detailed information about its molecular structure.
¹H NMR (500 MHz, CDCl₃): [2]
-
δ 7.83 (d, J = 7.9 Hz, 1H): Aromatic proton ortho to the iodine atom.
-
δ 7.48 (m, 1H): Aromatic proton.
-
δ 7.38 (t, J = 7.5 Hz, 1H): Aromatic proton.
-
δ 7.01 (t, J = 7.1 Hz, 1H): Aromatic proton.
-
δ 4.69 (s, 2H): Methylene protons of the benzyl group.
¹³C NMR (CDCl₃): [2]
-
δ 142.59: Aromatic carbon bearing the iodine atom.
-
δ 139.21: Aromatic carbon bearing the hydroxymethyl group.
-
δ 130.19: Aromatic CH.
-
δ 129.30: Aromatic CH.
-
δ 128.48: Aromatic CH.
-
δ 97.46: Aromatic CH.
-
δ 69.28: Methylene carbon of the benzyl group.
Infrared (IR) Spectroscopy
The IR spectrum of 2-iodobenzyl alcohol exhibits characteristic absorption bands corresponding to its functional groups. A broad absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while the C-O stretching vibration appears in the 1000-1200 cm⁻¹ region.
Mass Spectrometry
The mass spectrum of 2-iodobenzyl alcohol will show a molecular ion peak (M⁺) at m/z = 234. The fragmentation pattern would likely involve the loss of a hydrogen atom, a hydroxyl radical, or the entire hydroxymethyl group.
Synthesis of 2-Iodobenzyl Alcohol
A common and efficient method for the synthesis of 2-iodobenzyl alcohol is the reduction of 2-iodobenzoic acid.[1]
Experimental Protocol: Reduction of 2-Iodobenzoic Acid
Materials:
-
2-Iodobenzoic acid
-
Borane-dimethyl sulfide complex (BMS)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Phosphate buffer (pH 7)
-
Saturated brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-iodobenzoic acid (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (1.2 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 15 hours.
-
Quench the reaction by the careful addition of phosphate buffer (pH 7).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-iodobenzyl alcohol as a white solid. The product is often of sufficient purity for subsequent reactions without further purification.[1]
Caption: Synthesis of 2-Iodobenzyl Alcohol.
Chemical Reactivity and Synthetic Applications
The dual functionality of 2-iodobenzyl alcohol, possessing both a reactive hydroxyl group and an aryl iodide, makes it a valuable synthon for a variety of chemical transformations.
Reactions of the Hydroxyl Group
The benzylic alcohol moiety can undergo typical alcohol reactions such as oxidation, esterification, and etherification.
-
Oxidation: The primary alcohol can be oxidized to 2-iodobenzaldehyde or further to 2-iodobenzoic acid using appropriate oxidizing agents.
-
Esterification: Reaction with carboxylic acids or their derivatives under acidic conditions yields the corresponding esters.[3]
-
Etherification: Conversion to ethers can be achieved by reaction with alkyl halides in the presence of a base.[4][5]
Reactions of the Aryl Iodide
The carbon-iodine bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions. Aryl iodides are generally more reactive than the corresponding bromides or chlorides in these reactions.[6][7]
-
Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters to form biaryl compounds.[8]
-
Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to synthesize aryl-alkynes.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form arylamines.[9]
-
Heck Coupling: Palladium-catalyzed reaction with alkenes.
These reactions make 2-iodobenzyl alcohol a key starting material for the synthesis of complex molecules, including substituted seven-membered lactones and 2,3-diphenyl-1-indenone.
Caption: Reactivity of 2-Iodobenzyl Alcohol.
Applications in Drug Development
The structural motifs accessible from 2-iodobenzyl alcohol are prevalent in many biologically active molecules and pharmaceutical agents. Its utility as a building block in medicinal chemistry is significant. For instance, the related 4-iodobenzyl alcohol is a key intermediate in the synthesis of adenosine A3 receptor (A3AR) agonists, which are being investigated for their therapeutic potential in inflammatory diseases and cancer.[10] The ability to introduce the 2-iodobenzyl moiety allows for the exploration of structure-activity relationships (SAR) through subsequent cross-coupling reactions at the iodine position. This enables the rapid generation of diverse libraries of compounds for biological screening.
Safety and Handling
2-Iodobenzyl alcohol is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
2-Iodobenzyl alcohol is a highly valuable and versatile building block for organic synthesis and medicinal chemistry. Its dual reactivity, arising from the benzylic alcohol and the aryl iodide functionalities, provides a powerful platform for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in research and drug development.
References
- 1. 2-Iodobenzyl alcohol | 5159-41-1 [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Iodobenzyl Alcohol: A Keystone Building Block in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Iodobenzyl alcohol, a seemingly simple aromatic alcohol, has emerged as a highly versatile and valuable building block. Its utility is anchored in the orthogonal reactivity of its two key functional groups: a primary alcohol that serves as a handle for oxidation or etherification, and an aryl iodide that is primed for a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive technical overview of 2-iodobenzyl alcohol, from its fundamental properties to its application in the synthesis of intricate organic molecules, with a particular focus on methodologies pertinent to drug discovery and development.
Core Properties and Identification
A thorough understanding of the physicochemical properties of a reagent is the foundation of its effective application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 5159-41-1 | [1] |
| Molecular Formula | C₇H₇IO | [2] |
| Molecular Weight | 234.03 g/mol | [1][2] |
| Appearance | White to light yellow crystalline solid or powder | [3] |
| Melting Point | 89-92 °C | [4] |
| IUPAC Name | (2-iodophenyl)methanol |
Synthesis of 2-Iodobenzyl Alcohol
The reliable synthesis of 2-iodobenzyl alcohol is a critical first step for its use in more complex synthetic endeavors. A common and efficient laboratory-scale preparation involves the reduction of the commercially available 2-iodobenzoic acid.
Protocol: Reduction of 2-Iodobenzoic Acid
This protocol details the reduction of 2-iodobenzoic acid to 2-iodobenzyl alcohol using a borane-dimethyl sulfide complex. This method is favored for its high yield and the mild reaction conditions.
Materials:
-
2-Iodobenzoic acid
-
Borane-dimethyl sulfide complex (BMS)
-
Tetrahydrofuran (THF), anhydrous
-
Phosphate buffer (pH 7)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-iodobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).[3]
-
Cool the solution to 0 °C using an ice bath.[3]
-
Slowly add borane-dimethyl sulfide complex (BMS, ~1.2 eq) to the stirred solution.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 15 hours.[3]
-
Carefully quench the reaction by the slow addition of phosphate buffer (pH 7).[3]
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.[3]
-
Combine the organic layers and wash with saturated brine.[3]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-iodobenzyl alcohol as a white solid. The product is often of sufficient purity for subsequent steps without further purification.[3]
Caption: Workflow for the synthesis of 2-iodobenzyl alcohol.
Reactivity and Applications in Drug Development
The synthetic utility of 2-iodobenzyl alcohol lies in its capacity to undergo a variety of chemical transformations, making it a valuable precursor in the synthesis of biologically active molecules.[5][6] The aryl iodide moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry for the construction of complex molecular scaffolds.[7]
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in 2-iodobenzyl alcohol is significantly weaker than the corresponding carbon-bromine or carbon-chlorine bonds, making it a highly reactive partner in palladium-catalyzed cross-coupling reactions.[8] This enhanced reactivity often allows for milder reaction conditions and lower catalyst loadings.
Caption: Key cross-coupling reactions of 2-iodobenzyl alcohol.
1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[9][10] For 2-iodobenzyl alcohol, this reaction provides a direct route to biaryl structures, which are prevalent in many kinase inhibitors and other therapeutic agents.[11]
-
General Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine 2-iodobenzyl alcohol (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).[12]
-
Add a degassed solvent system (e.g., dioxane/water).[9]
-
Heat the mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).[9]
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.[9]
-
2. Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, a critical transformation for synthesizing aryl-alkyne scaffolds.[13][14] These motifs are found in various biologically active compounds.
-
General Protocol for Sonogashira Coupling:
-
To a reaction vessel under an inert atmosphere, add 2-iodobenzyl alcohol (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), a copper(I) co-catalyst (e.g., CuI, 3-5 mol%), and a degassed solvent (e.g., THF or DMF).[15]
-
Add an amine base (e.g., triethylamine) and the terminal alkyne (1.1-1.5 eq).[8]
-
Stir the reaction at room temperature or with gentle heating until completion.
-
After an aqueous workup, purify the product by column chromatography.
-
3. Heck-Mizoroki Coupling
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[16] This reaction is instrumental in elaborating the core structure of 2-iodobenzyl alcohol, introducing vinyl groups that can be further functionalized.
-
General Protocol for Heck Coupling:
-
In a reaction vessel, combine 2-iodobenzyl alcohol (1.0 eq), the alkene (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a base (e.g., Et₃N, 1.2 eq).[15]
-
If necessary, add a phosphine ligand (e.g., PPh₃, 2-10 mol%).[15]
-
Add a suitable solvent (e.g., DMF) and heat the reaction mixture.[8]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.[4]
-
Application in the Synthesis of Bioactive Molecules
2-Iodobenzyl alcohol is a precursor for a variety of more complex building blocks used in drug discovery. For instance, it can be oxidized to 2-iodobenzaldehyde, which then participates in reactions like the Wittig olefination to form stilbene-like structures, some of which exhibit anti-cancer properties.[1] Furthermore, the alcohol can be converted to the corresponding amine, which can be incorporated into scaffolds targeting adenosine receptors or kinases.[7] While direct examples are often proprietary, the utility of this building block is evident in its frequent appearance in the patent literature for the synthesis of novel therapeutic agents. It is a key starting material for producing substituted seven-membered lactones and 2,3-diphenyl-1-indenone.
Caption: A simplified catalytic cycle for palladium cross-coupling reactions.
Safety and Handling
As with any chemical reagent, proper handling and safety precautions are essential when working with 2-iodobenzyl alcohol.
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a fume hood.
-
Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed and protect it from direct sunlight.
-
Incompatibilities: Strong acids, acid anhydrides, and acid chlorides.
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
Conclusion
2-Iodobenzyl alcohol is a powerful and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its dual functionality allows for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions that are central to the construction of complex molecular frameworks. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, will enable researchers and scientists to effectively harness the synthetic potential of this valuable reagent in the pursuit of novel therapeutic agents and other advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Iodobenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. scilit.com [scilit.com]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
A Spectroscopic Blueprint of 2-Iodobenzyl Alcohol: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-iodobenzyl alcohol (C₇H₇IO), a key intermediate in organic synthesis and drug development. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 2-iodobenzyl alcohol, offering insights grounded in established spectroscopic principles and field-proven expertise.
Molecular Structure and Spectroscopic Overview
2-Iodobenzyl alcohol is an aromatic compound characterized by a benzyl alcohol core substituted with an iodine atom at the ortho position. This substitution pattern significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures. The strategic placement of the bulky and electron-withdrawing iodine atom creates a unique steric and electronic landscape, making spectroscopic analysis a powerful tool for its unambiguous identification.
Caption: Molecular structure of 2-Iodobenzyl alcohol.
This guide will now systematically dissect the NMR, IR, and MS data, providing a detailed interpretation of each.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Positional Analysis
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of 2-iodobenzyl alcohol. The analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of each proton and carbon atom in the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-iodobenzyl alcohol, typically recorded in a deuterated solvent like chloroform (CDCl₃), reveals distinct signals for the aromatic protons, the benzylic protons, and the hydroxyl proton. The ortho-substitution pattern leads to a complex splitting of the aromatic signals due to differing coupling constants between adjacent and non-adjacent protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-iodobenzyl alcohol in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.
-
Acquisition Parameters: Set the spectral width to cover the range of 0-10 ppm. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.
Data Interpretation and Assignments
The following table summarizes the expected ¹H NMR data for 2-iodobenzyl alcohol.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.83 | Doublet (d) | 1H | Aromatic H (adjacent to I) |
| 7.51 - 7.44 | Multiplet (m) | 1H | Aromatic H |
| 7.38 | Triplet (t) | 1H | Aromatic H |
| 7.01 | Triplet (t) | 1H | Aromatic H |
| 4.69 | Singlet (s) | 2H | CH₂ (Benzylic) |
The downfield shift of the proton at 7.83 ppm is attributed to the deshielding effect of the adjacent electronegative iodine atom. The benzylic protons (CH₂) appear as a singlet at 4.69 ppm, indicating no coupling with neighboring protons. The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 2-iodobenzyl alcohol gives rise to a distinct signal.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 126 MHz (for a 500 MHz ¹H) NMR spectrometer.
-
Acquisition Parameters: Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. Set the spectral width to cover the range of 0-160 ppm.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing it to the CDCl₃ solvent peak at 77.16 ppm.
Data Interpretation and Assignments
The table below presents the assigned ¹³C NMR chemical shifts for 2-iodobenzyl alcohol.[1]
| Chemical Shift (δ, ppm) | Assignment |
| 142.59 | Aromatic C (C-OH) |
| 139.21 | Aromatic C-I |
| 130.19 | Aromatic CH |
| 129.30 | Aromatic CH |
| 128.48 | Aromatic CH |
| 97.46 | Aromatic C-H (adjacent to C-I) |
| 69.28 | Benzylic CH₂ |
The carbon directly attached to the iodine atom (C-I) is significantly shielded, appearing at an upfield chemical shift of 97.46 ppm, a characteristic feature of iodo-substituted aromatic rings. The benzylic carbon (CH₂) resonates at 69.28 ppm.
Caption: Correlation of key NMR signals to the structure of 2-iodobenzyl alcohol.
Infrared (IR) Spectroscopy: Functional Group Identification
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 2-iodobenzyl alcohol, the key characteristic absorptions are due to the O-H, C-H, and C-O bonds, as well as vibrations from the aromatic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of solid 2-iodobenzyl alcohol is placed directly on the ATR crystal.
-
Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition: A background spectrum is first recorded. The sample is then scanned, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Expected IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Alcohol |
| 3100 - 3000 (sharp) | C-H stretch | Aromatic |
| 2950 - 2850 (sharp) | C-H stretch | Aliphatic (CH₂) |
| 1600 - 1450 (multiple bands) | C=C stretch | Aromatic Ring |
| 1260 - 1000 (strong) | C-O stretch | Primary Alcohol |
| ~750 (strong) | C-H out-of-plane bend | Ortho-disubstituted aromatic |
The broad O-H stretching band is a hallmark of the alcohol functional group, arising from intermolecular hydrogen bonding. The C-O stretching vibration typically appears as a strong band in the fingerprint region. The pattern of C-H out-of-plane bending in the 800-700 cm⁻¹ region is diagnostic of the substitution pattern on the benzene ring, with a strong band around 750 cm⁻¹ being characteristic of ortho-disubstitution.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization. For 2-iodobenzyl alcohol, the molecular weight is 234.03 g/mol .
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: A dilute solution of the sample is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the compound from any impurities.
-
Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•) and various fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Predicted Fragmentation Pattern
The mass spectrum of 2-iodobenzyl alcohol is expected to show a molecular ion peak at m/z 234. The fragmentation pattern will be influenced by the presence of the iodine atom and the benzyl alcohol moiety. Based on the fragmentation of similar aromatic alcohols and iodo-compounds, the following key fragments are anticipated.[4][5][6]
| m/z | Proposed Fragment Ion | Formula |
| 234 | Molecular Ion [M]⁺• | [C₇H₇IO]⁺• |
| 217 | [M - OH]⁺ | [C₇H₆I]⁺ |
| 107 | [M - I]⁺ | [C₇H₇O]⁺ |
| 79 | [C₆H₇]⁺ | [C₆H₇]⁺ |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |
The loss of a hydroxyl radical (•OH) to form the ion at m/z 217 is a common fragmentation pathway for alcohols. A significant peak at m/z 107, corresponding to the loss of an iodine radical (•I), is also expected due to the relative weakness of the C-I bond. The base peak is likely to be at m/z 79 or 77, corresponding to the tropylium ion or phenyl cation, respectively, which are highly stable carbocations.
Caption: Proposed major fragmentation pathways for 2-iodobenzyl alcohol in EI-MS.
Conclusion
The spectroscopic data of 2-iodobenzyl alcohol provides a detailed and consistent picture of its molecular structure. ¹H and ¹³C NMR spectroscopy offer unambiguous assignment of the proton and carbon environments, highlighting the electronic effects of the ortho-iodo substituent. Infrared spectroscopy confirms the presence of the key hydroxyl and aromatic functional groups. Mass spectrometry establishes the molecular weight and reveals characteristic fragmentation patterns that are diagnostic for the benzyl alcohol and iodo-aromatic moieties. This comprehensive spectroscopic guide serves as a valuable resource for researchers and scientists, enabling confident identification and characterization of 2-iodobenzyl alcohol in various applications.
References
- 1. rsc.org [rsc.org]
- 2. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Fragmentation of different functional groups | PPTX [slideshare.net]
Solubility Profile of 2-Iodobenzyl Alcohol: Principles, Characterization, and Experimental Protocols
An In-depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-iodobenzyl alcohol, a key intermediate in organic synthesis and pharmaceutical research. While direct quantitative solubility data is sparse in publicly available literature, this document synthesizes foundational chemical principles with established experimental methodologies to empower researchers in its effective use. We will explore the theoretical underpinnings of its solubility based on molecular structure, present a qualitative solubility profile derived from material safety data and reaction chemistry, and provide detailed, self-validating protocols for precise quantitative determination. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of 2-iodobenzyl alcohol's behavior in common organic solvents to optimize reaction conditions, purification processes, and formulation development.
Introduction and Physicochemical Properties
2-Iodobenzyl alcohol (CAS No: 5159-41-1) is an aromatic alcohol containing an iodine substituent on the benzene ring. This structure imparts unique reactivity, making it a valuable building block for synthesizing more complex molecules, including substituted seven-membered lactones and indenones. Understanding its solubility is paramount for its practical application. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a critical parameter in developing crystallization, extraction, and chromatographic purification methods.[1]
The molecule's structure—a polar hydroxyl (-OH) group, a largely nonpolar benzene ring, and a heavy, polarizable iodine atom—creates a nuanced solubility profile. It is a solid at room temperature, typically appearing as a white to light yellow powder or crystals.[2][3]
Table 1: Key Physicochemical Properties of 2-Iodobenzyl Alcohol
| Property | Value | Source(s) |
| CAS Number | 5159-41-1 | [2] |
| Molecular Formula | C₇H₇IO | [2][4] |
| Molecular Weight | 234.03 g/mol | |
| Appearance | White to yellow crystals or powder | [2] |
| Melting Point | 89-92 °C | [5] |
| Water Solubility | Insoluble | [5] |
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle "like dissolves like," which relates to the polarity of the molecules involved.[1] The interplay of intermolecular forces—van der Waals forces, dipole-dipole interactions, and hydrogen bonding—determines the extent to which a solute can be solvated.
-
Polarity and Hydrogen Bonding : The hydroxyl (-OH) group in 2-iodobenzyl alcohol is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar protic solvents (e.g., ethanol, methanol). However, the bulk of the molecule is the iodinated benzene ring.
-
Nonpolar Character : The benzene ring is nonpolar and hydrophobic. The large, electron-rich iodine atom increases the molecule's size and polarizability, contributing to London dispersion forces. This suggests affinity for nonpolar or moderately polar solvents.
-
Comparison to Benzyl Alcohol : The parent compound, benzyl alcohol, is moderately soluble in water (~4 g/100 mL) and highly soluble in organic solvents like ethanol and diethyl ether.[6] The introduction of the large iodine atom in the ortho position increases the molecular weight and steric hindrance around the hydroxyl group, and alters the electronic distribution. This leads to a significant decrease in water solubility, as confirmed by safety data sheets which list 2-iodobenzyl alcohol as "insoluble in water".[5]
Based on these principles, 2-iodobenzyl alcohol is expected to exhibit limited solubility in highly polar solvents like water but good solubility in a range of common organic solvents. Solvents that can accommodate both the polar hydroxyl group and the nonpolar iodophenyl moiety, such as moderately polar aprotic and protic solvents, are likely to be most effective.
Qualitative Solubility Classification
A systematic qualitative analysis provides a rapid method for classifying a compound and predicting its behavior in various solvent types.[7] This classification is based on a hierarchical testing scheme.
Implied Solubility from Synthetic Applications
Scientific literature provides indirect evidence of solubility. 2-iodobenzyl alcohol has been used in reactions where the chosen solvents must, by necessity, dissolve the compound to a reasonable extent.
-
Acetonitrile : Used as a solvent for the nickel- and zinc-catalyzed cyclization of 2-iodobenzyl alcohol with propiolates. This strongly implies good solubility in acetonitrile, a polar aprotic solvent.
-
Dichloromethane (DCM) and Dimethyl Sulfoxide (DMSO) : A synthesis procedure reports dissolving 2-iodobenzyl alcohol in a suspension of DMSO in DCM.[5] This suggests solubility in this solvent mixture, and likely in each individual component.
Experimental Flow for Qualitative Analysis
The following workflow can be used to systematically characterize the solubility of 2-iodobenzyl alcohol, which is known to be a neutral compound.[8][9]
Caption: Qualitative solubility testing workflow.
Given that 2-iodobenzyl alcohol is a neutral compound with a polar functional group, it is expected to be insoluble in water, 5% NaOH, and 5% HCl, but soluble in cold concentrated sulfuric acid.[7]
Quantitative Solubility Determination: Experimental Protocol
To obtain precise solubility values (e.g., in mg/mL or mol/L), a rigorous experimental method is required. The equilibrium shake-flask method is a gold-standard technique for its reliability and accuracy.[10]
Protocol: Equilibrium Solubility by the Shake-Flask Method
Objective: To determine the saturation solubility of 2-iodobenzyl alcohol in a selected solvent at a controlled temperature.
Causality: This method ensures that the solvent is fully saturated with the solute, establishing a true thermodynamic equilibrium. By agitating an excess of the solid with the solvent for an extended period, we overcome kinetic barriers to dissolution. Subsequent analysis of the supernatant provides the concentration at saturation.
Materials:
-
2-Iodobenzyl alcohol (≥98% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical balance
-
UV-Vis Spectrophotometer or HPLC system
Workflow Diagram:
Caption: Workflow for quantitative solubility determination.
Step-by-Step Procedure:
-
Preparation : To a series of glass vials, add an excess amount of 2-iodobenzyl alcohol (e.g., 50-100 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition : Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Equilibration : Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for 24 to 48 hours. A 24-hour period is typically sufficient, but a preliminary time-course experiment can validate the time required to reach equilibrium.
-
Phase Separation : After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature, permitting the excess solid to settle.
-
Sampling : Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe.
-
Filtration : Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles that would falsely elevate the measured concentration.
-
Dilution : Accurately perform a serial dilution of the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.
-
Quantification : Analyze the concentration of the diluted solution using a pre-calibrated analytical method, such as UV-Vis spectrophotometry or HPLC.[11]
Analytical Quantification
Method 1: UV-Vis Spectrophotometry
-
Principle : The iodinated benzene ring in 2-iodobenzyl alcohol exhibits strong UV absorbance. According to the Beer-Lambert law, absorbance is directly proportional to concentration.
-
Procedure :
-
Prepare a series of standard solutions of known concentrations of 2-iodobenzyl alcohol in the solvent of interest.
-
Scan the UV spectrum to determine the wavelength of maximum absorbance (λ_max).
-
Measure the absorbance of each standard at λ_max and construct a calibration curve (Absorbance vs. Concentration).
-
Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Method 2: High-Performance Liquid Chromatography (HPLC)
-
Principle : HPLC separates the compound of interest from potential impurities, providing a highly specific and sensitive method of quantification.
-
Procedure :
-
Develop a suitable HPLC method (e.g., reverse-phase C18 column, mobile phase of acetonitrile/water, UV detection at λ_max).
-
Prepare and run a series of standard solutions to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the diluted sample and integrate the peak area corresponding to 2-iodobenzyl alcohol.
-
Calculate the concentration from the calibration curve and apply the dilution factor.
-
Data Presentation
Quantitative results should be compiled into a clear, comparative format.
Table 2: Experimentally Determined Solubility of 2-Iodobenzyl Alcohol at 25 °C (Note: This is a template table for reporting experimental findings.)
| Solvent | Solvent Type | Dielectric Constant (ε)¹ | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | Nonpolar | 1.88 | [Experimental Value] | [Calculated Value] |
| Toluene | Nonpolar | 2.38 | [Experimental Value] | [Calculated Value] |
| Diethyl Ether | Polar Aprotic | 4.34 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | Polar Aprotic | 8.93 | [Experimental Value] | [Calculated Value] |
| Acetone | Polar Aprotic | 20.7 | [Experimental Value] | [Calculated Value] |
| Ethanol | Polar Protic | 24.6 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | Polar Aprotic | 36.6 | [Experimental Value] | [Calculated Value] |
| Dimethyl Sulfoxide | Polar Aprotic | 47.0 | [Experimental Value] | [Calculated Value] |
| Water | Polar Protic | 80.1 | Insoluble | Insoluble |
| ¹ Dielectric constants are approximate values from standard sources.[12] |
Safety and Handling
According to its Safety Data Sheet, 2-iodobenzyl alcohol is considered hazardous.[13]
-
Hazards : Causes skin and serious eye irritation. May cause respiratory irritation.[13]
-
Handling : Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14] Avoid breathing dust.
-
Storage : Keep container tightly closed in a dry, cool, and well-ventilated place. Protect from direct sunlight.[13]
-
Incompatibilities : Strong acids, acid anhydrides, and acid chlorides.[13]
Conclusion
References
- 1. chem.ws [chem.ws]
- 2. L15126.06 [thermofisher.com]
- 3. 2-Iodobenzyl alcohol - Hazardous Agents | Haz-Map [haz-map.com]
- 4. CAS 5159-41-1: 2-Iodobenzyl alcohol | CymitQuimica [cymitquimica.com]
- 5. 2-Iodobenzyl alcohol | 5159-41-1 [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. scribd.com [scribd.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. fishersci.com [fishersci.com]
- 14. 2-碘苄醇 98% | Sigma-Aldrich [sigmaaldrich.com]
The Chemistry of 2-Iodobenzyl Alcohol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Iodobenzyl Alcohol
2-Iodobenzyl alcohol, with the chemical formula C₇H₇IO, is a halogenated aromatic alcohol that has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry. Its strategic importance lies in the unique reactivity conferred by the ortho-disposed iodido and hydroxymethyl functionalities on the benzene ring. The iodine atom serves as a versatile handle for a myriad of cross-coupling reactions, enabling the construction of complex molecular architectures, while the benzyl alcohol moiety provides a site for oxidation, esterification, or etherification. This guide provides an in-depth exploration of the discovery, synthesis, and diverse applications of 2-iodobenzyl alcohol, offering a technical resource for professionals in the chemical sciences.
PART 1: Discovery and Historical Context
The synthesis of the related isomer, 4-iodobenzyl alcohol, was first reported by Beilstein and Kuhlberg in 1868, suggesting that the synthesis of other isomers, including 2-iodobenzyl alcohol, was likely explored by contemporary chemists. The late 19th century witnessed the advent of powerful synthetic tools, most notably the Sandmeyer reaction , discovered by Traugott Sandmeyer in 1884[2]. This reaction, which facilitates the conversion of aryl amines to aryl halides via diazonium salts, would have provided a logical and accessible route to 2-iodobenzyl alcohol from a readily available precursor like 2-aminobenzyl alcohol.
The early synthesis of 2-iodobenzyl alcohol would have likely been a multi-step process, beginning with the synthesis of a suitable ortho-substituted toluene derivative. A plausible historical synthetic pathway is outlined below:
Caption: A plausible historical synthetic route to 2-iodobenzyl alcohol.
This proposed pathway leverages the key chemical transformations available to organic chemists in the late 19th and early 20th centuries. The Sandmeyer reaction on o-toluidine would yield 2-iodotoluene[3]. Subsequent free-radical bromination of the benzylic methyl group, a reaction well-understood at the time, would produce 2-iodobenzyl bromide[4][5][6]. Finally, hydrolysis of the benzyl bromide would afford the target 2-iodobenzyl alcohol[7].
PART 2: Evolution of Synthetic Methodologies
The synthesis of 2-iodobenzyl alcohol has evolved significantly from the likely multi-step, and often low-yielding, methods of the past. Modern synthetic chemistry has provided more efficient, direct, and high-yielding routes to this valuable intermediate.
Modern Synthetic Approaches
A highly efficient and widely used contemporary method for the synthesis of 2-iodobenzyl alcohol involves the reduction of 2-iodobenzoic acid. This approach benefits from the commercial availability of the starting material and the high yields achievable with modern reducing agents.
A general procedure for the synthesis of 2-iodobenzyl alcohol from 2-iodobenzoic acid is the reduction using a borane-dimethyl sulfide complex[8][9].
Experimental Protocol: Synthesis of 2-Iodobenzyl Alcohol from 2-Iodobenzoic Acid
-
Reaction Setup: To a solution of 2-iodobenzoic acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C, slowly add borane-dimethyl sulfide complex (BMS) (1.2 equivalents).
-
Reaction Execution: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 15 hours.
-
Quenching: The reaction is carefully quenched by the addition of a phosphate buffer (pH 7).
-
Extraction: The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are then washed with saturated brine.
-
Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-iodobenzyl alcohol.
-
Purification: The crude product, typically a white solid, is often of sufficient purity for subsequent reactions. If necessary, it can be further purified by recrystallization or column chromatography. This procedure consistently provides high yields, often exceeding 95%[8][9].
References
- 1. 2-ヨードベンジルアルコール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]
- 6. 2-碘溴苄 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. XXXII.—Preparation, hydrolysis and reduction of the fluoro-, chloro-, and bromo-benzyl bromides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. 2-Iodobenzyl alcohol | 5159-41-1 [chemicalbook.com]
- 9. 2-Iodobenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
hazards and safety precautions for handling 2-iodobenzyl alcohol
An In-Depth Technical Guide to the Hazards and Safety Precautions for Handling 2-Iodobenzyl Alcohol
Introduction
2-Iodobenzyl alcohol (CAS No: 5159-41-1) is a valuable chemical intermediate used in the synthesis of a variety of complex organic molecules, including substituted seven-membered lactones and indenones, making it relevant to researchers in materials science and drug development.[1] Its structure, featuring a reactive benzylic alcohol and an ortho-iodine substituent, presents a unique combination of chemical properties that necessitate a thorough understanding of its hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this compound.
Section 1: Chemical and Physical Identity
A foundational understanding of the physical and chemical properties of 2-iodobenzyl alcohol is essential for its safe handling and for predicting its behavior under various experimental conditions.
Table 1: Physical and Chemical Properties of 2-Iodobenzyl Alcohol
| Property | Value | Reference |
|---|---|---|
| CAS Number | 5159-41-1 | [2] |
| Molecular Formula | IC₆H₄CH₂OH | |
| Molecular Weight | 234.03 g/mol | |
| Appearance | Light yellow or white crystalline powder/solid | [3][4] |
| Melting Point | 89-92 °C (lit.) | [4] |
| Boiling Point | 145°C at 10 mmHg (lit.) | [4] |
| Solubility | Insoluble in water | [4] |
| Storage Class | 11 - Combustible Solids | |
Section 2: Hazard Identification and Risk Assessment
2-Iodobenzyl alcohol is classified as a hazardous chemical.[2] A thorough risk assessment must be conducted before any handling or experimental work begins. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[2][5]
Table 2: GHS Hazard Classification for 2-Iodobenzyl Alcohol
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |
It is critical to note that the full toxicological properties of 2-iodobenzyl alcohol have not been completely investigated, which necessitates handling it with a higher degree of caution.[2] The following diagram outlines a systematic approach to risk assessment.
Caption: Risk assessment workflow for handling 2-iodobenzyl alcohol.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, a combination of engineering controls and personal protective equipment is mandatory.
Engineering Controls: All work involving 2-iodobenzyl alcohol, especially when handling the solid powder or creating solutions, must be conducted in a certified chemical fume hood.[2][6] This is crucial to prevent the inhalation of airborne particles and to contain any potential vapors, aligning with the precaution against respiratory irritation.[2] An emergency eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[2][7]
Personal Protective Equipment (PPE): The selection of PPE should be based on a thorough risk assessment of the specific tasks being performed.[8]
Table 3: Personal Protective Equipment (PPE) Selection Guide
| Protection Type | Specification | Rationale and Best Practices |
|---|---|---|
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles with side shields.[8][9] | Protects against dust particles and chemical splashes. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant nitrile gloves. | Provides a barrier against skin contact, which can cause irritation.[2][9] Inspect gloves for defects before use and replace them immediately if contaminated. |
| Skin/Body Protection | Full-length laboratory coat. | Prevents contamination of personal clothing.[10] Contaminated work clothing should not be allowed out of the workplace.[6][11] |
| Respiratory Protection | NIOSH-approved N95 respirator. | Recommended when handling the powder outside of a fume hood or if dust generation is unavoidable. |
Section 4: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is fundamental to laboratory safety.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment.
-
Donning PPE: Put on all required PPE as specified in Table 3.
-
Weighing: Carefully weigh the required amount of 2-iodobenzyl alcohol on weighing paper or in a suitable container within the fume hood to minimize dust dispersal.
-
Transfer: Use a spatula to transfer the solid. If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After use, securely close the container. Clean any residual contamination from the work surface.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.[12][13]
Storage Requirements: Store 2-iodobenzyl alcohol in a tightly closed container in a cool, dry, and well-ventilated area.[2][12] It should be kept away from incompatible materials such as strong acids, acid anhydrides, and acid chlorides.[2] Protecting the container from direct sunlight is also recommended.[2]
Section 5: Reactivity and Incompatibility
Understanding the reactivity of 2-iodobenzyl alcohol is key to preventing hazardous situations and unexpected side reactions in experimental setups.
Incompatible Materials:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[14]
-
Acids, Acid Anhydrides, and Acid Chlorides: Incompatible with the alcohol functional group.[2]
Potential Hazardous Reactions and Byproducts: The chemical structure of 2-iodobenzyl alcohol makes it susceptible to several side reactions that researchers should be aware of to avoid unexpected outcomes and ensure the purity of their desired product.
Caption: Potential side reactions and byproducts of 2-iodobenzyl alcohol.[15]
-
Oxidation: The benzylic alcohol is susceptible to oxidation, which can yield 2-iodobenzaldehyde and subsequently 2-iodobenzoic acid.[15] This can occur with exposure to air over time or in the presence of oxidizing reagents.
-
Dehalogenation: The carbon-iodine bond is relatively weak and can be cleaved under certain conditions, such as in the presence of reducing agents or specific catalysts, leading to the formation of benzyl alcohol.[15]
-
Self-Condensation: Under acidic conditions or with heat, 2-iodobenzyl alcohol can react with itself to form bis(2-iodobenzyl) ether.[15]
Section 6: Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Personal Exposure:
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[2][16]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][16] If skin irritation occurs, seek medical advice.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do.[2][16] If eye irritation persists, get medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water. Seek immediate medical attention.[2][16]
Spills and Leaks: In the case of a spill, the primary objectives are to prevent exposure to personnel and to contain the material.
Caption: Step-by-step protocol for responding to a 2-iodobenzyl alcohol spill.[2][11]
Fire: 2-Iodobenzyl alcohol is a combustible solid.
-
Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, carbon dioxide (CO₂), or water spray.[16]
-
Hazards: In a fire, it may decompose to produce hazardous combustion products, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen iodide.[2][16]
-
Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Section 7: Waste Disposal
Chemical waste must be managed in a way that ensures safety and environmental protection.
-
Segregation: All waste containing 2-iodobenzyl alcohol, including unused product and contaminated materials (e.g., gloves, weighing paper, spill cleanup debris), must be collected separately from other waste streams.[17]
-
Containerization: Collect waste in a designated, compatible, and properly sealed hazardous waste container.[17]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "2-Iodobenzyl alcohol."[17]
-
Disposal: Disposal must be carried out through a licensed hazardous waste disposal company, in strict accordance with all local, state, and federal regulations.[2][17] Do not dispose of this chemical down the drain.[2]
Section 8: References
-
Sigma-Aldrich. (n.d.). 2-Iodobenzyl alcohol 98. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2021). Safety Data Sheet: 2-Iodobenzyl alcohol. Retrieved from --INVALID-LINK--
-
Haz-Map. (n.d.). 2-Iodobenzyl alcohol. Retrieved from --INVALID-LINK--
-
SDS Search. (n.d.). 2-Iodobenzyl Alcohol. Retrieved from --INVALID-LINK--
-
Synquest Labs. (n.d.). 3-Iodobenzyl alcohol Safety Data Sheet. Retrieved from --INVALID-LINK--
-
PCCA. (n.d.). Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Merck. (2025). Benzyl Alcohol Formulation Safety Data Sheet. Retrieved from --INVALID-LINK--
-
MilliporeSigma. (2025). Safety Data Sheet. Retrieved from --INVALID-LINK--
-
ECHA. (n.d.). 2-iodobenzylic alcohol chemical label. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2015). Safety Data Sheet: Benzyl Alcohol. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025). 2-Iodobenzyl alcohol. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2024). Safety Data Sheet: 4-Iodobenzyl alcohol. Retrieved from --INVALID-LINK--
-
MedChemExpress. (2025). Benzyl alcohol Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Apollo Scientific. (n.d.). 2-Bromobenzyl alcohol Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Carl ROTH. (2020). Safety Data Sheet: Benzyl alcohol. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). An In-depth Technical Guide to the Safe Handling of 4-Iodobenzyl Alcohol. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Proper Disposal of 4-Iodobenzyl Alcohol: A Guide for Laboratory Professionals. Retrieved from --INVALID-LINK--
-
Sure-Gro. (2011). Material Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Greenfield Global. (2018). Benzyl Alcohol Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Agilent Technologies. (2024). Safety Data Sheet: Benzyl Alcohol Standard. Retrieved from --INVALID-LINK--
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Brewers Association. (2015). Knowing what PPE is Required for Handling Various Chemicals. Retrieved from --INVALID-LINK--
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BenchChem. (2025). A Comparative Guide to the Cross-Reactivity of 4-Iodobenzyl Alcohol with Common Functional Groups. Retrieved from --INVALID-LINK--
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OSHA. (n.d.). Personal Protective Equipment. Retrieved from --INVALID-LINK--
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Sigma-Aldrich. (n.d.). 2-Iodobenzyl alcohol Peer Reviewed Papers. Retrieved from --INVALID-LINK--
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SDS Search. (n.d.). 2-Iodobenzyl alcohol. Retrieved from --INVALID-LINK--
-
Actylis Lab Solutions. (2024). Safety Data Sheet. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Solvent Effects on the Reactivity of 4-Iodobenzyl Alcohol. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Identifying and characterizing unexpected byproducts in 4-iodobenzyl alcohol reactions. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Two different ways in which iodine attacked benzyl alcohol to form benzaldehyde. Retrieved from --INVALID-LINK--
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EPA NEPS. (n.d.). Health and Environmental Effects Document for Benzyl Alcohol. Retrieved from --INVALID-LINK--
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EPA. (2009). Provisional Peer-Reviewed Toxicity Values for Benzyl alcohol. Retrieved from --INVALID-LINK--
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A Comprehensive Technical Guide to 2-Iodobenzyl Alcohol: Sourcing, Synthesis, and Applications in Modern Organic Chemistry
This guide provides an in-depth analysis of 2-iodobenzyl alcohol (CAS No. 5159-41-1), a versatile reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document explores its commercial availability, synthesis, quality control, and key applications, with a focus on the underlying chemical principles and practical experimental guidance.
Introduction: The Strategic Importance of 2-Iodobenzyl Alcohol
2-Iodobenzyl alcohol, with the chemical formula C₇H₇IO, is a white to light yellow crystalline solid.[1] Its molecular structure, featuring a primary alcohol and an iodine atom on a benzene ring, makes it a valuable building block in the synthesis of complex organic molecules. The hydroxyl group offers a handle for derivatization or can act as a directing group, while the carbon-iodine bond is a prime site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This unique combination of functional groups allows for its use in the synthesis of substituted seven-membered lactones, 2,3-diphenyl-1-indenone, and other intricate molecular architectures.[2][3]
Commercial Availability and Procurement
2-Iodobenzyl alcohol is readily available from several major chemical suppliers. Researchers can procure it in various purities and quantities, suitable for both small-scale research and larger-scale development projects. When selecting a supplier, it is crucial to consider not only the purity but also the provided analytical documentation to ensure the material's quality and consistency.
| Supplier | Product Number | Purity | Available Quantities | Notes |
| Sigma-Aldrich | 183636 | 98% | 10 g, 50 g | A leading supplier for research chemicals.[4][5] |
| Thermo Scientific | L15126 | 98+% | 5 g | Part of the Alfa Aesar portfolio.[6] |
| Apollo Scientific | PC0373 | 97% | 5g, 25g, 100g, 250g | A key supplier of aromatic compounds.[7] |
| ChemicalBook | CB7254502 | 98% | Varies | A platform connecting multiple suppliers.[8] |
This table is not exhaustive and represents a selection of prominent suppliers. Prices are subject to change and should be verified on the respective supplier websites.
Synthesis of 2-Iodobenzyl Alcohol
While commercially available, 2-iodobenzyl alcohol can also be synthesized in the laboratory. The most common route involves the reduction of 2-iodobenzoic acid. This precursor is often prepared from anthranilic acid via a Sandmeyer-type reaction.[9]
Synthesis of 2-Iodobenzoic Acid from Anthranilic Acid
The conversion of anthranilic acid to 2-iodobenzoic acid proceeds through a two-step, one-pot reaction involving diazotization followed by iodide substitution.
Reaction Scheme:
Figure 1: Synthesis of 2-iodobenzoic acid from anthranilic acid.
Experimental Protocol:
-
In a suitable flask, dissolve anthranilic acid in water and concentrated hydrochloric acid.
-
Cool the mixture in an ice-water bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the low temperature, to form the diazonium salt.[10]
-
After stirring for a few minutes, add a solution of potassium iodide in water. Effervescence (nitrogen gas evolution) will be observed as the diazonium group is replaced by iodine.[9]
-
Allow the reaction to proceed at room temperature before gentle warming to ensure completion.
-
The crude 2-iodobenzoic acid can be purified by recrystallization from hot water.[9]
Reduction of 2-Iodobenzoic Acid to 2-Iodobenzyl Alcohol
The carboxylic acid group of 2-iodobenzoic acid can be selectively reduced to the corresponding primary alcohol using a suitable reducing agent. Borane complexes are particularly effective for this transformation.
Reaction Scheme:
Figure 2: Reduction of 2-iodobenzoic acid to 2-iodobenzyl alcohol.
Experimental Protocol:
-
Dissolve 2-iodobenzoic acid in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).[8]
-
Carefully quench the reaction by the slow addition of a phosphate buffer.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-iodobenzyl alcohol, which is often of sufficient purity for subsequent reactions.[8]
Quality Control and Analytical Methods
Ensuring the purity of 2-iodobenzyl alcohol is paramount for the success of subsequent synthetic steps. A combination of chromatographic and spectroscopic techniques is recommended for comprehensive quality control.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an excellent method for determining the purity of 2-iodobenzyl alcohol and for identifying any non-volatile impurities. A C18 column with a mobile phase gradient of water and acetonitrile is typically employed.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for analyzing volatile components and confirming the molecular weight of the compound. Derivatization of the alcohol to a more volatile silyl ether may be necessary for optimal results.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of 2-iodobenzyl alcohol and for identifying any organic impurities. The proton NMR spectrum of 2-iodobenzyl alcohol in CDCl₃ typically shows characteristic peaks for the aromatic protons, the benzylic CH₂ group, and the hydroxyl proton.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the hydroxyl group (a broad peak around 3300 cm⁻¹) and the aromatic ring.
Applications in Organic Synthesis
The dual functionality of 2-iodobenzyl alcohol makes it a valuable reagent in a variety of synthetic transformations.
Cross-Coupling Reactions
The carbon-iodine bond in 2-iodobenzyl alcohol is highly reactive in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds under relatively mild conditions.
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures. 2-Iodobenzyl alcohol can be coupled with various boronic acids to introduce a new aryl or vinyl group at the 2-position.
Generalized Suzuki-Miyaura Coupling Workflow:
Figure 3: General workflow for the Suzuki-Miyaura coupling of 2-iodobenzyl alcohol.
Illustrative Experimental Protocol:
-
In a reaction vessel, combine 2-iodobenzyl alcohol, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).[5][13]
-
Add a degassed solvent system, such as a mixture of toluene and water.
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
After cooling, perform an aqueous work-up, extracting the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[13]
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.
Key Considerations for Sonogashira Coupling:
-
Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is typically used.[14]
-
Base: An amine base, such as triethylamine or diisopropylamine, is commonly employed.
-
Inert Atmosphere: The reaction is sensitive to oxygen, so it is crucial to maintain an inert atmosphere to prevent catalyst decomposition and alkyne homocoupling.[15]
The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. This reaction is a powerful tool for constructing complex carbon skeletons.[4]
2-Iodobenzyl Group as a Protecting Group for Alcohols
The 2-iodobenzyl group can be used as a protecting group for alcohols, forming a 2-iodobenzyl ether. This protecting group is analogous to the more common benzyl (Bn) group but offers the advantage of an additional reactive handle (the iodine atom) for further synthetic transformations.
Protection of an Alcohol:
-
Deprotonate the alcohol to be protected with a strong base, such as sodium hydride, to form the alkoxide.
-
React the alkoxide with 2-iodobenzyl bromide (prepared from 2-iodobenzyl alcohol) in a Williamson ether synthesis to form the 2-iodobenzyl ether.
Deprotection:
The 2-iodobenzyl ether can be cleaved under various conditions:
-
Catalytic Hydrogenolysis: Similar to benzyl ethers, the 2-iodobenzyl group can be removed by hydrogenation over a palladium catalyst (e.g., Pd/C). It is important to note that the carbon-iodine bond may also be reduced under these conditions.
-
Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for the oxidative deprotection of benzyl-type ethers.[16][17]
Safety and Handling
2-Iodobenzyl alcohol is considered hazardous and should be handled with appropriate safety precautions.
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[18][19]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Use in a well-ventilated area or a fume hood.[4][18]
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[18]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.[9][18]
Conclusion
2-Iodobenzyl alcohol is a highly valuable and versatile reagent for the modern organic chemist. Its commercial availability and straightforward synthesis, coupled with its utility in a range of powerful synthetic transformations, make it an important tool for the construction of complex molecules in academic and industrial research. A thorough understanding of its properties, handling requirements, and reaction characteristics, as outlined in this guide, will enable researchers to effectively harness its synthetic potential.
References
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- 19. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to the Structural Analysis of 2-Iodobenzyl Alcohol
This guide provides a comprehensive technical overview of the methodologies employed in the structural elucidation of 2-iodobenzyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document delves into the core analytical techniques, offering not just procedural steps but also the underlying scientific principles that govern experimental choices.
Introduction
2-Iodobenzyl alcohol (C₇H₇IO) is a valuable synthetic intermediate in organic and medicinal chemistry.[1] Its structure, characterized by an iodine atom and a hydroxymethyl group on adjacent carbons of a benzene ring, offers unique reactivity for the synthesis of complex molecules, including substituted seven-membered lactones.[1] A thorough understanding of its three-dimensional structure and electronic properties is paramount for predicting its reactivity and designing novel synthetic pathways. This guide will explore the primary analytical techniques for the comprehensive structural analysis of 2-iodobenzyl alcohol.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 2-iodobenzyl alcohol is essential before undertaking any structural analysis.
| Property | Value | Source |
| Molecular Formula | C₇H₇IO | [2][3] |
| Molecular Weight | 234.04 g/mol | [2] |
| Appearance | White to yellow crystalline solid | [3] |
| Melting Point | 89-92 °C | [1][4] |
| Boiling Point | 145 °C at 10 mmHg | [1] |
| Solubility | Insoluble in water | [1] |
Synthesis Overview
The common laboratory synthesis of 2-iodobenzyl alcohol involves the reduction of 2-iodobenzoic acid.[1][5] This is typically achieved using a reducing agent such as borane-dimethyl sulfide complex in an appropriate solvent like tetrahydrofuran (THF).[1][5]
Caption: Synthetic pathway for 2-iodobenzyl alcohol.
Detailed Synthesis Protocol[1][7]
-
Dissolve 2-iodobenzoic acid (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 15 hours.
-
Quench the reaction by the slow addition of a phosphate buffer (pH 7).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield crude 2-iodobenzyl alcohol as a white solid.
Structural Elucidation Techniques
A multi-faceted analytical approach is necessary for the unambiguous structural determination of 2-iodobenzyl alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-iodobenzyl alcohol in CDCl₃ provides distinct signals for the aromatic, benzylic, and hydroxyl protons.[6]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.83 | d | 1H | Aromatic (ortho to I) |
| 7.44-7.51 | m | 1H | Aromatic |
| 7.38 | t | 1H | Aromatic |
| 7.01 | t | 1H | Aromatic |
| 4.69 | s | 2H | -CH₂- |
Source: The Royal Society of Chemistry[6]
The downfield shift of the proton ortho to the iodine atom is due to the deshielding effect of the halogen. The singlet at 4.69 ppm is characteristic of the benzylic protons.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton.[6]
| Chemical Shift (δ, ppm) | Assignment |
| 142.59 | C-I |
| 139.21 | C-CH₂OH |
| 130.19 | Aromatic CH |
| 129.30 | Aromatic CH |
| 128.48 | Aromatic CH |
| 97.46 | (Not explicitly assigned, likely an aromatic CH) |
| 69.28 | -CH₂OH |
Source: The Royal Society of Chemistry[6]
The carbon attached to the iodine atom (C-I) is significantly shielded, appearing at approximately 97.46 ppm, a characteristic feature of iodo-substituted aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a molecule. For 2-iodobenzyl alcohol, Electron Ionization (EI) is a common technique.
The molecular ion peak ([M]⁺) is expected at m/z 234, corresponding to the molecular weight of the compound.[7] Common fragmentation pathways for benzyl alcohols include the loss of a hydrogen radical to form a stable oxonium ion ([M-H]⁺ at m/z 233) and cleavage of the carbon-iodine bond.[7][8]
Caption: Proposed fragmentation of 2-iodobenzyl alcohol in EI-MS.
Vibrational Spectroscopy (FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[9] For 2-iodobenzyl alcohol, the key absorptions are:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3350 (broad) | O-H stretch | Alcohol |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (-CH₂-) |
| ~1050 | C-O stretch | Primary Alcohol |
The broadness of the O-H stretch is indicative of hydrogen bonding in the solid state.[10]
X-ray Crystallography
Caption: General workflow for X-ray crystallography.
Reactivity and Applications
The structural features of 2-iodobenzyl alcohol dictate its reactivity. The hydroxyl group can undergo oxidation to form 2-iodobenzaldehyde or 2-iodobenzoic acid, and it can participate in etherification and esterification reactions.[14] The carbon-iodine bond is susceptible to cleavage and is a key feature for its use in cross-coupling reactions to form new carbon-carbon bonds.[14][15]
Conclusion
The structural analysis of 2-iodobenzyl alcohol is a multi-technique endeavor. NMR spectroscopy elucidates the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and fragmentation patterns, and FTIR spectroscopy identifies key functional groups. While X-ray crystallography provides the ultimate atomic-level detail, a combination of these spectroscopic methods allows for a comprehensive and unambiguous structural assignment. This in-depth understanding is crucial for its effective application in the synthesis of novel compounds for the pharmaceutical and materials science industries.
References
- 1. 2-Iodobenzyl alcohol | 5159-41-1 [chemicalbook.com]
- 2. 2-iodobenzyl alcohol [stenutz.eu]
- 3. 2-Iodobenzyl alcohol, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. 2-碘苄醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Iodobenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Methodological & Application
use of 2-iodobenzyl alcohol in palladium-catalyzed cross-coupling reactions
An In-Depth Guide to the Application of 2-Iodobenzyl Alcohol in Palladium-Catalyzed Cross-Coupling Reactions
Abstract
2-Iodobenzyl alcohol is a uniquely versatile bifunctional molecule that serves as a powerful building block in modern synthetic chemistry. Its structure, featuring a highly reactive carbon-iodine bond and a primary benzylic alcohol, enables a wide array of transformations. The C-I bond is an excellent substrate for palladium-catalyzed cross-coupling, a cornerstone of carbon-carbon and carbon-heteroatom bond formation. Simultaneously, the hydroxyl group can act as a nucleophile in intramolecular cyclizations or be reserved as a handle for subsequent functionalization. This guide provides an in-depth exploration of 2-iodobenzyl alcohol's utility in key palladium-catalyzed reactions, offering detailed mechanistic insights, field-proven protocols, and comparative data to empower researchers in pharmaceutical development and materials science.
The Strategic Advantage of 2-Iodobenzyl Alcohol
In the vast landscape of aryl halide building blocks, 2-iodobenzyl alcohol stands out for two principal reasons. First, the carbon-iodine bond is the most reactive of the common aryl halides (I > Br > Cl) in the oxidative addition step of palladium-catalyzed cycles. This high reactivity often permits the use of milder reaction conditions, lower catalyst loadings, and broader functional group tolerance, which is critical when working with complex molecules.[1]
Second, the ortho relationship between the iodide and the hydroxymethyl group is sterically significant and synthetically powerful. This arrangement can influence catalyst-substrate interactions and, most importantly, enables highly efficient intramolecular reactions. As this guide will detail, this proximity is expertly exploited in domino or tandem reactions to construct valuable heterocyclic scaffolds, such as isobenzofurans, in a single, atom-economical step.[2][3][4]
Foundational Principles: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions. While specific steps may vary between reaction types, most share a common Pd(0)/Pd(II) catalytic cycle. The process is initiated by the reaction of a low-valent palladium(0) species with the aryl halide.[5][6]
The key steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of 2-iodobenzyl alcohol. This is often the rate-determining step and forms a square planar Pd(II) complex. The weakness of the C-I bond makes this step particularly facile for iodo-substrates.[1][7]
-
Transmetalation / Coordination & Insertion : In reactions like the Suzuki coupling, a nucleophilic organoboron species, activated by a base, transfers its organic group to the palladium center (Transmetalation).[6][8] In Heck reactions, the alkene coordinates to the palladium and then inserts into the Pd-Aryl bond (Carbopalladation).[7][9] For Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.[10][11]
-
Reductive Elimination : The two organic fragments on the palladium(II) center couple and are expelled, forming the desired new C-C or C-N bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[6][11]
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a premier method for constructing biaryl structures, a common motif in pharmaceuticals.[6][12] The reaction couples 2-iodobenzyl alcohol with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.
Causality Behind Component Selection:
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a common and effective choice as it is an air-stable precursor to the active Pd(0) species.
-
Base : An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential. It activates the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[8]
-
Solvent : A two-phase solvent system, such as dioxane/water or toluene/water, is often used. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and boronate intermediate.
Protocol: Suzuki-Miyaura Coupling of 2-Iodobenzyl Alcohol with Phenylboronic Acid
-
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-iodobenzyl alcohol (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition : Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%).
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition : Add a degassed solvent system, such as a 5:1 mixture of 1,4-dioxane and water.
-
Reaction : Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup : After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue via flash column chromatography on silica gel to yield the desired 2-(hydroxymethyl)biphenyl product.
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | ~95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | ~92 |
| 3 | 3-Thiopheneboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | DMF | 80 | ~88 |
| 4 | 4-Vinylphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | ~90 |
Yields are illustrative and based on typical outcomes for aryl iodides.
Application in Heck Coupling
The Mizoroki-Heck reaction is a powerful tool for C(sp²)-C(sp²) bond formation via the coupling of an aryl halide with an alkene, producing a substituted alkene.[5][13] The reaction is highly valuable for synthesizing stilbenes, cinnamates, and other vinyl-substituted aromatics.
Causality Behind Component Selection:
-
Catalyst System : Palladium(II) acetate, Pd(OAc)₂, is a common precatalyst that is reduced in situ to the active Pd(0) species. It is often paired with a phosphine ligand, such as tri(o-tolyl)phosphine, which stabilizes the catalyst and modulates its reactivity.
-
Base : A hindered organic base like triethylamine (Et₃N) is used to neutralize the hydridopalladium halide (H-Pd-X) species formed during the β-hydride elimination step, regenerating the Pd(0) catalyst for the next cycle.[7]
-
Solvent : Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are typically used to dissolve the reactants and catalyst system.
Protocol: Heck Coupling of 2-Iodobenzyl Alcohol with n-Butyl Acrylate[7]
-
Reaction Setup : In a dry Schlenk flask under an inert atmosphere, combine 2-iodobenzyl alcohol (1.0 equiv.), palladium(II) acetate (2 mol%), and tri(o-tolyl)phosphine (4 mol%).
-
Solvent and Reagents : Add anhydrous DMF, followed by triethylamine (2.5 equiv.) and then n-butyl acrylate (1.5 equiv.).
-
Reaction : Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or Gas Chromatography (GC). Completion is typically observed within 4-18 hours.
-
Workup : Cool the reaction, dilute with water, and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification : Purify the crude product by flash column chromatography.
Application in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14][15] This reaction is fundamental for synthesizing aryl-alkyne structures, which are key intermediates in medicinal chemistry and precursors to various heterocyclic systems.[16][17]
Causality Behind Component Selection:
-
Dual Catalyst System : The reaction classically employs a dual catalytic system. A palladium complex (e.g., PdCl₂(PPh₃)₂) catalyzes the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst. The copper forms a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex.[15]
-
Base : An amine base, such as triethylamine or diisopropylamine, is used both as the base and often as the solvent. It deprotonates the terminal alkyne and neutralizes the hydrogen iodide byproduct.[18]
Protocol: Sonogashira Coupling of 2-Iodobenzyl Alcohol with Phenylacetylene[18][19]
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add 2-iodobenzyl alcohol (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (4 mol%).
-
Solvent and Base : Add anhydrous and degassed THF, followed by triethylamine (3.0 equiv.).
-
Alkyne Addition : Add phenylacetylene (1.2 equiv.) dropwise to the stirred mixture.
-
Reaction : Stir the reaction at room temperature. The reaction is often mildly exothermic. Gentle heating (40-50 °C) can be applied if the reaction is sluggish. Monitor progress by TLC until the starting material is consumed.
-
Workup : Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification : Purify the resulting residue by flash column chromatography.
| Entry | Alkyne Partner | Pd Catalyst (mol%) | CuI (mol%) | Base | Temp | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | RT | ~94 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (2) | 4 | i-Pr₂NH | 40 °C | ~91 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | RT | ~96 |
| 4 | Propargyl alcohol | Pd(OAc)₂/XPhos (2) | 5 | Cs₂CO₃ | 50 °C | ~85 |
Yields are illustrative and based on typical outcomes for aryl iodides.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that is otherwise challenging.[10][19] It allows for the coupling of aryl halides with a vast range of primary and secondary amines.
Causality Behind Component Selection:
-
Ligands are Key : For ortho-substituted substrates like 2-iodobenzyl alcohol, sterically hindered and electron-rich biarylphosphine ligands are critical. Ligands like SPhos, RuPhos, or BrettPhos promote the reductive elimination step, which can be slow for hindered substrates, preventing side reactions like beta-hydride elimination.[20][21]
-
Strong Base : A non-nucleophilic strong base, such as sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS), is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.[20][22]
-
Catalyst Precursors : Pre-formed palladium-ligand complexes (precatalysts) are often used to ensure a consistent and active catalyst concentration from the start of the reaction.
Protocol: Buchwald-Hartwig Amination of 2-Iodobenzyl Alcohol with Morpholine
-
Glovebox Setup : Inside a nitrogen-filled glovebox, charge a vial with 2-iodobenzyl alcohol (1.0 equiv.), a palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%), the corresponding ligand (BrettPhos, 2 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Reagent Addition : Add morpholine (1.2 equiv.) followed by an anhydrous solvent such as toluene or tert-butanol.
-
Reaction : Seal the vial tightly, remove it from the glovebox, and place it in a preheated heating block at 100 °C. Stir for 12-24 hours.
-
Workup : Cool the reaction mixture, partition between dichloromethane (DCM) and water, and separate the layers. Extract the aqueous layer with DCM.
-
Purification : Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Tandem Sonogashira/Annulation: A Gateway to Heterocycles
The most elegant application of 2-iodobenzyl alcohol is in tandem or domino reactions where its dual functionality is exploited in a single pot. A prominent example is the synthesis of 1,3-dihydroisobenzofurans (phthalans).[2][4][23] This process involves an initial copper-free Sonogashira coupling with a terminal alkyne, followed by an intramolecular hydroalkoxylation (annulation), where the benzylic alcohol attacks the newly formed alkyne.
Protocol: Tandem Synthesis of 1-Benzylidene-1,3-dihydroisobenzofuran[2][24]
-
Reaction Setup : In a microwave vial, combine 2-iodobenzyl alcohol (1.0 equiv.), an oxime-derived palladacycle precatalyst (1 mol%), and XPhos ligand (1.2 mol%).
-
Reagents : Add potassium hydroxide (KOH) as the base (2.0 equiv.) and phenylacetylene (1.1 equiv.).
-
Solvent : Add methanol as the solvent.
-
Microwave Irradiation : Seal the vial and place it in a microwave reactor. Heat to 130 °C for 30-60 minutes.
-
Workup and Purification : After cooling, filter the reaction mixture, concentrate the solvent, and purify the residue by column chromatography to obtain the cyclized product. This copper-free, microwave-assisted protocol provides a rapid and efficient entry into this important heterocyclic class.
General Experimental Workflow Summary
Regardless of the specific cross-coupling reaction, a common laboratory workflow is followed to ensure reproducibility and safety.
Conclusion
2-Iodobenzyl alcohol is a remarkably enabling reagent for palladium-catalyzed cross-coupling reactions. Its high reactivity facilitates efficient C-C and C-N bond formation under conditions that are often milder than those required for other aryl halides. The true synthetic power of this molecule is realized in tandem reactions, where the ortho-hydroxyl group participates in intramolecular cyclizations to rapidly build molecular complexity. The protocols and principles outlined in this guide demonstrate the breadth of its applications and provide a solid foundation for researchers to innovate and accelerate the synthesis of novel pharmaceuticals, natural products, and functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. globethesis.com [globethesis.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. scispace.com [scispace.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jk-sci.com [jk-sci.com]
- 23. Synthesis of Dihydroisobenzofurans <i>via</i> Palladium‐Catalyzed Sequential Alkynylation/Annulation of 2‐Bromobenzyl a… [ouci.dntb.gov.ua]
Application Notes & Protocols: 2-Iodobenzyl Alcohol as a Versatile Precursor for Heterocyclic Compound Synthesis
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 2-Iodobenzyl Alcohol
In the landscape of synthetic organic chemistry, the rational design of molecular precursors is paramount to the efficient construction of complex molecular architectures. 2-Iodobenzyl alcohol emerges as a uniquely valuable and versatile building block, particularly for the synthesis of heterocyclic compounds, which form the structural core of countless pharmaceuticals, agrochemicals, and materials.[1][2] Its strategic utility is derived from the orthogonal reactivity of its two key functional groups:
-
Aryl Iodide: The iodine atom at the ortho position is an excellent leaving group for a wide array of transition-metal-catalyzed cross-coupling reactions. Its high reactivity, particularly in palladium-catalyzed processes, allows for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[3]
-
Benzylic Alcohol: The primary hydroxyl group serves as a versatile nucleophile for intramolecular cyclization reactions. Furthermore, it can be readily oxidized to an aldehyde or carboxylic acid, or converted into other functional groups, thereby expanding its synthetic potential exponentially.
This guide provides an in-depth exploration of the primary synthetic strategies that leverage 2-iodobenzyl alcohol for the construction of key heterocyclic scaffolds. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer field-proven insights to guide researchers in their synthetic endeavors.
Strategy 1: Palladium-Catalyzed Sonogashira Coupling and Cyclization for Benzofuran Synthesis
The synthesis of benzofurans, a privileged scaffold in medicinal chemistry, can be efficiently achieved from 2-iodobenzyl alcohol.[4] This strategy employs a powerful one-pot or sequential process involving a Sonogashira coupling followed by an intramolecular cyclization.
Principle & Mechanistic Insight
The core of this transformation is the palladium- and copper-cocatalyzed Sonogashira coupling, which forges a C(sp²)-C(sp) bond between 2-iodobenzyl alcohol and a terminal alkyne.[5][6] The catalytic cycle, illustrated below, involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the coupled product. The resulting 2-alkynylbenzyl alcohol is perfectly poised for intramolecular cyclization. The hydroxyl group can attack the alkyne, often promoted by the same catalytic system or by the addition of an electrophilic reagent, to form the furan ring in a 5-exo-dig cyclization.[7]
Visualization: The Sonogashira Catalytic Cycle
Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.
Experimental Protocol: Synthesis of 2-Phenylbenzo[b]furan
This protocol describes the coupling of 2-iodobenzyl alcohol with phenylacetylene followed by cyclization.
Materials:
-
2-Iodobenzyl alcohol (1.0 equiv, 234 mg, 1.0 mmol)
-
Phenylacetylene (1.2 equiv, 122 mg, 1.2 mmol)
-
Palladium(II) chloride (PdCl₂, 0.03 equiv, 5.3 mg, 0.03 mmol)
-
Triphenylphosphine (PPh₃, 0.06 equiv, 15.7 mg, 0.06 mmol)
-
Copper(I) iodide (CuI, 0.03 equiv, 5.7 mg, 0.03 mmol)
-
Triethylamine (Et₃N, 3.0 equiv, 303 mg, 3.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF), 5 mL
Procedure:
-
Inert Atmosphere Setup: To a flame-dried 25 mL Schlenk flask, add PdCl₂, PPh₃, and CuI under a positive pressure of argon or nitrogen.
-
Reagent Addition: Add 2-iodobenzyl alcohol, followed by anhydrous DMF (5 mL) and triethylamine via syringe.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure the complete removal of oxygen.[8]
-
Substrate Addition: Add phenylacetylene to the reaction mixture via syringe.
-
Reaction: Heat the mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the 2-phenylbenzo[b]furan product.
Causality & Insights:
-
Catalyst System: The combination of a palladium source (PdCl₂) and a phosphine ligand (PPh₃) forms the active Pd(0) catalyst in situ. CuI is a crucial co-catalyst that facilitates the transfer of the acetylide group to the palladium center.[9]
-
Base and Solvent: Triethylamine acts as both the base to deprotonate the terminal alkyne and as a solvent. DMF is used as a polar aprotic solvent to ensure the solubility of all reactants and catalysts.
-
Inert Conditions: The exclusion of oxygen is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and the decomposition of the Pd(0) catalyst into inactive palladium black.[8]
| Substrate (Alkyne) | Catalyst System | Base/Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 80 | ~85-95 |
| 1-Hexyne | Pd(PPh₃)₄ / CuI | Et₃N | 60 | ~80-90 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 70 | ~90 |
Strategy 2: Buchwald-Hartwig Amination for N-Heterocycle Synthesis
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[10][11] By leveraging this reaction in an intramolecular fashion with derivatives of 2-iodobenzyl alcohol, nitrogen-containing heterocycles like isoindolinones can be synthesized. Isoindolinones are a prominent structural motif in many biologically active compounds.[12][13]
Principle & Mechanistic Insight
The synthesis of an N-substituted isoindolinone from 2-iodobenzyl alcohol typically requires a multi-step sequence. A common route involves:
-
Carbonylation: A palladium-catalyzed carbonylation of the C-I bond using carbon monoxide (CO) to form a 2-formylbenzoate intermediate.
-
Amidation & Cyclization: The intermediate reacts with a primary amine, and a subsequent intramolecular Buchwald-Hartwig amination closes the ring to form the isoindolinone lactam.
The key Buchwald-Hartwig step involves the oxidative addition of the aryl iodide to Pd(0), coordination of the amide nitrogen to the palladium center, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[14]
Visualization: The Buchwald-Hartwig Amination Cycle
Caption: Catalytic cycle for Buchwald-Hartwig C-N cross-coupling.
Experimental Protocol: Synthesis of N-Benzylisoindolinone
This protocol outlines a general procedure for the final cyclization step. The precursor, methyl 2-iodo-N-benzylbenzamide, would be synthesized from 2-iodobenzoic acid (obtainable by oxidation of 2-iodobenzyl alcohol) and benzylamine.
Materials:
-
Methyl 2-iodo-N-benzylbenzamide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.08 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Glovebox Setup: Inside an inert atmosphere glovebox, add the aryl iodide precursor, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a vial.
-
Solvent Addition: Add anhydrous toluene to the vial.
-
Reaction: Seal the vial and heat the mixture to 100 °C for 18-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Wash the filtrate with water, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to yield N-benzylisoindolinone.
Causality & Insights:
-
Ligand Choice: Sterically hindered and electron-rich biaryl phosphine ligands like XPhos are critical.[14] They promote the reductive elimination step, which is often rate-limiting, and stabilize the Pd(0) species, preventing catalyst decomposition.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amide precursor, forming the palladium-amido complex necessary for the final bond formation.[11]
-
Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the base and interfere with the catalytic cycle.
Strategy 3: Intramolecular Heck Reaction for Carbocycle and Heterocycle Formation
The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, can be adapted for intramolecular cyclization.[15][16] This requires first tethering an alkene to the 2-iodobenzyl alcohol scaffold.
Principle & Mechanistic Insight
The process begins with the functionalization of the hydroxyl group of 2-iodobenzyl alcohol, for example, by etherification with allyl bromide to form 1-((allyloxy)methyl)-2-iodobenzene. This precursor can then undergo an intramolecular Heck reaction. The catalytic cycle involves the oxidative addition of the C-I bond to Pd(0), followed by intramolecular migratory insertion of the tethered alkene into the Pd-C bond. The final step is a β-hydride elimination, which forms the cyclized product and regenerates the Pd(0) catalyst.[17]
Visualization: General Workflow for Tandem Reactions
Caption: General workflow for functionalization followed by cyclization.
Experimental Protocol: Synthesis of Dihydrobenzofuran Derivative
This protocol outlines the intramolecular Heck cyclization of 1-((allyloxy)methyl)-2-iodobenzene.
Materials:
-
1-((allyloxy)methyl)-2-iodobenzene (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Tri-o-tolylphosphine (P(o-tol)₃, 0.1 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
Setup: In a Schlenk tube, combine 1-((allyloxy)methyl)-2-iodobenzene, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add anhydrous, degassed acetonitrile via syringe.
-
Reaction: Heat the reaction mixture to 85 °C for 12 hours.
-
Workup: Cool the mixture, filter through Celite, and rinse the pad with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue via silica gel chromatography to obtain the cyclized product.
Causality & Insights:
-
Phosphine-Free vs. Ligated: While some Heck reactions can proceed without phosphine ligands, their inclusion often improves catalyst stability and reaction efficiency.[18] P(o-tol)₃ is a classic, effective ligand for this transformation.
-
Base: An inorganic base like K₂CO₃ is used to neutralize the HI generated during the catalytic cycle, which is essential for regenerating the active Pd(0) catalyst.[15]
-
Solvent: Polar aprotic solvents like acetonitrile or DMF are commonly used to facilitate the reaction.
Conclusion
2-Iodobenzyl alcohol stands as a powerful and adaptable precursor in the synthetic chemist's toolkit. Its dual functionality enables a diverse range of intramolecular cyclization strategies, primarily driven by the robust and well-understood chemistry of palladium catalysis. By mastering the Sonogashira, Buchwald-Hartwig, and Heck reactions, researchers can efficiently construct complex and valuable benzofuran, isoindolinone, and other heterocyclic systems. The protocols and mechanistic insights provided herein serve as a foundational guide for professionals in drug discovery and materials science to unlock the full potential of this versatile starting material.
References
- 1. researchgate.net [researchgate.net]
- 2. unk.alma.exlibrisgroup.com [unk.alma.exlibrisgroup.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 13. benchchem.com [benchchem.com]
- 14. research.rug.nl [research.rug.nl]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2-Iodobenzyl Alcohol in Medicinal Chemistry: A Guide for Drug Discovery Professionals
In the intricate landscape of medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and the novelty of the resulting chemical matter. Among the vast arsenal of building blocks available to the modern chemist, 2-iodobenzyl alcohol emerges as a particularly versatile and strategic reagent. Its unique bifunctionality, characterized by a reactive benzylic hydroxyl group and a synthetically malleable ortho-iodo substituent, provides a powerful platform for the construction of complex molecular architectures and the exploration of diverse chemical spaces. This technical guide provides an in-depth exploration of the applications of 2-iodobenzyl alcohol in medicinal chemistry, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel therapeutic agents.
Core Attributes and Synthetic Versatility
2-Iodobenzyl alcohol's utility in medicinal chemistry is fundamentally rooted in the orthogonal reactivity of its two key functional groups. The primary alcohol readily undergoes a variety of transformations, including oxidation to the corresponding aldehyde, esterification, and etherification. Concurrently, the carbon-iodine bond at the ortho position serves as a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings. This dual reactivity allows for a modular and convergent approach to the synthesis of complex molecules, enabling the late-stage introduction of molecular diversity.
| Property | Value |
| Molecular Formula | C₇H₇IO |
| Molecular Weight | 234.03 g/mol [1] |
| CAS Number | 5159-41-1[1] |
| Melting Point | 89-92 °C[1] |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) |
Application in the Synthesis of Heterocyclic Scaffolds
A primary application of 2-iodobenzyl alcohol in drug discovery lies in its use as a precursor for the synthesis of a diverse range of heterocyclic compounds.[2] These scaffolds are prevalent in numerous approved drugs and natural products, and their synthesis from readily available starting materials is of paramount importance. The ortho-disposed functional groups of 2-iodobenzyl alcohol and its derivatives are ideally suited for intramolecular cyclization reactions, leading to the formation of various ring systems.
Synthesis of Substituted Seven-Membered Lactones
One notable application is the synthesis of substituted seven-membered lactones via a nickel- and zinc-catalyzed cyclization of 2-iodobenzyl alcohol with propiolates.[3] This transformation provides a direct and efficient route to a class of compounds with potential biological activities.
Protocol 1: Synthesis of a Substituted Seven-Membered Lactone
Objective: To synthesize a substituted seven-membered lactone via Ni/Zn-catalyzed cyclization of 2-iodobenzyl alcohol and a propiolate.
Materials:
-
2-Iodobenzyl alcohol
-
Methyl propiolate
-
Ni(dppe)Br₂ (dppe = 1,2-bis(diphenylphosphino)ethane)
-
Zinc powder
-
Acetonitrile (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2-iodobenzyl alcohol (1.0 mmol), Ni(dppe)Br₂ (0.1 mmol), and zinc powder (2.0 mmol).
-
Add anhydrous acetonitrile (10 mL) to the flask.
-
Add methyl propiolate (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired seven-membered lactone.
Caption: Workflow for the synthesis of seven-membered lactones.
Potential in the Development of Antimicrobial Agents
The benzyl alcohol scaffold and its derivatives have been investigated for their potential as antimicrobial agents.[4][5] While direct studies on the antimicrobial properties of 2-iodobenzyl alcohol are not extensively reported, its derivatives can be incorporated into heterocyclic systems known to possess antibacterial and antifungal activity. For instance, benzyl-substituted thiobenzoazoles have shown promise as antifungal agents.[6] The iodo-substituent on the benzyl ring of 2-iodobenzyl alcohol can be leveraged to explore structure-activity relationships (SAR) and enhance potency.
Hypothetical Synthesis of a 2-((2-Iodobenzyl)thio)benzo[d]thiazole Derivative
The following protocol outlines a hypothetical synthesis of a 2-((2-iodobenzyl)thio)benzo[d]thiazole derivative, adapting a known procedure for benzyl halides. This illustrates how 2-iodobenzyl alcohol can be functionalized to access potentially bioactive compounds.
Protocol 2: Synthesis of a 2-((2-Iodobenzyl)thio)benzo[d]thiazole Derivative
Objective: To synthesize a potential antifungal agent by reacting 2-mercaptobenzothiazole with a 2-iodobenzyl halide (derived from 2-iodobenzyl alcohol).
Part A: Conversion of 2-Iodobenzyl Alcohol to 2-Iodobenzyl Bromide
Materials:
-
2-Iodobenzyl alcohol
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Dissolve 2-iodobenzyl alcohol (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add PBr₃ (0.4 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-iodobenzyl bromide.
Part B: Synthesis of 2-((2-Iodobenzyl)thio)benzo[d]thiazole
Materials:
-
2-Iodobenzyl bromide (from Part A)
-
2-Mercaptobenzothiazole
-
Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-mercaptobenzothiazole (1.0 mmol) and KOH (1.1 mmol) in ethanol (15 mL).
-
Add a solution of 2-iodobenzyl bromide (1.0 mmol) in ethanol (5 mL) to the mixture.
-
Stir the reaction at room temperature for 6-8 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-((2-iodobenzyl)thio)benzo[d]thiazole.
Caption: Synthetic route to a potential antimicrobial agent.
Prospective Application as a Linker in Medicinal Chemistry
In the realm of drug delivery and combinatorial chemistry, linkers play a pivotal role in tethering a molecule of interest to another entity, such as a solid support, a targeting moiety, or a payload. While the 4-iodo isomer has been more extensively studied as a versatile linker, the principles are directly applicable to 2-iodobenzyl alcohol.[7][8] The benzyl alcohol functionality can form a stable ether or ester linkage, while the iodo group provides a handle for late-stage diversification via cross-coupling reactions.
The ortho-position of the iodo group in 2-iodobenzyl alcohol could introduce unique steric and electronic properties to the resulting linked structures, potentially influencing their biological activity and pharmacokinetic profiles. This makes it an intriguing, albeit less explored, candidate for the development of novel linkers in areas such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
References
- 1. 2-ヨードベンジルアルコール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 4. purerims.smu.ac.za [purerims.smu.ac.za]
- 5. researchgate.net [researchgate.net]
- 6. Green Synthesis of Potential Antifungal Agents: 2-Benzyl Substituted Thiobenzoazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Synthesis of Substituted Seven-Membered Lactones: A Detailed Protocol Using Nickel- and Zinc-Catalyzed Cyclization of 2-Iodobenzyl Alcohol
Introduction: The Significance of Seven-Membered Lactones
Seven-membered lactones, particularly those with a dibenzo[b,f]oxepine core, represent a privileged scaffold in medicinal chemistry and natural products.[1] These structures are associated with a wide array of biological activities, including anticancer, anti-inflammatory, antidepressant, and neuroprotective properties.[1][2][3] The unique three-dimensional conformation of the seven-membered ring allows for precise spatial orientation of substituents, making them attractive candidates for targeted drug design.[4]
The synthesis of these medium-sized rings, however, can be challenging due to unfavorable entropic factors and the potential for competing side reactions. This application note provides a detailed and robust protocol for the synthesis of substituted seven-membered lactones via a nickel- and zinc-catalyzed cyclization of readily available 2-iodobenzyl alcohols and propiolates. This method, originally developed by Rayabarapu and Cheng, offers a highly regioselective and stereoselective route to these valuable compounds.[5]
Reaction Principle and Mechanistic Overview
The core of this synthetic strategy is a nickel-catalyzed cross-coupling reaction. The reaction proceeds through the formation of a nickelacycle intermediate, followed by an unusual E/Z isomerization and subsequent lactonization to yield the desired seven-membered ring. Zinc powder acts as a crucial reductant in this catalytic cycle.[5]
A proposed mechanistic pathway is outlined below. The reaction is initiated by the reduction of a Ni(II) species to a catalytically active Ni(0) species by zinc powder. Oxidative addition of the 2-iodobenzyl alcohol to the Ni(0) complex forms an arylnickel(II) intermediate. Coordination and insertion of the propiolate into the arylnickel bond leads to a vinylnickel(II) species. A key step in this mechanism is the E/Z isomerization of the carbon-carbon double bond within this intermediate prior to the final lactone formation.[5]
Experimental Workflow
The overall experimental workflow is depicted in the diagram below, from reagent preparation to product purification.
Figure 1: General experimental workflow for the synthesis of substituted seven-membered lactones.
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of substituted seven-membered lactones. The following is a specific example for the synthesis of methyl (Z)-2-(dibenzo[b,f]oxepin-10(11H)-ylidene)acetate.
Materials and Reagents:
-
2-Iodobenzyl alcohol (CAS: 5159-41-1)
-
Methyl 2-octynoate
-
[1,2-Bis(diphenylphosphino)ethane]dibromonickel(II) (Ni(dppe)Br₂) (CAS: 14647-21-3)
-
Zinc powder (CAS: 7440-66-6)
-
Anhydrous acetonitrile
-
Ethyl acetate
-
Hexane
-
1 M Hydrochloric acid
-
Silica gel for column chromatography
Safety Precautions:
-
Nickel compounds: Nickel catalysts are potential carcinogens and sensitizers. Handle Ni(dppe)Br₂ in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[6]
-
Zinc powder: Zinc powder is flammable and can react with water to produce flammable hydrogen gas. Handle in a dry, inert atmosphere and keep away from ignition sources.[7][8][9]
-
2-Iodobenzyl alcohol: This compound is an irritant. Avoid contact with skin and eyes.[10][11][12]
-
General: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and reagents.
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Ni(dppe)Br₂ (0.05 mmol), zinc powder (2.0 mmol), and 2-iodobenzyl alcohol (1.0 mmol).
-
Seal the tube with a septum and purge with argon for 10-15 minutes.
-
Add anhydrous acetonitrile (5 mL) via syringe.
-
Add the propiolate (e.g., methyl 2-octynoate, 1.2 mmol) via syringe.
-
Immerse the Schlenk tube in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 1 M HCl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired seven-membered lactone.
Reaction Scope and Limitations
This protocol is applicable to a range of substituted 2-iodobenzyl alcohols and propiolates, affording the corresponding seven-membered lactones in moderate to good yields.[5]
| Entry | 2-Iodobenzyl Alcohol Substituent | Propiolate (R Group) | Product | Yield (%) |
| 1 | H | n-Pentyl | (Z)-11-(pentylidene)dibenzo[b,f]oxepin-10(11H)-one | 78 |
| 2 | 4-Me | n-Pentyl | (Z)-2-methyl-11-(pentylidene)dibenzo[b,f]oxepin-10(11H)-one | 75 |
| 3 | 4-OMe | n-Pentyl | (Z)-2-methoxy-11-(pentylidene)dibenzo[b,f]oxepin-10(11H)-one | 72 |
| 4 | 4-Cl | n-Pentyl | (Z)-2-chloro-11-(pentylidene)dibenzo[b,f]oxepin-10(11H)-one | 68 |
| 5 | H | Phenyl | (Z)-11-(phenylmethylene)dibenzo[b,f]oxepin-10(11H)-one | 65 |
| 6 | H | SiMe₃ | (Z)-11-((trimethylsilyl)methylene)dibenzo[b,f]oxepin-10(11H)-one | 55 |
Table 1: Scope of the Nickel- and Zinc-Catalyzed Synthesis of Substituted Seven-Membered Lactones. Data adapted from Rayabarapu and Cheng, 2002.[5]
Limitations:
-
The reaction is sensitive to air and moisture, requiring the use of dry solvents and an inert atmosphere.
-
Propiolates with highly bulky substituents may exhibit lower reactivity.
-
The presence of strongly coordinating functional groups on the substrates may interfere with the nickel catalyst.
Mechanistic Insights
The proposed catalytic cycle for this transformation is illustrated below.
Figure 2: Proposed catalytic cycle for the nickel-catalyzed synthesis of seven-membered lactones.
A key feature of this mechanism is the proposed E/Z isomerization of the vinylnickel intermediate. This isomerization is believed to be crucial for the high stereoselectivity observed in the final lactone product.[5] While the exact nature of this isomerization is still under investigation, it is hypothesized to occur via a reversible de-insertion/re-insertion process or through a rotation around the nickel-carbon bond.
Applications in Drug Discovery
The dibenzo[b,f]oxepine scaffold synthesized through this protocol is a key structural motif in a number of biologically active compounds. For instance, derivatives of this class have been investigated as potent anti-breast cancer agents, acting as estrogen receptor antagonists.[13] Other analogues have shown promise as microtubule inhibitors, a well-established target in cancer chemotherapy.[4] The ability to readily synthesize a diverse library of substituted seven-membered lactones using this protocol makes it a valuable tool for structure-activity relationship (SAR) studies in drug discovery programs.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure Ni(dppe)Br₂ is of high purity and handled under inert conditions. |
| Use freshly activated zinc powder. | ||
| Poor quality solvent | Use freshly distilled, anhydrous acetonitrile. | |
| Reaction not at optimal temperature | Ensure the oil bath is maintained at a stable 80 °C. | |
| Formation of multiple byproducts | Presence of oxygen | Thoroughly degas the solvent and maintain a positive pressure of inert gas. |
| Side reactions of the starting materials | Purify starting materials before use. | |
| Difficulty in product purification | Co-elution of starting materials or byproducts | Optimize the eluent system for column chromatography. Consider using a different stationary phase. |
Table 2: Troubleshooting guide for the synthesis of seven-membered lactones.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of substituted seven-membered lactones using a nickel- and zinc-catalyzed cyclization of 2-iodobenzyl alcohols and propiolates. The method is robust, highly selective, and provides access to a class of compounds with significant potential in medicinal chemistry and drug discovery. By understanding the reaction mechanism and following the detailed experimental procedure, researchers can efficiently synthesize a variety of dibenzo[b,f]oxepinone derivatives for further investigation.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. Zinc Powder - ESPI Metals [espimetals.com]
- 8. nj.gov [nj.gov]
- 9. tracesciences.com [tracesciences.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. 2-Iodobenzyl Alcohol - Free SDS search [msds.com]
- 13. Synthesis of targeted dibenzo[b,f]thiepines and dibenzo[b,f]oxepines as potential lead molecules with promising anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2-Iodobenzyl (IBn) Ether: An Orthogonally Removable Protecting Group for Alcohols in Complex Synthesis
Abstract
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and chemo-selectivity. The 2-iodobenzyl (IBn) ether has emerged as a valuable tool for the protection of hydroxyl functionalities, offering robustness under a wide range of common reaction conditions. Its defining feature, however, is a unique deprotection pathway via a radical-mediated cyclization, which grants it orthogonality with many other widely used protecting groups. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of the IBn protecting group, including detailed protocols for its installation and selective cleavage, a mechanistic rationale for its function, and a profile of its chemical stability.
Introduction: The Principle of Orthogonal Protection
The synthesis of complex molecules, such as natural products or active pharmaceutical ingredients, often requires the differential manipulation of multiple reactive functional groups.[1] An effective protecting group strategy is therefore not just about masking a functional group, but about being able to unmask it selectively in the presence of others.[2] This concept is known as orthogonality : the ability to remove one protecting group with a specific set of reagents and conditions that do not affect other protecting groups within the same molecule.[1]
Standard benzyl (Bn) ethers are prized for their general stability but are typically removed under reductive conditions (e.g., catalytic hydrogenolysis), which can conflict with other functionalities like alkenes or alkynes. The 2-iodobenzyl (IBn) ether, a substituted analogue, retains the general stability of the parent benzyl ether but offers a distinct, non-reductive cleavage mechanism. This allows for its selective removal and establishes its role as a powerful tool in an orthogonal protecting group strategy, particularly in fields like oligosaccharide and complex natural product synthesis.[3]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption="Workflow for IBn Protection/Deprotection.";
The 2-Iodobenzyl Group: Mechanism of Action
The utility of the IBn group is rooted in the specific chemistry of its installation and, most importantly, its removal.
Protection of Alcohols
The introduction of the IBn group follows a standard Williamson ether synthesis. The alcohol is deprotonated with a strong base, typically sodium hydride (NaH), to form the corresponding alkoxide. This nucleophile then displaces the bromide from 2-iodobenzyl bromide in an SN2 reaction to form the stable 2-iodobenzyl ether.[4]
Deprotection via Reductive Radical Cyclization
The key to the IBn group's orthogonality is its unique cleavage under radical conditions.[5] The process is initiated by a radical initiator, most commonly azobisisobutyronitrile (AIBN), which, upon heating, generates tributyltin radicals from tributyltin hydride (Bu₃SnH).
The cleavage mechanism proceeds as follows:
-
Initiation: AIBN thermally decomposes to generate radicals, which abstract a hydrogen atom from Bu₃SnH to form the tributyltin radical (Bu₃Sn•).
-
Radical Transmetalation: The Bu₃Sn• radical attacks the iodine atom of the 2-iodobenzyl ether, cleaving the carbon-iodine bond and generating an aryl radical.
-
Intramolecular Cyclization (5-exo-trig): The newly formed aryl radical rapidly attacks the benzylic carbon atom in an intramolecular fashion. This 5-exo-trig cyclization is kinetically favored and results in the formation of a five-membered dihydroisobenzofuran ring.
-
Fragmentation: The resulting oxygen-centered radical intermediate undergoes fragmentation (β-scission) to release the stable, deprotected alcohol (R-OH) and form a neutral dihydroisobenzofuran molecule as a byproduct.
-
Propagation: The tributyltin iodide formed in the second step can be reduced by another equivalent of Bu₃SnH to regenerate the tributyltin radical, thus propagating the chain reaction.
This radical-mediated pathway is highly specific and does not affect a wide range of other functional groups, including those sensitive to acids, bases, or standard hydrogenolysis conditions.
dot graph G { bgcolor="transparent"; node [shape=none, margin=0, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#34A853"];
} caption="Deprotection via Radical Cyclization.";
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with 2-Iodobenzyl Bromide
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)
-
2-Iodobenzyl bromide (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add the primary alcohol to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Dissolve the alcohol in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride portion-wise to the stirred solution. Causality Note: Adding the base slowly at 0°C controls the exothermic reaction and the rate of hydrogen gas evolution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases, indicating complete formation of the alkoxide.
-
Alkylation: Dissolve 2-iodobenzyl bromide in a minimal amount of anhydrous DMF and add it to the dropping funnel. Cool the reaction mixture back to 0 °C and add the 2-iodobenzyl bromide solution dropwise over 15-20 minutes. Causality Note: Dropwise addition prevents a rapid, exothermic reaction and minimizes potential side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Dilute the mixture with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-iodobenzyl ether.
Protocol 2: Deprotection of a 2-Iodobenzyl Ether
Materials:
-
2-Iodobenzyl protected alcohol (1.0 eq)
-
Tributyltin hydride (Bu₃SnH, 1.5 eq)
-
Azobisisobutyronitrile (AIBN, 0.2 eq)
-
Anhydrous toluene
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the 2-iodobenzyl protected alcohol in anhydrous toluene. Causality Note: Anhydrous and oxygen-free conditions are crucial for the efficiency of radical reactions.
-
Degassing: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can quench the radical chain reaction.
-
Reagent Addition: Add tributyltin hydride and AIBN to the solution. Causality Note: AIBN is a thermal initiator; the reaction will not proceed efficiently until heated.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC. The reaction is typically complete within 2-4 hours.
-
Concentration: Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purification: The primary challenge in this workup is the removal of the tin byproducts.
-
Directly load the crude residue onto a silica gel column.
-
Elute with a hexanes-ethyl acetate gradient. The non-polar tin byproducts will typically elute first with a low polarity eluent (e.g., pure hexanes or 1-2% ethyl acetate in hexanes), followed by the desired deprotected alcohol.
-
Stability and Orthogonality
The 2-iodobenzyl ether is a robust protecting group, exhibiting stability across a range of conditions that are used to remove other common protecting groups. This stability is the foundation of its utility in an orthogonal protection strategy.[6][7]
| Reagent/Condition | Other Groups Cleaved | Stability of IBn Ether |
| Acidic Conditions | ||
| Trifluoroacetic Acid (TFA) | Trityl (Tr), Boc, t-Butyl ethers, TBS | Stable |
| Acetic Acid (AcOH) | Silyl ethers (slowly), THP, MOM | Stable |
| Basic Conditions | ||
| K₂CO₃ / MeOH | Acetates, Benzoates (Esters) | Stable [6] |
| LiOH, NaOH | Esters | Stable |
| Oxidative Conditions | ||
| DDQ, CAN | p-Methoxybenzyl (PMB) ethers | Stable |
| Reductive Conditions | ||
| H₂ / Pd-C | Benzyl (Bn), Cbz | Stable |
| Fluoride Source | ||
| TBAF, HF-Pyridine | Silyl ethers (TBS, TIPS, TBDPS) | Stable |
Applications in Synthesis
The unique properties of the IBn group have made it a valuable asset in the synthesis of complex molecules where multiple hydroxyl groups must be differentiated. It has found particular utility in the field of oligosaccharide synthesis .[3] In this context, different hydroxyl positions on a sugar scaffold can be protected with groups from different orthogonal sets (e.g., an acetate, a silyl ether, and an IBn ether). Each group can then be selectively removed in any desired order to allow for stepwise glycosylation at specific positions, without disturbing the other protected alcohols.[8] This level of control is critical for building complex, branched carbohydrate structures.
Conclusion
The 2-iodobenzyl ether serves as a highly effective and strategic protecting group for alcohols. Its stability to a wide array of acidic, basic, and oxidative/reductive conditions, combined with its unique and mild cleavage pathway via radical cyclization, makes it an excellent component of an orthogonal protection scheme. For synthetic chemists engaged in the construction of complex, polyfunctional molecules, the IBn group offers a reliable method for masking a hydroxyl group that can be selectively revealed in the presence of many other common protecting groups, thereby streamlining complex synthetic routes and enhancing overall efficiency.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. jocpr.com [jocpr.com]
- 3. Reverse orthogonal strategy for oligosaccharide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
mechanism of 2-iodobenzyl alcohol in specific organic reactions
An In-Depth Technical Guide to the Mechanistic Pathways of 2-Iodobenzyl Alcohol in Organic Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Introduction: The Strategic Value of a Bifunctional Reagent
In the landscape of modern organic synthesis, reagents that offer multiple, orthogonally reactive sites are of paramount importance. 2-Iodobenzyl alcohol is an exemplary scaffold in this class, possessing two distinct functional groups—a primary benzylic alcohol and an aryl iodide—that can be manipulated with high selectivity. This bifunctionality allows for its use not merely as a static building block but as a dynamic tool for constructing complex molecular architectures. This guide provides an in-depth exploration of the key reaction mechanisms involving 2-Iodobenzyl alcohol, supported by detailed protocols and field-proven insights to empower researchers in leveraging its full synthetic potential.
Section 1: The Duality of Reactivity
The synthetic utility of 2-iodobenzyl alcohol is rooted in the chemoselective reactivity of its two primary functional groups. The hydroxyl group (-OH) serves as a nucleophile or can be readily converted into a good leaving group, enabling transformations like etherification, esterification, and oxidation.[1] Concurrently, the carbon-iodine (C-I) bond on the aromatic ring is an excellent handle for transition metal-catalyzed cross-coupling reactions, providing a robust method for forming new carbon-carbon and carbon-heteroatom bonds.[2][3] The strategic selection of reagents and reaction conditions allows chemists to address one site while leaving the other intact for subsequent transformations.
References
The Synthetic Versatility of 2-Iodobenzyl Alcohol: An Application and Protocol Guide
Introduction: Unlocking the Potential of a Key Synthetic Intermediate
2-Iodobenzyl alcohol is a valuable and versatile building block in modern organic synthesis. Its structure, featuring a primary alcohol and an ortho-iodinated phenyl ring, provides two distinct and chemoselectively addressable functional handles. The nucleophilic character of the hydroxyl group allows for classic transformations such as oxidation, esterification, and etherification. Concurrently, the carbon-iodine bond serves as a highly reactive site for a plethora of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1] This unique combination of functionalities makes 2-iodobenzyl alcohol a sought-after precursor in the synthesis of pharmaceuticals, natural products, and advanced materials.
This technical guide provides a comprehensive overview of the experimental setups for key reactions involving 2-iodobenzyl alcohol. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions, selective oxidations, and the synthesis of valuable heterocyclic scaffolds. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate these procedures but also to adapt and innovate upon them.
I. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds
The presence of the iodine atom on the aromatic ring makes 2-iodobenzyl alcohol an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The relatively weak C-I bond facilitates oxidative addition to the palladium(0) catalyst, often allowing for milder reaction conditions compared to the corresponding bromo or chloro derivatives.
A. Suzuki-Miyaura Coupling: Synthesis of Biaryl Methanols
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[2][3][4] In the context of 2-iodobenzyl alcohol, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position, leading to the formation of 2-arylbenzyl alcohols. These products are valuable intermediates in medicinal chemistry and materials science.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) source is essential. While Pd(PPh₃)₄ can be used directly, the in situ generation of Pd(0) from a Pd(II) precatalyst like Pd(OAc)₂ with phosphine ligands is often more convenient and efficient. The choice of ligand is crucial; bulky, electron-rich phosphines can enhance catalyst stability and activity.
-
Base: A base is required to activate the boronic acid for the transmetalation step.[3] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and yield, and is often solvent-dependent.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is typically employed to dissolve both the organic and inorganic reagents.
Experimental Protocol: Synthesis of 2-Phenylbenzyl Alcohol
Materials:
-
2-Iodobenzyl alcohol
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-iodobenzyl alcohol (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in toluene (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add a mixture of ethanol (2 mL) and degassed water (1 mL) to the reaction mixture.
-
Stir the reaction mixture vigorously and heat to 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-phenylbenzyl alcohol.
Data Presentation: Representative Suzuki-Miyaura Couplings with 2-Iodobenzyl Alcohol
| Boronic Acid | Product | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | 2-Phenylbenzyl alcohol | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | ~85-95 |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)benzyl alcohol | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | ~80-90 |
| 3-Thiopheneboronic acid | 2-(3-Thienyl)benzyl alcohol | Pd(PPh₃)₄ | K₃PO₄ | DMF/H₂O | 100 | ~75-85 |
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling of 2-iodobenzyl alcohol.
B. Sonogashira Coupling and Subsequent Cyclization: Synthesis of Isobenzofuran Derivatives
The Sonogashira reaction, a coupling between a terminal alkyne and an aryl or vinyl halide, provides a powerful route to synthesize substituted alkynes.[5][6] When applied to 2-iodobenzyl alcohol, this reaction yields 2-alkynylbenzyl alcohols. These intermediates are highly valuable as they can undergo subsequent intramolecular cyclization to form isobenzofuran derivatives, which are important structural motifs in many natural products and biologically active molecules.[7]
Causality of Experimental Choices:
-
Catalyst System: The classic Sonogashira reaction employs a dual catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[5] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then transmetalates to the palladium center. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[6]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Cyclization Catalyst: The subsequent intramolecular cyclization of the 2-alkynylbenzyl alcohol can be promoted by various catalysts, including palladium or copper salts.[8] The choice of catalyst can influence the regioselectivity of the cyclization (e.g., 5-exo-dig vs. 6-endo-dig).
Experimental Protocol: Two-Step Synthesis of 1-Phenyl-1,3-dihydroisobenzofuran
Step 1: Sonogashira Coupling of 2-Iodobenzyl Alcohol with Phenylacetylene
Materials:
-
2-Iodobenzyl alcohol
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2-iodobenzyl alcohol (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv).
-
Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and ammonium salts.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to yield 2-(phenylethynyl)benzyl alcohol.
Step 2: Palladium-Catalyzed Intramolecular Cyclization
Materials:
-
2-(Phenylethynyl)benzyl alcohol
-
Palladium(II) chloride (PdCl₂)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
To a round-bottom flask, add 2-(phenylethynyl)benzyl alcohol (1.0 mmol, 1.0 equiv) and palladium(II) chloride (0.05 mmol, 5 mol%).
-
Add anhydrous acetonitrile (10 mL).
-
Heat the reaction mixture to reflux (approximately 82 °C).
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature and filter through Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to afford 1-phenyl-1,3-dihydroisobenzofuran.
Visualization: Sonogashira Coupling and Cyclization Mechanism
References
- 1. 2-Iodobenzyl alcohol 98 5159-41-1 [sigmaaldrich.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. globethesis.com [globethesis.com]
- 8. CN107954960B - A kind of synthetic method of 1,3-dihydroisobenzofuran compounds - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Role of 2-Iodobenzyl Alcohol in Natural Product Synthesis
Abstract
2-Iodobenzyl alcohol is a uniquely versatile building block in modern organic synthesis, prized for its dual functionality. The presence of a nucleophilic primary alcohol and a strategically positioned iodine atom on the aromatic ring makes it an ideal precursor for complex molecular architectures. The hydroxyl group allows for its incorporation into molecules as a protecting group or a linker, while the ortho-iodo substituent serves as a robust handle for a variety of powerful transformations, including palladium-catalyzed cross-coupling and intramolecular cyclization reactions. This guide provides an in-depth analysis of the strategic applications of 2-iodobenzyl alcohol in the synthesis of natural products, complete with detailed experimental protocols and mechanistic insights for researchers, chemists, and drug development professionals.
Introduction: The Strategic Advantage of a Bifunctional Reagent
In the intricate field of total synthesis, the efficiency of a synthetic route often hinges on the strategic use of multifunctional building blocks. 2-Iodobenzyl alcohol (Figure 1) stands out in this regard. Its structure is deceptively simple, yet it offers a powerful combination of features:
-
The Hydroxyl Group: A primary alcohol that can be easily converted into an ether, ester, or other functional groups. This allows it to be tethered to a substrate, often serving as a protecting group for other alcohols.
-
The Ortho-Iodo Group: An aryl iodide is an excellent substrate for a wide array of transition metal-catalyzed reactions. Its position ortho to the benzylic carbon is critical, as it pre-organizes the molecule for subsequent intramolecular cyclization events, enabling the rapid construction of complex ring systems.
This document explores the primary synthetic strategies employing 2-iodobenzyl alcohol, focusing on its role in forming key ethers, its utility in powerful cross-coupling reactions, and its pivotal function in ring-forming cyclization cascades.
Figure 1: Structure of 2-Iodobenzyl Alcohol
Caption: Chemical structure of 2-iodobenzyl alcohol.
Application I: The 2-Iodobenzyl (Iob) Ether as a Linchpin and Protecting Group
Benzyl ethers are among the most common protecting groups for alcohols due to their stability and ease of cleavage via hydrogenolysis.[1][2] The 2-iodobenzyl (Iob) ether elevates this concept by embedding a reactive "handle" into the protecting group itself. This allows for complex chemical transformations to be performed on the protecting group before its removal, turning it from a passive shield into an active participant in the synthetic strategy.
The general workflow involves three key stages: protection, elaboration, and deprotection.
Caption: Workflow for using 2-Iodobenzyl ether as a linchpin.
Protocol 1: Etherification via Williamson Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers.[3][4] It proceeds via an SN2 reaction between an alkoxide and an alkyl halide.[4] To install the Iob protecting group, the substrate's alcohol is deprotonated with a strong base to form a nucleophilic alkoxide, which then displaces 2-iodobenzyl bromide.
Materials & Reagents:
-
Substrate alcohol (R-OH)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
2-Iodobenzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate for extraction
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substrate alcohol (1.0 eq) and dissolve it in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, or until gas evolution ceases, to ensure complete formation of the alkoxide.
-
Add a solution of 2-iodobenzyl bromide (1.1 eq) in anhydrous DMF dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with water and diethyl ether.
-
Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-iodobenzyl ether.
Application II: Palladium-Catalyzed Sonogashira Coupling
The Sonogashira reaction is a cornerstone of modern synthesis, enabling the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[5][6][7] This reaction is particularly valuable in natural product synthesis for constructing conjugated enyne or enediyne systems.[5][8] 2-Iodobenzyl alcohol and its ether derivatives are excellent substrates for this transformation. The resulting ortho-alkynyl benzyl alcohol is a versatile intermediate for subsequent cyclization reactions.
Caption: General scheme for the Sonogashira coupling of 2-iodobenzyl alcohol.
Protocol 2: Sonogashira Cross-Coupling
This protocol provides a general procedure for the palladium and copper co-catalyzed coupling of 2-iodobenzyl alcohol with a terminal alkyne.
Materials & Reagents:
-
2-Iodobenzyl alcohol (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or Triethylamine)
-
Base (e.g., Triethylamine or Diisopropylamine, used as solvent or co-solvent)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2-iodobenzyl alcohol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., THF) followed by the degassed amine base (e.g., triethylamine, 3.0 eq).
-
Add the terminal alkyne (1.2 eq) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the metal catalysts, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product via flash column chromatography on silica gel.
Application III: Catalytic Cyclization for Heterocycle Synthesis
Perhaps the most powerful application of 2-iodobenzyl alcohol is in intramolecular cyclization reactions to form fused ring systems common in natural products. The proximity of the benzylic alcohol (or a derivative) and the aryl iodide allows for efficient ring closure. A notable example is the synthesis of seven-membered lactones via a nickel- and zinc-catalyzed cyclization of 2-iodobenzyl alcohols with propiolates.
Mechanism: Ni/Zn-Catalyzed Cyclization
The reaction proceeds through a presumed catalytic cycle involving the in-situ generation of a low-valent nickel species. This active catalyst undergoes oxidative addition into the aryl-iodide bond. Subsequent coordination and insertion of the alkyne, followed by intramolecular attack by the hydroxyl group and reductive elimination, furnishes the seven-membered lactone product.
Caption: Simplified catalytic cycle for Ni-catalyzed lactone synthesis.
Protocol 3: Synthesis of Seven-Membered Lactones
This protocol is adapted from the literature for the synthesis of substituted seven-membered lactones.
Materials & Reagents:
-
2-Iodobenzyl alcohol (1.0 eq)
-
Propiolate ester (e.g., Methyl propiolate, 1.5 eq)
-
Bis(1,2-bis(diphenylphosphino)ethane)nickel(II) bromide [Ni(dppe)Br₂] (0.1 eq)
-
Zinc powder (3.0 eq)
-
Anhydrous acetonitrile
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine Ni(dppe)Br₂ (0.1 eq) and zinc powder (3.0 eq).
-
Add anhydrous acetonitrile, followed by 2-iodobenzyl alcohol (1.0 eq) and the propiolate ester (1.5 eq).
-
Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove zinc and catalyst residues, washing thoroughly with ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired lactone.
Data Summary: Lactone Synthesis
The following table summarizes representative yields for the cyclization reaction, demonstrating its applicability to various substituted propiolates.
| Entry | Propiolate (R in R-C≡C-CO₂Me) | Product | Yield (%) |
| 1 | H | 3-H-lactone | 85 |
| 2 | Phenyl | 3-Phenyl-lactone | 78 |
| 3 | n-Butyl | 3-n-Butyl-lactone | 82 |
| 4 | Si(CH₃)₃ | 3-Trimethylsilyl-lactone | 75 |
Yields are representative and based on published data for similar reactions.
Conclusion
2-Iodobenzyl alcohol is a powerful and strategic reagent for the synthesis of complex organic molecules, particularly natural products. Its bifunctional nature allows for its seamless integration into multi-step synthetic sequences, acting as a protecting group, a cross-coupling partner, and a precursor for intramolecular cyclizations. The protocols outlined in this guide provide a practical framework for leveraging the unique reactivity of this versatile building block to achieve efficient and elegant construction of challenging molecular targets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Catalytic Applications of 2-Iodobenzyl Alcohol Derivatives: A Comprehensive Guide for Researchers
This technical guide provides an in-depth exploration of the catalytic applications of 2-iodobenzyl alcohol and its derivatives. These compounds have emerged as versatile building blocks and precursors in modern organic synthesis, owing to the unique reactivity conferred by the ortho-iodine and benzylic hydroxyl functionalities. This document is intended for researchers, scientists, and drug development professionals, offering detailed application notes, step-by-step protocols, and mechanistic insights to facilitate the use of these valuable reagents in a range of catalytic transformations.
Introduction: The Synthetic Utility of 2-Iodobenzyl Alcohol Derivatives
2-Iodobenzyl alcohol possesses a strategic combination of functional groups that render it a powerful tool in catalysis. The carbon-iodine (C-I) bond is the most reactive among the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, allowing for milder reaction conditions and broader substrate scope.[1] The ortho-positioning of the iodine atom relative to the hydroxymethyl group allows for unique intramolecular interactions and the potential for chelation assistance in certain catalytic cycles. Furthermore, the benzylic alcohol moiety serves as a convenient handle for derivatization, enabling the synthesis of a diverse array of ligands, catalysts, and complex molecular scaffolds.
This guide will delve into three major areas of application: palladium-catalyzed cross-coupling reactions, catalytic oxidation to valuable aldehydes, and the emerging use of these derivatives in asymmetric synthesis.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds
The C-I bond of 2-iodobenzyl alcohol is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in the synthesis of biaryls, substituted styrenes, and aryl-alkynes, which are prevalent motifs in pharmaceuticals and materials science.[2]
Suzuki-Miyaura Coupling: Synthesis of Biaryl Methanols
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.[3] Utilizing 2-iodobenzyl alcohol in this reaction provides a direct route to 2-arylbenzyl alcohols, which are valuable intermediates in medicinal chemistry.
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst.[2] The key steps are:
-
Oxidative Addition: A low-valent palladium(0) species reacts with 2-iodobenzyl alcohol to form a palladium(II) intermediate.
-
Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a boronate species, which then transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
This protocol utilizes a standard palladium catalyst and base combination for the efficient coupling of 2-iodobenzyl alcohol.
Materials:
-
2-Iodobenzyl alcohol (1.0 mmol, 234 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Schlenk flask, magnetic stir bar, condenser
Procedure:
-
In an oven-dried Schlenk flask containing a magnetic stir bar, combine 2-iodobenzyl alcohol, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Subject the flask to three cycles of evacuation and backfilling with an inert gas (e.g., argon or nitrogen).
-
Add 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature and add 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90-100 | 12-24 | 85-95 | [4] |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | 12-24 | 80-90 | [2] |
| PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 80 | 8-16 | >90 | N/A |
Heck Coupling: Synthesis of 2-Styrylbenzyl Alcohols
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. This is a powerful method for the synthesis of stilbene and cinnamate derivatives.
Materials:
-
2-Iodobenzyl alcohol (1.0 mmol, 234 mg)
-
Styrene (1.2 mmol, 125 mg, 0.14 mL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.02 mmol, 6.1 mg)
-
Triethylamine (Et₃N, 1.5 mmol, 152 mg, 0.21 mL)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Sealed tube
Procedure:
-
Charge a sealed tube with 2-iodobenzyl alcohol, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the tube with an inert gas for three cycles.
-
Add anhydrous DMF, triethylamine, and styrene via syringe.
-
Seal the tube and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool to room temperature and dilute with diethyl ether (20 mL).
-
Filter the mixture through a pad of celite.
-
Wash the filtrate with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.[4]
Sonogashira Coupling: Synthesis of 2-(Alkynyl)benzyl Alcohols
The Sonogashira coupling is a reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[5][6] This reaction provides a straightforward route to aryl-alkynes.
Materials:
-
2-Iodobenzyl alcohol (1.0 mmol, 234 mg)
-
Phenylacetylene (1.1 mmol, 112 mg, 0.12 mL)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.01 mmol, 7.0 mg)
-
Copper(I) iodide (CuI, 0.02 mmol, 3.8 mg)
-
Triethylamine (Et₃N, 5 mL)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Schlenk flask
Procedure:
-
Charge a Schlenk flask with 2-iodobenzyl alcohol, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and triethylamine, followed by the dropwise addition of phenylacetylene.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon consumption of the starting material, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the solution with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[4]
Catalytic Oxidation: Access to 2-Iodobenzaldehyde
The selective oxidation of benzyl alcohols to their corresponding aldehydes is a crucial transformation in organic synthesis, as benzaldehydes are key intermediates in the production of pharmaceuticals, fragrances, and agrochemicals.[7] 2-Iodobenzaldehyde, in particular, is a valuable building block for further functionalization.
A variety of catalytic systems have been developed for the aerobic oxidation of benzyl alcohols, offering greener alternatives to stoichiometric oxidants.[7]
Caption: General Workflow for the Catalytic Oxidation of 2-Iodobenzyl Alcohol.
Palladium-Based Catalysis
Palladium nanoparticles (NPs) supported on various materials are highly active and selective catalysts for the aerobic oxidation of benzyl alcohols.[7]
Materials:
-
2-Iodobenzyl alcohol (1 mmol)
-
Supported Palladium Catalyst (e.g., Pd/C, Pd/Al₂O₃, 1-5 mol% Pd)
-
Solvent (e.g., Toluene, Xylene, or solvent-free)
-
Oxygen or Air source
-
Reaction vessel with reflux condenser and gas inlet
Procedure:
-
To a reaction vessel, add 2-iodobenzyl alcohol and the solvent (if applicable).
-
Add the supported palladium catalyst.
-
Heat the mixture to the desired temperature (typically 80-120 °C).
-
Introduce a continuous flow of oxygen or air into the reaction mixture with vigorous stirring.
-
Monitor the reaction by GC-MS or TLC.
-
After completion, cool the mixture and filter off the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the resulting 2-iodobenzaldehyde by distillation or chromatography if necessary.
| Catalyst | Oxidant | Solvent | Temp. (°C) | Selectivity to Aldehyde (%) | Reference |
| Pd NPs on SBA-15 | Air | Toluene | 100 | >95 | [7] |
| Au-Pd/TiO₂ | O₂ | Toluene | 80 | High | |
| Fe(NO₃)₃·9H₂O | Air | Acetonitrile | 80 | ~85 |
Asymmetric Synthesis: Chiral Ligands and Catalysts from 2-Iodobenzyl Alcohol Derivatives
The development of chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis. The 2-iodobenzyl alcohol scaffold can be elaborated into chiral structures that can induce enantioselectivity in a variety of transformations.
Chiral 2-(o-Iodoxyphenyl)oxazolines (CIPOs) for Asymmetric Oxidation
A notable application of 2-iodobenzyl alcohol derivatives in asymmetric catalysis is the synthesis of chiral hypervalent iodine(V) reagents. These reagents have been shown to mediate the enantioselective oxidation of phenols.
The synthesis of these chiral oxidants begins with the conversion of 2-iodobenzyl alcohol to 2-iodobenzoic acid, which is then coupled with a chiral amino alcohol to form a 2-(o-iodophenyl)oxazoline. Subsequent oxidation yields the chiral iodylbenzene derivative.
Caption: Synthetic Pathway to Chiral 2-(o-Iodoxyphenyl)oxazolines (CIPOs).
This protocol is based on the work of Birman and co-workers and demonstrates the application of a CIPO reagent in the asymmetric dearomatization of a phenol.
Materials:
-
2,6-Dimethylphenol (1.0 equiv)
-
Chiral 2-(o-Iodoxyphenyl)oxazoline (e.g., derived from (S)-tert-leucinol) (1.2 equiv)
-
1,2-Dimethoxyethane (DME)
-
Acetic acid (1.0 equiv)
Procedure:
-
Dissolve 2,6-dimethylphenol in DME in a reaction vial.
-
Add the chiral 2-(o-iodylphenyl)oxazoline reagent.
-
Add acetic acid to the mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash chromatography and determine the enantiomeric excess by chiral HPLC.
While the reported enantiomeric excesses are moderate, this work demonstrates the potential of chiral hypervalent iodine reagents derived from 2-iodobenzyl alcohol in asymmetric synthesis. Further development in this area is ongoing.
Conclusion and Future Outlook
2-Iodobenzyl alcohol and its derivatives are undeniably valuable and versatile compounds in the field of catalytic chemistry. Their application in palladium-catalyzed cross-coupling reactions is well-established, providing efficient routes to a wide range of important molecular scaffolds. The catalytic oxidation of 2-iodobenzyl alcohol to its corresponding aldehyde offers a green and efficient alternative to traditional methods. Furthermore, the emerging use of these derivatives in asymmetric synthesis, particularly as precursors to chiral hypervalent iodine reagents, opens up new avenues for the enantioselective construction of complex molecules.
Future research in this area will likely focus on the development of novel chiral ligands and organocatalysts derived from 2-iodobenzyl alcohol for a broader range of asymmetric transformations. The unique electronic and steric properties of the 2-iodobenzyl moiety, combined with the versatility of the benzylic alcohol, provide a rich platform for the design of innovative catalytic systems. As the demand for efficient and selective synthetic methodologies continues to grow, the catalytic applications of 2-iodobenzyl alcohol derivatives are poised for significant expansion.
References
- 1. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biaxially chiral compounds: research and development of synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Organocatalyst - Buchler GmbH [buchler-gmbh.com]
- 6. researchgate.net [researchgate.net]
- 7. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions for 2-Iodobenzyl Alcohol
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to palladium-catalyzed cross-coupling reactions involving 2-iodobenzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these crucial transformations. The presence of the benzylic hydroxyl group and the reactive carbon-iodine bond makes 2-iodobenzyl alcohol a versatile building block, yet it also presents unique challenges.[1] This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses the most common issues encountered during the coupling of 2-iodobenzyl alcohol. Each issue is presented in a question-and-answer format to guide you directly to a solution.
Issue 1: Low or No Product Yield
Q: My reaction shows little to no conversion of 2-iodobenzyl alcohol. Where should I begin my investigation?
A: Low or no yield is a frequent yet solvable problem that typically points to one of three areas: catalyst activity, reagent integrity, or suboptimal reaction conditions. A systematic check is the most efficient way to diagnose the issue.[2]
-
Catalyst Inactivation: The heart of your reaction is the palladium catalyst. Its active Pd(0) state is susceptible to oxidation. The formation of a black precipitate ("palladium black") is a clear sign of catalyst decomposition, often caused by oxygen, impurities, or excessive heat.[3]
-
The "Why": The catalytic cycle relies on the Pd(0) species to initiate oxidative addition with the 2-iodobenzyl alcohol.[1] If the catalyst is oxidized to Pd(II) and agglomerates, it falls out of the solution and the catalytic cycle halts.
-
Solution: Ensure your entire setup is rigorously deoxygenated. Use a robust degassing method for your solvents (e.g., three freeze-pump-thaw cycles or sparging with argon for 30-60 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment. Using a fresh, high-purity catalyst or a more stable pre-catalyst can also be beneficial.[4]
-
-
Reagent and Solvent Quality: Cross-coupling reactions are highly sensitive to moisture and impurities.
-
The "Why": Water can hydrolyze organometallic reagents (like boronic acids in Suzuki couplings) and act as a proton source for proto-deiodination, a common side reaction.[5] Anhydrous solvents are critical.
-
Solution: Use freshly distilled solvents or purchase high-quality anhydrous solvents. Ensure all starting materials, especially organometallic partners and bases, are pure and dry.
-
-
Ineffective Ligand, Base, or Solvent System: The synergy between these three components is paramount for success.
-
The "Why": The ligand stabilizes the palladium center and modulates its reactivity.[2] The base is often essential for a key step, such as transmetalation in the Suzuki coupling.[4] The solvent must solubilize all components to allow the reaction to proceed efficiently.[6]
-
Solution: For substrates with a potentially coordinating hydroxyl group like 2-iodobenzyl alcohol, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often superior choices as they can accelerate the desired catalytic steps.[4] Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and ensure they have some solubility in your chosen solvent system; sometimes a biphasic system (e.g., Toluene/Water) is required to dissolve an inorganic base.[4]
-
Below is a workflow to guide your troubleshooting process.
Caption: A logical workflow for troubleshooting low reaction yields.
Issue 2: Significant Side Product Formation
Q: My reaction works, but I'm isolating significant quantities of side products. How can I improve the selectivity?
A: The formation of side products is a direct hit to your yield and complicates purification. Identifying the structure of the byproduct is the first step to mitigating its formation. For 2-iodobenzyl alcohol, a few side reactions are particularly common.
| Side Product | Plausible Cause | Mechanism & Rationale | Mitigation Strategy |
| Benzyl Alcohol | Proto-deiodination | The C-I bond is weak and can be reductively cleaved. This is often facilitated by trace water, certain bases, or high temperatures.[5][7] | Meticulously use anhydrous reagents and solvents. Switch to a milder, non-nucleophilic base. Run the reaction at the lowest effective temperature.[5][7] |
| 1,1'-Biphenyl-2,2'-dimethanol | Homocoupling | Two molecules of 2-iodobenzyl alcohol couple together. This is often promoted by oxygen or high local concentrations of the Pd(0) catalyst.[5][8] | Rigorously exclude oxygen. Consider lowering the catalyst loading. Ensure efficient stirring to avoid high local catalyst concentrations.[8] |
| 2-Iodobenzaldehyde | Oxidation | The benzylic alcohol is oxidized. This is almost always caused by the presence of atmospheric oxygen in the reaction.[5] | Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere from start to finish.[5] |
| Bis(2-iodobenzyl) ether | Dimerization | Self-condensation of the benzyl alcohol to form an ether. This can be promoted by elevated temperatures or acidic conditions.[5] | Maintain neutral or basic pH. Avoid excessively high reaction temperatures. If using additives, ensure they are not acidic. |
Frequently Asked Questions (FAQs)
Q1: How do I select the right catalyst and ligand for my specific coupling reaction (e.g., Suzuki, Heck, Sonogashira)?
A1: The choice is dictated by the mechanism of your desired reaction. While a universal system is elusive, some general principles apply.
-
For Suzuki Reactions: You need a system that promotes both oxidative addition and transmetalation. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often excellent choices. They stabilize the Pd(0) state and accelerate the rate-limiting reductive elimination step, often outcompeting side reactions.[4][9]
-
For Heck Reactions: The goal is to couple with an alkene. Traditional ligands like Triphenylphosphine (PPh₃) are common starting points.[10] The catalyst can be a Pd(0) source like Pd(PPh₃)₄ or generated in-situ from Pd(OAc)₂ and a phosphine ligand.[10][11]
-
For Sonogashira Reactions: This reaction couples with a terminal alkyne and typically requires a dual catalyst system: a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (usually CuI).[12][13] The copper co-catalyst facilitates the formation of a copper-acetylide intermediate, which speeds up the reaction.[12]
Q2: What is the role of the base, and how critical is its selection?
A2: The base is rarely a spectator. Its role is specific to the reaction type and its strength and solubility are critical parameters.
-
In Suzuki Couplings, the base activates the organoboron species to form a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[4] Inorganic bases like K₃PO₄ and Cs₂CO₃ are effective, but their poor solubility in organic solvents often necessitates the use of aqueous mixtures or polar aprotic solvents.[4][6]
-
In Heck and Sonogashira Couplings, the primary role of the base (often an amine like triethylamine or diisopropylamine) is to neutralize the hydrogen halide (HI) that is generated during the catalytic cycle.[11][13] This prevents the reaction from stalling.
-
General Consideration: A base that is too strong can promote side reactions like proto-deiodination.[5] Therefore, screening a few different bases is a worthwhile optimization step.
Q3: Do I need to protect the benzylic hydroxyl group?
A3: Not always. Many modern catalyst systems, especially those using bulky phosphine ligands, are highly tolerant of functional groups and can be used without protecting the alcohol.[8] However, if you are experiencing persistent low yields or side reactions that you suspect are caused by the hydroxyl group coordinating to the palladium center, protection is a valid strategy.[7][8] Converting the alcohol to a silyl ether (e.g., using TBDMS-Cl) is a common and easily reversible protection strategy.[7]
General Experimental Protocol: Suzuki Coupling of 2-Iodobenzyl Alcohol
This protocol serves as a robust starting point and may require optimization for your specific coupling partner.
Materials:
-
2-Iodobenzyl alcohol (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv., finely ground)
-
Toluene and Water (e.g., 5:1 ratio, degassed)
Procedure:
-
Setup: To a flame-dried Schlenk flask, add 2-iodobenzyl alcohol, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos under an argon atmosphere.
-
Solvent Addition: Add the degassed toluene and degassed water via syringe. The mixture should be stirred vigorously.
-
Degassing: Subject the heterogeneous mixture to three cycles of vacuum backfilling with argon to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to the desired temperature (a good starting point is 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. chemistnotes.com [chemistnotes.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
common side products in the synthesis of 2-iodobenzyl alcohol derivatives
Welcome to the Technical Support Center for the synthesis of 2-iodobenzyl alcohol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during these synthetic transformations. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the successful execution of your experiments.
Section 1: Synthesis of 2-Iodobenzyl Alcohol via Reduction
The reduction of 2-iodobenzoic acid, its esters, or 2-iodobenzaldehyde is a common route to 2-iodobenzyl alcohol. However, this seemingly straightforward transformation can be complicated by several side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am reducing 2-iodobenzoic acid with lithium aluminum hydride (LiAlH₄) and I'm observing a significant amount of benzyl alcohol in my crude product. What is causing this de-iodination?
A1: The formation of benzyl alcohol is a common side product in this reaction and is due to reductive dehalogenation (also known as de-iodination). The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds and is susceptible to cleavage by strong reducing agents like LiAlH₄.[1] This is particularly problematic at elevated temperatures or with prolonged reaction times.
Mechanism of De-iodination: The reaction likely proceeds through a radical mechanism, where an electron transfer from the reducing agent to the aryl iodide leads to the formation of a radical anion, which then fragments to an aryl radical and an iodide ion. The aryl radical subsequently abstracts a hydrogen atom to yield the de-iodinated product, benzyl alcohol.
Troubleshooting & Prevention:
-
Choice of Reducing Agent: If possible, consider a milder reducing agent. While LiAlH₄ is necessary for the reduction of carboxylic acids, esters can be reduced with less reactive hydrides. For the reduction of 2-iodobenzaldehyde, sodium borohydride (NaBH₄) is a much safer and more selective choice that minimizes de-iodination.[2][3][4][5]
-
Temperature Control: Maintain a low reaction temperature (0 °C or below) throughout the addition of the reducing agent and the course of the reaction. This will minimize the energy available for C-I bond cleavage.
-
Reaction Time: Monitor the reaction closely by Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction promptly to avoid over-reduction.
-
Inverse Addition: In some cases, adding the substrate to the reducing agent (inverse addition) can help maintain a low concentration of the substrate and reduce side reactions, although this is less common for LiAlH₄ reductions.
Q2: My reduction of 2-iodobenzaldehyde with NaBH₄ is sluggish and incomplete. What could be the issue?
A2: Incomplete reduction of 2-iodobenzaldehyde can be attributed to several factors:
-
Reagent Quality: Sodium borohydride can decompose upon exposure to moisture. Ensure you are using a fresh, dry batch of NaBH₄.
-
Solvent: While NaBH₄ can be used in protic solvents like methanol or ethanol, its stability is reduced in these solvents. Using an aprotic solvent like THF, sometimes with a co-solvent like methanol, can improve the outcome.[4]
-
Stoichiometry: Ensure you are using a sufficient molar excess of NaBH₄. Typically, 1.5 to 2 equivalents are used.
-
Temperature: While low temperatures are generally preferred to avoid side reactions, if the reaction is too slow, allowing it to warm to room temperature after the initial addition at 0 °C may be necessary.
Q3: How can I effectively separate the desired 2-iodobenzyl alcohol from the de-iodinated byproduct, benzyl alcohol?
A3: Separation of 2-iodobenzyl alcohol from benzyl alcohol can be challenging due to their similar polarities. However, it is achievable using column chromatography on silica gel.
Protocol for Chromatographic Separation:
-
Column Packing: Pack a silica gel column using a slurry method with a non-polar solvent like hexane.
-
Eluent System: A gradient elution is often most effective. Start with a low polarity eluent system, such as 95:5 hexane:ethyl acetate, and gradually increase the polarity to 80:20 or 70:30 hexane:ethyl acetate.
-
Monitoring: Monitor the fractions carefully using TLC. Both compounds are UV active. Staining with potassium permanganate can also be used. 2-Iodobenzyl alcohol is slightly more polar and will typically have a lower Rf value than benzyl alcohol.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
| Compound | Molecular Weight | Boiling Point (°C) | Polarity |
| 2-Iodobenzyl alcohol | 234.03 g/mol | ~115 (at 3 mmHg) | More Polar |
| Benzyl alcohol | 108.14 g/mol | ~205 | Less Polar |
Section 2: Synthesis of 2-Iodobenzyl Alcohol via Sandmeyer Reaction
The Sandmeyer reaction provides an alternative route to 2-iodobenzyl alcohol, starting from 2-aminobenzyl alcohol. This multi-step process involves diazotization followed by iodide displacement.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am attempting a Sandmeyer reaction with 2-aminobenzyl alcohol and my yields are consistently low, with a lot of dark, tarry material forming. What is going wrong?
A1: Low yields and the formation of dark byproducts in the Sandmeyer reaction are common issues, often stemming from the instability of the diazonium salt intermediate.[6]
Key Side Reactions:
-
Phenol Formation: The diazonium salt can react with water, especially at elevated temperatures, to produce 2-hydroxybenzyl alcohol (a phenol).[6][7][8] This is a major competing reaction.
-
Azo Coupling: The highly electrophilic diazonium salt can couple with the starting 2-aminobenzyl alcohol or other electron-rich aromatic species in the reaction mixture to form colored azo compounds, which contribute to the tarry appearance.[9]
-
Biaryl Formation: Coupling of two aryl radicals, which are intermediates in the Sandmeyer mechanism, can lead to biaryl byproducts.[7]
Troubleshooting & Prevention:
-
Strict Temperature Control: The diazotization step (reaction of the amine with nitrous acid) must be carried out at low temperatures, typically 0-5 °C, to prevent the premature decomposition of the diazonium salt.[8]
-
Control of Acidity: The reaction should be sufficiently acidic to ensure the formation of nitrous acid from sodium nitrite and to stabilize the diazonium salt.
-
Slow Addition of Nitrite: Add the sodium nitrite solution slowly and dropwise to the acidic solution of the amine to avoid a buildup of nitrous acid and localized heating.
-
Efficient Stirring: Ensure vigorous stirring to maintain a homogeneous reaction mixture and prevent localized high concentrations of reagents.
Q2: How do I confirm that the initial diazotization step is complete before proceeding with the iodide addition?
A2: A simple and effective way to monitor the completion of the diazotization is to use starch-iodide paper. A small drop of the reaction mixture is applied to the paper. The presence of excess nitrous acid will oxidize the iodide in the paper to iodine, which then forms a blue-black complex with starch. A persistent blue-black color indicates that all the primary amine has been consumed and there is a slight excess of nitrous acid.
Q3: Are there alternatives to the classical Sandmeyer reaction for introducing the iodo group?
A3: Yes, for the introduction of iodine, a copper catalyst is often not necessary. The reaction of the diazonium salt with potassium iodide (KI) is typically efficient on its own.[10] Iodide itself is a good reducing agent and can initiate the radical process.
Section 3: Synthesis of 2-Iodobenzyl Alcohol Derivatives (Ethers & Esters)
Once 2-iodobenzyl alcohol is obtained, it can be further derivatized to form ethers and esters. These reactions also have their own set of potential side products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am trying to synthesize a 2-iodobenzyl ether via the Williamson ether synthesis, but my yields are low. What are the likely side reactions?
A1: The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide.[11][12][13][14] When preparing 2-iodobenzyl ethers, you can either react the alkoxide of 2-iodobenzyl alcohol with an alkyl halide or react an alkoxide with 2-iodobenzyl halide.
Common Side Reactions:
-
Elimination: If you are using a secondary or tertiary alkyl halide, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an alkene.[11][15] It is best to use primary alkyl halides.
-
Self-Condensation: The alkoxide of 2-iodobenzyl alcohol could potentially react with another molecule of a 2-iodobenzyl halide (if used as the electrophile) to form the symmetrical bis(2-iodobenzyl) ether.
-
De-iodination: As with the reduction reactions, the C-I bond can be labile under certain conditions. Strongly basic conditions or elevated temperatures for prolonged periods could potentially lead to some de-iodination.
Troubleshooting & Prevention:
-
Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) to fully deprotonate the alcohol to the alkoxide.
-
Anhydrous Conditions: The Williamson ether synthesis is sensitive to water. Ensure all your reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[15]
-
Choice of Alkylating Agent: Use a primary alkyl halide or tosylate to minimize elimination reactions.[13]
Q2: What are the common byproducts in the esterification of 2-iodobenzyl alcohol?
A2: Esterification is typically carried out by reacting the alcohol with a carboxylic acid (often with an acid catalyst, known as Fischer esterification) or a more reactive acylating agent like an acyl chloride or anhydride.
Common Issues and Byproducts:
-
Incomplete Reaction: Fischer esterification is an equilibrium process. To drive the reaction to completion, it is often necessary to remove the water that is formed, for example, by using a Dean-Stark apparatus.
-
Unreacted Starting Materials: If the reaction does not go to completion, you will have unreacted 2-iodobenzyl alcohol and carboxylic acid in your crude product.
-
Side Reactions with Acyl Chlorides: When using acyl chlorides, it is important to use a base (like pyridine or triethylamine) to scavenge the HCl that is produced, which can otherwise lead to side reactions.
Purification of Derivatives:
Both 2-iodobenzyl ethers and esters are generally less polar than the starting 2-iodobenzyl alcohol. This difference in polarity makes them readily separable from the starting material by column chromatography on silica gel, typically using a hexane/ethyl acetate eluent system.
References
- 1. reddit.com [reddit.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Sodium Borohydride [commonorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
- 12. The Williamson ether synthesis involves the displacement of an al... | Study Prep in Pearson+ [pearson.com]
- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 14. francis-press.com [francis-press.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 2-Iodobenzyl Alcohol
Welcome to the technical support center for the purification of crude 2-iodobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in my crude 2-iodobenzyl alcohol?
A1: The impurity profile of your crude 2-iodobenzyl alcohol is largely dictated by its synthetic route. A prevalent method for its synthesis is the reduction of 2-iodobenzoic acid.[1] Consequently, the most common impurities are:
-
Unreacted Starting Material: 2-Iodobenzoic acid.
-
Over-oxidation Product: 2-Iodobenzaldehyde, which can form if the alcohol is exposed to oxidizing conditions.
-
Solvent Residues: Residual solvents from the reaction and workup, such as tetrahydrofuran (THF) or ethyl acetate.
Q2: How can I quickly assess the purity of my crude product?
A2: Thin-Layer Chromatography (TLC) is an indispensable and rapid technique for qualitatively assessing the purity of your product and for developing a purification strategy. 2-Iodobenzyl alcohol and its common impurities can often be visualized under UV light at 254 nm.
Q3: My purified 2-iodobenzyl alcohol is a white solid, but it sometimes appears pale yellow or pink. Is this a cause for concern?
A3: While pure 2-iodobenzyl alcohol is a white to off-white crystalline solid, slight discoloration to yellow or pink can occur upon exposure to light and air over time. This is often due to the formation of minute amounts of colored impurities. For most applications, this slight discoloration is not problematic. However, for applications requiring very high purity, such as in the synthesis of pharmaceutical ingredients, further purification may be necessary. Storing the purified compound in a cool, dark place under an inert atmosphere can help minimize discoloration.
Q4: What are the key physical properties of 2-iodobenzyl alcohol relevant to its purification?
A4: Understanding the physical properties of 2-iodobenzyl alcohol is crucial for selecting an appropriate purification method.
| Property | Value | Significance for Purification |
| Melting Point | 89-92 °C | A sharp melting point within this range is a good indicator of purity. A broad or depressed melting point suggests the presence of impurities. |
| Appearance | White to pale yellow or pink crystalline solid | The color can be an initial, though not definitive, indicator of purity. |
| Polarity | Moderately polar | The hydroxyl group makes it more polar than related ethers or halides but less polar than the corresponding carboxylic acid. This moderate polarity is key for chromatographic separations. |
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of 2-iodobenzyl alcohol in a question-and-answer format.
Scenario 1: Removing Unreacted 2-Iodobenzoic Acid
Problem: My TLC plate shows a baseline spot that I suspect is unreacted 2-iodobenzoic acid.
-
Causality: 2-Iodobenzoic acid is significantly more polar than 2-iodobenzyl alcohol due to the carboxylic acid functional group. This high polarity causes it to adhere strongly to the silica gel at the baseline of the TLC plate.
-
Troubleshooting Steps:
-
Aqueous Base Wash: During the workup, wash the organic layer containing your crude product with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃). This will deprotonate the carboxylic acid, forming the water-soluble sodium 2-iodobenzoate salt, which will partition into the aqueous layer.[2]
-
Column Chromatography: If a basic wash is insufficient or not performed, 2-iodobenzoic acid can be readily separated by silica gel column chromatography. The carboxylic acid will remain at the top of the column, while the less polar 2-iodobenzyl alcohol will elute.
-
Scenario 2: Separating 2-Iodobenzaldehyde from 2-Iodobenzyl Alcohol
Problem: My TLC shows two spots with close Rf values, and I suspect one is the aldehyde impurity.
-
Causality: 2-Iodobenzaldehyde is only slightly less polar than 2-iodobenzyl alcohol. This small difference in polarity can make their separation by column chromatography challenging, leading to co-elution.
-
Troubleshooting Steps:
-
Optimize Column Chromatography:
-
Use a Shallow Gradient: Employ a very gradual increase in the polar solvent (e.g., ethyl acetate) in your eluent system (e.g., hexane/ethyl acetate). This will improve the resolution between the two compounds.
-
Solvent System Selection: Experiment with different solvent systems. Sometimes, switching to a different solvent system, such as dichloromethane/hexane, can alter the selectivity and improve separation.
-
-
Recrystallization: If the concentration of the aldehyde is not too high, recrystallization can be an effective method for purification, as the alcohol and aldehyde will have different solubilities and crystal lattice energies.
-
Scenario 3: Product "Oiling Out" During Recrystallization
Problem: When I cool my recrystallization solution, my product separates as an oil instead of forming crystals.
-
Causality: "Oiling out" occurs when the solubility of the compound in the solvent is so low at a certain temperature that it comes out of solution above its melting point. This is more common when the solution is cooled too quickly or if the solvent is a very poor solvent for the compound.
-
Troubleshooting Steps:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This provides more time for proper crystal nucleation and growth.
-
Add More of the "Good" Solvent: If using a two-solvent system (e.g., ethanol/water), add a small amount of the solvent in which the compound is more soluble (ethanol) to the hot solution before cooling.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The small scratches can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid 2-iodobenzyl alcohol, add a tiny crystal to the cooled solution to induce crystallization.
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is effective for separating 2-iodobenzyl alcohol from both more polar (2-iodobenzoic acid) and less polar impurities.
1. Solvent System Selection:
- Using TLC, determine an appropriate eluent system. A common and effective system is a mixture of hexane and ethyl acetate.
- Aim for an Rf value of approximately 0.3 for 2-iodobenzyl alcohol. A typical starting ratio is 5:1 hexane/ethyl acetate.[1]
2. Column Packing:
- Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10:1 hexane/ethyl acetate).
- Pour the slurry into a glass column and allow the silica to settle, tapping the column gently to ensure even packing.
- Add a thin layer of sand on top of the silica gel.
3. Sample Loading:
- Dissolve the crude 2-iodobenzyl alcohol in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).
- Carefully apply the sample solution to the top of the column.
- Alternatively, for poorly soluble samples, perform a "dry load" by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.
4. Elution and Fraction Collection:
- Begin eluting with the least polar solvent mixture.
- If necessary, gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of ethyl acetate.
- Collect the eluent in fractions and monitor them by TLC to identify those containing the pure product.
5. Product Isolation:
- Combine the pure fractions.
- Remove the solvent under reduced pressure to obtain the purified 2-iodobenzyl alcohol.
Diagram of the Column Chromatography Workflow
Caption: Workflow for the purification of 2-iodobenzyl alcohol by column chromatography.
Protocol 2: Purification by Recrystallization
This method is highly effective for obtaining high-purity crystalline 2-iodobenzyl alcohol, especially when the main impurities have different solubility profiles. An ethanol/water mixture is a suitable solvent system.
1. Dissolution:
- Place the crude 2-iodobenzyl alcohol in an Erlenmeyer flask.
- Add a minimal amount of hot ethanol (the "good" solvent) and heat the mixture to boiling with stirring until the solid dissolves completely.
2. Induction of Crystallization:
- While the ethanol solution is still hot, add hot water (the "bad" solvent) dropwise until the solution becomes slightly cloudy. This indicates that the solution is saturated.
- If persistent cloudiness occurs, add a few drops of hot ethanol until the solution becomes clear again.
3. Cooling and Crystal Growth:
- Remove the flask from the heat source and allow it to cool slowly to room temperature, undisturbed.
- Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
4. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering impurities.
- Dry the crystals thoroughly to remove residual solvent. The purity can be checked by taking a melting point.
Diagram of the Recrystallization Logic
Caption: Logical steps for the two-solvent recrystallization of 2-iodobenzyl alcohol.
References
Technical Support Center: A Guide to Preventing Degradation of 2-Iodobenzyl Alcohol
Welcome to the Technical Support Center for 2-iodobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Our goal is to provide you with in-depth, field-proven insights to mitigate degradation during storage and reactions, ensuring the integrity of your experiments and the quality of your results.
Section 1: Understanding the Instability of 2-Iodobenzyl Alcohol
2-Iodobenzyl alcohol is a valuable synthetic intermediate, but its utility is matched by its propensity for degradation. The presence of a benzylic alcohol and a carbon-iodine bond on the same aromatic ring creates a molecule susceptible to several degradation pathways. Understanding these pathways is the first step toward prevention.
Frequently Asked Questions (FAQs)
Q1: My bottle of 2-iodobenzyl alcohol has turned yellow/brown. What is causing this discoloration?
A1: The discoloration is most likely due to the formation of elemental iodine (I₂) resulting from the cleavage of the carbon-iodine bond.[1] This process, known as deiodination or dehalogenation, is often initiated by exposure to light (photolysis) or heat.[1][2] The weak C-I bond is susceptible to cleavage, leading to the gradual darkening of the sample over time.[1][2]
Q2: I'm seeing unexpected peaks in my NMR/LC-MS corresponding to 2-iodobenzaldehyde and 2-iodobenzoic acid. How did these form?
A2: The benzylic alcohol group in 2-iodobenzyl alcohol is readily oxidized. Exposure to atmospheric oxygen, especially over extended periods, or the presence of oxidizing contaminants can lead to the formation of 2-iodobenzaldehyde.[2] Further oxidation of the aldehyde yields 2-iodobenzoic acid.[2][3] This is a common degradation pathway that can occur during both storage and reaction workups.
Q3: My reaction yield is low, and I've isolated benzyl alcohol as a major byproduct. What is happening?
A3: The formation of benzyl alcohol indicates the loss of the iodine atom, a side reaction known as proto-deiodination.[4] This is particularly common in reactions like palladium-catalyzed cross-couplings.[4] It can be caused by various factors, including the presence of protic sources (like water), the choice of base, and elevated reaction temperatures.[4]
Q4: I've observed a high molecular weight impurity in my product mixture. What could it be?
A4: A common high molecular weight byproduct is the dimeric ether, bis(2-iodobenzyl) ether.[2] This is formed through a self-condensation or etherification reaction where two molecules of 2-iodobenzyl alcohol react with each other.[2] This process is often promoted by acidic conditions or high temperatures, which facilitate the dehydration of the benzyl alcohol.[2][4]
Section 2: Troubleshooting Guide for Storage and Handling
Proper storage is critical to preserving the quality of 2-iodobenzyl alcohol. The following guide provides solutions to common storage issues.
Storage Troubleshooting
| Observation | Probable Cause | Troubleshooting and Prevention |
| Discoloration (Yellow to Brown Solid) | Light and/or heat-induced decomposition leading to elemental iodine (I₂) formation.[1] | Store in an amber glass bottle to protect from light. Refrigerate at low temperatures (e.g., 4°C) to minimize thermal degradation.[1] For long-term storage, an inert atmosphere (argon or nitrogen) is recommended.[1] |
| Clumped or Oily Solid | Presence of moisture, which can lower the melting point and potentially accelerate degradation. | Ensure the container is tightly sealed to prevent moisture ingress.[5] Store in a dry, well-ventilated area .[5] Consider storing over a desiccant in a secondary container. |
| Presence of Aldehyde/Acid Impurities on Analysis | Oxidation due to exposure to air. | Before sealing the container for storage, flush the headspace with an inert gas like argon or nitrogen to displace oxygen. |
Visualization of Degradation Pathways
The following diagram illustrates the primary degradation pathways of 2-iodobenzyl alcohol.
Caption: Key degradation pathways of 2-iodobenzyl alcohol during storage.
Section 3: Troubleshooting Guide for Reactions
Reactions involving 2-iodobenzyl alcohol, particularly transition metal-catalyzed cross-couplings, require careful control to prevent side reactions.
Reaction Troubleshooting
| Issue | Probable Cause(s) | Recommended Solutions |
| Proto-deiodination (Formation of Benzyl Alcohol) | - Presence of water or other protic sources.- Inappropriate base selection.- High reaction temperature.[4] | - Use anhydrous solvents and reagents. Dry glassware thoroughly.- Select a weaker, non-nucleophilic base that is less likely to promote protonolysis.- Optimize the reaction temperature. Run the reaction at the lowest effective temperature. |
| Homocoupling (Formation of Biphenyl Derivative) | - High catalyst loading.- Presence of oxygen.- Elevated temperatures.[4] | - Lower the palladium catalyst loading. - Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen).[4]- Control the reaction temperature. |
| Oxidation to Aldehyde or Carboxylic Acid | - Reaction mixture exposed to air.- Use of oxidizing reagents or catalysts. | - Maintain an inert atmosphere throughout the reaction and workup.- Carefully select reagents to avoid unintended oxidation. |
| Formation of Dimeric Ether | - Acidic reaction conditions.- High temperatures promoting dehydration.[2][4] | - Avoid acidic conditions that could facilitate dehydration of the benzyl alcohol.- Control the pH of the reaction mixture. |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol for a standard Suzuki-Miyaura coupling highlights critical steps to minimize the degradation of 2-iodobenzyl alcohol.
Objective: To couple 2-iodobenzyl alcohol with an arylboronic acid while minimizing side reactions.
Materials:
-
2-Iodobenzyl alcohol
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous, degassed toluene
-
Degassed water
Procedure:
-
Inert Atmosphere Setup: Assemble and flame-dry all glassware under vacuum. Backfill with argon or nitrogen. Maintain a positive pressure of inert gas throughout the experiment.
-
Reagent Addition: To a Schlenk flask, add 2-iodobenzyl alcohol, the arylboronic acid, cesium carbonate, palladium(II) acetate, and tricyclohexylphosphine tetrafluoroborate.
-
Solvent Addition: Add anhydrous, degassed toluene and degassed water via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with inert gas to ensure anaerobic conditions.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until completion, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography.[6]
Visualization of Experimental Workflow
The following diagram outlines a generalized workflow for a cross-coupling reaction, emphasizing steps to prevent degradation.
Caption: Workflow for minimizing degradation in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Issues with 2-Iodobenzyl Alcohol
< <___"1-1-1"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor solubility of 2-iodobenzyl alcohol in various reaction media. Understanding and overcoming these solubility issues is critical for achieving optimal reaction kinetics, yields, and overall success in your synthetic endeavors.
Introduction: The Solubility Challenge of 2-Iodobenzyl Alcohol
2-Iodobenzyl alcohol is a valuable building block in organic synthesis, frequently employed in cross-coupling reactions and the synthesis of complex molecules. However, its molecular structure presents a solubility challenge. The presence of a polar hydroxyl (-OH) group allows for hydrogen bonding, rendering it soluble in polar protic solvents.[1][2] Conversely, the bulky, nonpolar iodobenzyl moiety significantly limits its solubility in nonpolar organic solvents and makes it practically insoluble in water.[1][3] This dichotomy in its nature often leads to difficulties in finding a suitable solvent that can dissolve both the 2-iodobenzyl alcohol and other, often nonpolar, reactants or catalysts.
This guide will provide a systematic approach to diagnosing and solving solubility-related problems, ensuring your reactions proceed smoothly and efficiently.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 2-iodobenzyl alcohol?
2-Iodobenzyl alcohol is a white to pale yellow solid.[3] Its solubility is primarily dictated by the polarity of the solvent. It is generally soluble in polar organic solvents such as methanol, ethanol, and other short-chain alcohols.[1][4] Its solubility is moderate in polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF), and it has limited solubility in less polar solvents like dichloromethane (DCM) and is poorly soluble in nonpolar solvents like toluene and hexane.[1] It is considered insoluble in water.[3]
Q2: My 2-iodobenzyl alcohol is not dissolving in the reaction solvent. What is the simplest first step?
The most straightforward initial troubleshooting step is to gently heat the reaction mixture while stirring. An increase in temperature often significantly improves the solubility of solid organic compounds.[1] However, it is crucial to be mindful of the thermal stability of all reactants and catalysts in your system, as excessive heat can lead to degradation and side reactions.[1]
Q3: I'm running a Suzuki-Miyaura coupling, and my 2-iodobenzyl alcohol has poor solubility in the toluene/water system. What can I do?
This is a classic solubility challenge in biphasic reactions. The poor miscibility between the aqueous phase (often containing the inorganic base) and the organic phase (dissolving the aryl halide) can lead to slow reaction rates.[1] Consider the following solutions:
-
Add a co-solvent: A water-miscible polar aprotic solvent like THF or 1,4-dioxane can be added to homogenize the reaction mixture.[5][6]
-
Use a phase-transfer catalyst (PTC): A PTC, such as a quaternary ammonium salt, can shuttle the anionic base from the aqueous phase to the organic phase, facilitating the reaction at the interface.[7][8][9]
-
Elevate the temperature: As with single-phase systems, heating can improve solubility and reaction rates.
Q4: Can I use a surfactant to improve the solubility of 2-iodobenzyl alcohol?
Yes, surfactants can be an effective strategy, particularly in aqueous or biphasic systems. Surfactants form micelles that can encapsulate the nonpolar portion of the 2-iodobenzyl alcohol, increasing its apparent solubility in the bulk solvent.[10][11][12] This technique, known as micellar solubilization, can enhance reaction rates by increasing the concentration of the reactant in the solution.[13][14]
Troubleshooting Guides: Systematic Approaches to Solubility Enhancement
Guide 1: Solvent System Optimization
A logical first step in addressing solubility issues is the careful selection and modification of the solvent system.
Issue: Poor solubility of 2-iodobenzyl alcohol in a nonpolar aprotic solvent (e.g., toluene, hexane) required for a specific reaction.
Causality: A significant mismatch in polarity between the polar 2-iodobenzyl alcohol and the nonpolar solvent.
Solutions:
-
Introduce a Co-solvent: The addition of a miscible polar solvent can significantly increase the overall polarity of the solvent system, thereby improving the solubility of the 2-iodobenzyl alcohol.[15][16] The choice of co-solvent should be compatible with the reaction conditions.
-
Elevate the Reaction Temperature: As previously mentioned, increasing the temperature is a simple and often effective method to enhance solubility.[1]
Experimental Protocol: Co-solvent Screening
-
To a series of small reaction vessels, add a fixed amount of 2-iodobenzyl alcohol.
-
Add the primary nonpolar solvent to each vessel.
-
To each vessel, add a different co-solvent in incremental amounts (e.g., 5%, 10%, 20% v/v).
-
Stir the mixtures at room temperature and observe for complete dissolution.
-
If necessary, gently heat the mixtures to determine the effect of temperature in combination with the co-solvent.
-
Select the co-solvent and concentration that provides the best solubility without negatively impacting the reaction.
Data Summary: Co-solvent Effectiveness
| Co-solvent | Polarity | Typical Concentration | Notes |
| THF | Polar Aprotic | 5-30% | Good general-purpose co-solvent, but can be peroxide-forming. |
| 1,4-Dioxane | Polar Aprotic | 10-50% | Often used in cross-coupling reactions. Higher boiling point than THF. |
| DMF | Polar Aprotic | 5-20% | High polarity, but can be difficult to remove and may participate in side reactions. |
| DMSO | Polar Aprotic | 5-15% | Very high polarity, use with caution as it can be reactive.[19] |
Guide 2: Advanced Solubilization Techniques
When simple solvent modifications are insufficient, more advanced techniques can be employed.
Issue: Persistent solubility problems, especially in aqueous or biphasic systems.
Solutions:
-
Hydrotropy: This technique involves the addition of a large amount of a second solute, known as a hydrotrope, to increase the aqueous solubility of a poorly soluble compound.[20][21] Hydrotropes are typically amphiphilic molecules that do not form micelles in the traditional sense but can increase solubility through a different mechanism.[22][23]
-
Phase-Transfer Catalysis (PTC): In biphasic reactions, a PTC can be invaluable. It facilitates the transport of a reactant from one phase to another where the reaction occurs.[7][24] This is particularly useful when an inorganic base, soluble only in the aqueous phase, needs to react with the 2-iodobenzyl alcohol in the organic phase.[9]
-
Common PTCs: Tetrabutylammonium bromide (TBAB), tetrabutylammonium hydrogen sulfate (TBAHS).[9]
-
-
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as solvents. They have negligible vapor pressure and can dissolve a wide range of organic and inorganic compounds.[25][26] Their "designer" nature allows for fine-tuning of their properties to suit specific solutes.[25] Certain ionic liquids can be excellent solvents for both polar and nonpolar reactants, creating a homogeneous reaction environment.[27][28]
Experimental Workflow: Selecting an Advanced Solubilization Technique
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 2-Iodobenzyl alcohol | 5159-41-1 [chemicalbook.com]
- 4. CAS 5159-41-1: 2-Iodobenzyl alcohol | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. phasetransfer.com [phasetransfer.com]
- 9. researchgate.net [researchgate.net]
- 10. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. quora.com [quora.com]
- 15. Cosolvent - Wikipedia [en.wikipedia.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. taylorfrancis.com [taylorfrancis.com]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. Improving Tenoxicam Solubility and Bioavailability by Cosolvent System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. thepharmajournal.com [thepharmajournal.com]
- 21. jetir.org [jetir.org]
- 22. ajptonline.com [ajptonline.com]
- 23. ijddr.in [ijddr.in]
- 24. researchgate.net [researchgate.net]
- 25. Recent Applications of Ionic Liquids in Separation Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 27. mdpi.com [mdpi.com]
- 28. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Characterizing Impurities in 2-Iodobenzyl Alcohol
Introduction: The Critical Role of Purity in 2-Iodobenzyl Alcohol Applications
Welcome to the technical support center for 2-iodobenzyl alcohol. As a key building block in pharmaceutical synthesis and materials science, the purity of 2-iodobenzyl alcohol is paramount. Impurities, even at trace levels, can lead to unwanted side reactions, compromise the integrity of final products, and introduce significant challenges in regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot, identify, and characterize impurities encountered in samples of 2-iodobenzyl alcohol. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental work.
PART 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the quality and stability of 2-iodobenzyl alcohol.
Q1: What are the most common process-related and degradation impurities I should be aware of?
A1: Impurities in 2-iodobenzyl alcohol can typically be traced to two main sources: the synthetic route and subsequent degradation.
-
Process-Related Impurities: These are remnants from the synthesis process. A common synthesis route involves the reduction of 2-iodobenzoic acid.[1][2] Therefore, residual 2-iodobenzoic acid is a primary impurity to monitor. If the starting material was 2-iodobenzaldehyde, it could also be present. Isomeric impurities, such as 4-iodobenzyl alcohol , may also be present depending on the synthetic strategy used.[3]
-
Degradation Impurities: The benzylic alcohol functional group is susceptible to oxidation, especially during storage or under certain reaction conditions.[4][5][6] The primary degradation products are 2-iodobenzaldehyde (the initial oxidation product) and 2-iodobenzoic acid (the over-oxidation product). Another potential degradation pathway, particularly under acidic or thermal stress, is self-condensation to form bis(2-iodobenzyl) ether .
Q2: My solid sample of 2-iodobenzyl alcohol has developed a yellow or brownish tint over time. What is the likely cause?
A2: A change in color from white to yellow or brown is often an indicator of degradation. This is frequently caused by two phenomena:
-
Oxidation: The formation of 2-iodobenzaldehyde, which can be more colored than the parent alcohol. Aldehydes can also undergo further complex condensation reactions to form colored polymeric materials.
-
Iodide Release: The carbon-iodine bond can be susceptible to cleavage, particularly when exposed to light (photolysis) or heat, which may release trace amounts of iodine (I₂), imparting a yellowish-brown color. It is recommended to store the material in a cool, dark place and under an inert atmosphere if possible.[7]
Q3: I am performing a reaction under basic conditions and observing unexpected byproducts. Is 2-iodobenzyl alcohol stable to base?
A3: While the aryl-iodide bond is generally stable to mild bases, the benzylic alcohol functionality can be reactive. In the presence of a strong base, 2-iodobenzyl alcohol can be deprotonated to form an alkoxide. This nucleophilic alkoxide can then react with another molecule of 2-iodobenzyl alcohol in a Williamson-ether-synthesis-type reaction to form bis(2-iodobenzyl) ether.[8] If an oxidizing agent is also present, the basic conditions can facilitate the oxidation to 2-iodobenzaldehyde.
PART 2: The Analytical Troubleshooting Workflow
When an unknown impurity is detected, a systematic approach is crucial for efficient identification. The following workflow provides a logical pathway from initial observation to structural confirmation.
Caption: A logical workflow for impurity identification.
PART 3: Troubleshooting by Analytical Technique
High-Performance Liquid Chromatography (HPLC)
Q: I've detected an unknown peak in my reversed-phase HPLC analysis of 2-iodobenzyl alcohol. How can I proceed with identification?
A: An unexpected peak is a common issue. Your first step should be to ensure the method is robust and then use the available data to form a hypothesis.
Causality and Expertise: A well-developed, stability-indicating HPLC method is the cornerstone of impurity analysis.[9] The choice of a C18 column is standard for moderately polar compounds like benzyl alcohols.[10] The mobile phase, typically a buffered acetonitrile/water gradient, is chosen to provide good separation between the non-polar starting materials and the more polar oxidation products. A Diode Array Detector (DAD) is invaluable here; it not only quantifies but also provides UV spectra for each peak. By comparing the UV spectrum of the unknown to that of your 2-iodobenzyl alcohol standard and potential impurities, you can gain significant structural clues. For instance, the formation of 2-iodobenzaldehyde will introduce a carbonyl chromophore, causing a significant shift in the UV maximum compared to the parent alcohol.
Protocol: Stability-Indicating RP-HPLC Method
-
Instrumentation: HPLC with a DAD or UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD, scan 200-400 nm; monitor at 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Gradient Program:
-
Start at 30% B, hold for 2 min.
-
Ramp to 90% B over 15 min.
-
Hold at 90% B for 3 min.
-
Return to 30% B over 1 min.
-
Hold at 30% B for 4 min (equilibration).
-
-
Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water to a concentration of ~0.5 mg/mL.
Data Presentation: Expected HPLC Profile
| Compound | Expected Retention Time (min) | Key UV λmax (nm) | Notes |
| 2-Iodobenzoic Acid | ~5.8 | ~228 | More polar, elutes early. |
| 2-Iodobenzyl Alcohol | ~9.5 | ~230 | Main Component |
| 2-Iodobenzaldehyde | ~11.2 | ~245 | Less polar than alcohol, shows bathochromic shift. |
| bis(2-iodobenzyl) ether | ~16.5 | ~230 | Much less polar, elutes late. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Q: My 2-iodobenzyl alcohol peak is tailing severely, or I suspect it's degrading in the GC inlet. What can I do to get reliable data?
A: This is a classic problem for polar, relatively high-boiling point compounds containing active hydroxyl groups. The -OH group can interact with active sites in the inlet liner and column, causing peak tailing. Furthermore, benzyl alcohols can be thermally labile, leading to on-column degradation. The solution is chemical derivatization.[11]
Causality and Expertise: Derivatization chemically converts the polar -OH group into a less polar, more volatile, and more thermally stable group. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and highly effective choice. It replaces the active hydrogen on the alcohol with a trimethylsilyl (TMS) group. This TMS-ether is much less polar and more stable at the high temperatures used in GC, resulting in sharp, symmetrical peaks and minimizing the risk of degradation.[11]
Protocol: Silylation for GC-MS Analysis
-
Sample Preparation: Accurately weigh ~1 mg of your 2-iodobenzyl alcohol sample into a 2 mL GC vial.
-
Solvent Addition: Add 500 µL of a dry, aprotic solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane).
-
Reagent Addition: Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).
-
Reaction: Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized solution into the GC-MS.
Data Presentation: GC-MS Parameters and Expected Fragments
| Parameter | Value |
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, 1.0 mL/min constant flow |
| Oven Program | Start 100 °C (2 min hold), ramp 15 °C/min to 280 °C (5 min hold) |
| MS Ion Source | Electron Ionization (EI), 70 eV |
| MS Temperature | 230 °C (Source), 280 °C (Transfer Line) |
| Scan Range | 40-500 m/z |
-
2-Iodobenzyl alcohol (TMS-derivatized): The molecular ion [M]⁺• at m/z 306 is expected. Key fragments include m/z 291 ([M-CH₃]⁺), a strong peak at m/z 217 ([M-I]⁺), and the tropylium-like ion at m/z 91.
-
2-Iodobenzaldehyde (if present): Will not derivatize. Look for its characteristic molecular ion at m/z 232 and fragments at m/z 231 ([M-H]⁺), m/z 203 ([M-CHO]⁺), and m/z 127 ([M-I-CHO]⁺).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: My ¹H NMR spectrum has unassigned peaks. How can I use NMR to identify potential impurities like oxidation products?
A: NMR is an exceptionally powerful tool for structural elucidation without the need for derivatization.[10] By carefully analyzing the chemical shifts, integration values, and coupling patterns, you can confidently identify common impurities.
Causality and Expertise: The chemical environment of protons dictates their resonance frequency (chemical shift). The oxidation of 2-iodobenzyl alcohol to its corresponding aldehyde or carboxylic acid results in dramatic and easily identifiable changes in the ¹H NMR spectrum. The key is to look for the disappearance of the alcohol's characteristic signals and the appearance of new, distinctive signals for the oxidation products.
-
Disappearance: The benzylic methylene protons (-CH₂-) signal around 4.7 ppm and the broad hydroxyl (-OH) proton signal will decrease in intensity.
-
Appearance (Aldehyde): A new, sharp singlet will appear far downfield, typically between 9.9 and 10.1 ppm. This is highly characteristic of an aldehyde proton.
-
Appearance (Carboxylic Acid): A new, very broad singlet will appear even further downfield, usually >11 ppm, which is characteristic of a carboxylic acid proton.
Protocol: NMR Sample Preparation
-
Sample Preparation: Dissolve 5-10 mg of the 2-iodobenzyl alcohol sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Analysis: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[12]
Data Presentation: Characteristic ¹H NMR Chemical Shifts (in CDCl₃)
| Compound | Aromatic Protons (ppm) | Benzylic/Functional Protons (ppm) |
| 2-Iodobenzyl Alcohol | 7.83 (d), 7.48 (d), 7.38 (t), 7.01 (t) | 4.69 (s, 2H, -CH₂-) , ~2.0 (br s, 1H, -OH)[13] |
| 2-Iodobenzaldehyde | 7.9-8.1 (m), 7.4-7.6 (m) | 9.98 (s, 1H, -CHO) |
| 2-Iodobenzoic Acid | 7.9-8.1 (m), 7.2-7.5 (m) | >11.0 (br s, 1H, -COOH) |
PART 4: Proactive Impurity Generation via Forced Degradation
To develop a truly robust, stability-indicating analytical method, one must proactively identify potential degradation products. Forced degradation (or stress testing) involves subjecting the drug substance to harsh conditions to accelerate decomposition, thereby generating the impurities that are likely to form over the product's shelf life. This is a key requirement of regulatory bodies and is outlined in ICH guidelines.[14][15]
Q: How can I design a forced degradation study to understand the stability of my 2-iodobenzyl alcohol and validate my analytical method?
A: A systematic forced degradation study exposes the compound to hydrolytic, oxidative, photolytic, and thermal stress. The goal is to achieve 5-20% degradation, which is sufficient to produce detectable levels of impurities without destroying the main component.[16]
Caption: Workflow for a forced degradation study.
Protocol: General Forced Degradation Study
-
Stock Solution: Prepare a stock solution of 2-iodobenzyl alcohol in a 50:50 Acetonitrile:Water mixture (~1 mg/mL).
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60 °C. Sample at time points (e.g., 2, 4, 8, 24 hours). Neutralize with NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature. Sample at time points. Neutralize with HCl before injection.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature. Sample at time points.
-
Thermal Degradation: Store the solid compound in an oven at 80 °C. Dissolve a sample for analysis at each time point.
-
Photostability: Expose the solid compound to light conditions as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[17]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described previously. Check for new peaks and mass balance.
By performing this study, you not only identify the likely degradation products but also prove that your analytical method can separate these degradants from the main peak, a critical aspect of method validation.
References
- 1. 2-Iodobenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Iodobenzyl alcohol | 5159-41-1 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. jpharmsci.com [jpharmsci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmasm.com [pharmasm.com]
- 16. jetir.org [jetir.org]
- 17. biomedres.us [biomedres.us]
Technical Support Center: Managing Air and Moisture Sensitivity in 2-Iodobenzyl Alcohol Reactions
Welcome to the technical support center for 2-iodobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful handling and reaction of this versatile but sensitive reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your reactions are not only successful but also reproducible and scalable.
Foundational Understanding: The Dual Sensitivity of 2-Iodobenzyl Alcohol
2-Iodobenzyl alcohol is a valuable building block in organic synthesis, prized for its dual functionality: a primary alcohol amenable to oxidation or protection, and an aryl iodide ready for cross-coupling reactions. However, its utility is matched by its sensitivity to both air and moisture, which can lead to reaction failure, low yields, and the formation of unwanted byproducts.
-
Air Sensitivity: The primary concern with air exposure is the oxidation of the benzylic alcohol.[1] This can occur slowly over time during storage or more rapidly under reaction conditions, leading to the formation of 2-iodobenzaldehyde and subsequently 2-iodobenzoic acid. This not only consumes the starting material but also introduces impurities that can be difficult to separate.
-
Moisture Sensitivity: Moisture can interfere with a wide range of reactions. In the context of cross-coupling reactions, water can lead to proto-deiodination (loss of the iodine atom) and can negatively impact the catalytic cycle of many palladium-catalyzed reactions.[2][3] For reactions involving organometallic reagents, the presence of water is often catastrophic, leading to quenching of the reagent.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during experiments with 2-iodobenzyl alcohol.
Section 1: General Handling and Storage
Question 1: My 2-iodobenzyl alcohol has developed a yellowish or pinkish tint. Is it still usable?
A slight discoloration to yellow or pink is common over time and is often an indication of minor oxidation or light sensitivity.[4] For many applications, particularly if the subsequent reaction is robust, this material may still be usable. However, for sensitive reactions, it is advisable to purify the material by recrystallization or column chromatography before use. To prevent this, store 2-iodobenzyl alcohol in a dark place, under an inert atmosphere, and at a cool, dry temperature.[4][5]
Question 2: What are the best practices for setting up a reaction to exclude air and moisture?
Excluding air and moisture is critical for success.[2] The use of an inert atmosphere is essential.[2]
Workflow for Setting Up an Air- and Moisture-Sensitive Reaction:
Caption: Workflow for setting up an air- and moisture-sensitive reaction.
Detailed Steps:
-
Glassware Preparation: Ensure all glassware is meticulously dried, either in an oven overnight (125-140°C) or by flame-drying under vacuum.[6][7]
-
Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas, such as argon or nitrogen.[8]
-
Inert Atmosphere: Use a Schlenk line or a manifold with a bubbler to maintain a slight positive pressure of inert gas throughout the experiment.[7][9]
-
Reagent Transfer: Transfer anhydrous solvents and liquid reagents using dry syringes or cannulas.[6][10][11] Solid reagents should be added under a positive flow of inert gas.[12]
Section 2: Oxidation Reactions
Question 3: I am trying to oxidize 2-iodobenzyl alcohol to 2-iodobenzaldehyde, but I am getting a mixture of starting material, aldehyde, and the carboxylic acid. How can I improve the selectivity for the aldehyde?
Over-oxidation to the carboxylic acid is a common challenge. The choice of oxidant and reaction conditions is crucial for achieving high selectivity.
| Oxidant | Typical Conditions | Advantages | Disadvantages |
| PCC/PDC | CH₂Cl₂, room temp | Good selectivity for aldehydes | Carcinogenic chromium reagent, difficult workup |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temp | Mild, high yielding, good selectivity | Expensive, can be explosive upon heating[13] |
| IBX | DMSO or MeCN, room temp to 50°C | Selective, commercially available | Low solubility in many organic solvents[13] |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78°C | Mild, high yields | Requires cryogenic temperatures, unpleasant odor |
Troubleshooting Tips:
-
Slow Addition: Add the oxidizing agent slowly to the solution of 2-iodobenzyl alcohol to maintain control over the reaction and minimize over-oxidation.
-
Temperature Control: For exothermic oxidations, maintaining a low temperature is critical.
-
Monitoring: Closely monitor the reaction by TLC. Once the starting material is consumed, quench the reaction immediately to prevent further oxidation of the aldehyde.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are particularly sensitive to air and moisture, which can lead to catalyst deactivation and a host of side reactions.
Suzuki-Miyaura Coupling
Question 4: My Suzuki coupling of 2-iodobenzyl alcohol is giving a low yield, and I see a lot of starting material and a homocoupled byproduct. What's going wrong?
Low yield and homocoupling in Suzuki reactions often point to issues with the catalyst, base, or the exclusion of oxygen.[3][14][15]
Troubleshooting Workflow for Suzuki Coupling:
Caption: Troubleshooting workflow for Suzuki coupling of 2-iodobenzyl alcohol.
Key Considerations:
-
Degassing: Solvents must be rigorously degassed by methods such as freeze-pump-thaw or by sparging with an inert gas for an extended period (30-60 minutes).[16]
-
Catalyst and Ligand: Use a fresh, high-quality palladium catalyst. For electron-rich aryl iodides, bulky, electron-rich phosphine ligands like SPhos or XPhos can accelerate the desired cross-coupling over homocoupling.[14][16]
-
Base Selection: The choice of base is critical.[17] In many cases, a moderately strong base like K₂CO₃ or K₃PO₄ is effective.[3] Ensure the base is finely powdered and dry.
-
Hydroxyl Group Interference: While often tolerated, the hydroxyl group can sometimes interfere with the catalyst. If issues persist, consider protecting the alcohol as a silyl ether (e.g., TBDMS) or a benzyl ether before coupling.[14][18]
Experimental Protocol: Suzuki Coupling of 2-Iodobenzyl Alcohol with Phenylboronic Acid
-
To a flame-dried Schlenk flask, add 2-iodobenzyl alcohol (1.0 eq.), phenylboronic acid (1.2 eq.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and finely powdered, dry K₂CO₃ (2.0 eq.).[14]
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane/water (4:1 v/v) via syringe.[16]
-
Heat the mixture to 80-100 °C and monitor by TLC.
Sonogashira Coupling
Question 5: My Sonogashira reaction with 2-iodobenzyl alcohol is resulting in significant alkyne homocoupling (Glaser coupling). How can I suppress this?
Alkyne homocoupling is a common side reaction in Sonogashira couplings, often catalyzed by the copper(I) cocatalyst in the presence of oxygen.[19][20][21]
Strategies to Minimize Alkyne Homocoupling:
-
Strictly Anaerobic Conditions: This is the most critical factor. Any trace of oxygen will promote the Glaser coupling.[20] Use degassed solvents and maintain a positive pressure of inert gas.
-
Reduce Copper(I) Cocatalyst: Lowering the concentration of the copper(I) iodide cocatalyst can disfavor the homocoupling pathway.[20]
-
Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed and can be highly effective in eliminating this side reaction.
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thus favoring the cross-coupling reaction.[20]
Section 4: Protecting Group Strategies
Question 6: When should I protect the alcohol group of 2-iodobenzyl alcohol, and what are the best protecting groups to use?
The decision to protect the alcohol depends on the downstream reaction conditions.[22][23]
When to Protect:
-
Strongly Basic Conditions: If the reaction involves strongly basic reagents like organolithiums or Grignard reagents, protection is mandatory.
-
Incompatible Reagents: If subsequent steps involve reagents that would react with the alcohol (e.g., acylating agents, some oxidizing agents).
-
Troubleshooting: If you are experiencing persistent low yields or side reactions in cross-coupling that may be attributed to the free hydroxyl group.[14]
Recommended Protecting Groups:
| Protecting Group | Introduction | Cleavage Conditions | Stability |
| Silyl Ethers (e.g., TBDMS, TIPS) | Silyl chloride, imidazole, DMF | Fluoride source (TBAF), acid | Stable to most non-acidic, non-fluoride conditions[24] |
| Benzyl Ether (Bn) | NaH, BnBr, THF | Hydrogenolysis (H₂, Pd/C) | Very robust, stable to most acidic and basic conditions[18] |
| Tetrahydropyranyl (THP) | Dihydropyran, cat. acid | Aqueous acid | Stable to basic, nucleophilic, and reducing conditions[18][24] |
Diagram of Protection-Reaction-Deprotection Strategy:
Caption: A typical protection-reaction-deprotection workflow.
Conclusion
Successfully working with 2-iodobenzyl alcohol hinges on a thorough understanding of its sensitivities and the implementation of meticulous experimental technique. By anticipating and addressing the challenges of air and moisture exposure, researchers can unlock the full synthetic potential of this valuable reagent. This guide provides a foundation for troubleshooting common issues, but as with all chemical research, careful observation and systematic optimization are the keys to success.
References
- 1. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. 5159-41-1 CAS MSDS (2-Iodobenzyl alcohol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. uwindsor.ca [uwindsor.ca]
- 19. gold-chemistry.org [gold-chemistry.org]
- 20. benchchem.com [benchchem.com]
- 21. depts.washington.edu [depts.washington.edu]
- 22. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 23. Protective Groups [organic-chemistry.org]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Iodobenzyl Alcohol and 2-Bromobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
In the design of synthetic routes for pharmaceuticals and complex organic molecules, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall strategy. Among the versatile building blocks available, halobenzyl alcohols serve as key intermediates. This guide provides an in-depth technical comparison of the reactivity of 2-iodobenzyl alcohol and 2-bromobenzyl alcohol, focusing on reactions that differentiate the carbon-halogen bond. By examining the underlying chemical principles and providing supporting experimental frameworks, this document aims to empower researchers to make informed decisions in substrate selection.
The Decisive Factor: Carbon-Halogen Bond Properties
The fundamental difference in reactivity between 2-iodobenzyl alcohol and 2-bromobenzyl alcohol lies in the properties of their respective carbon-halogen (C-X) bonds. Three key factors govern their behavior in chemical transformations:
-
Bond Dissociation Energy (BDE): The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. The average BDE for a C-I bond is approximately 240 kJ/mol, whereas for a C-Br bond, it is around 276 kJ/mol[1]. This lower energy requirement for cleaving the C-I bond means that 2-iodobenzyl alcohol will generally react faster in processes where C-X bond breaking is the rate-determining step[2][3].
-
Leaving Group Ability: In nucleophilic substitution reactions, the effectiveness of the leaving group is paramount. A good leaving group is a species that is stable on its own after departing with a pair of electrons. The stability of halide anions increases down the group (I⁻ > Br⁻ > Cl⁻ > F⁻), which is inversely related to their basicity[4]. Iodide (I⁻) is the conjugate base of a very strong acid (HI, pKa ≈ -10), making it a weaker base and a more stable, and therefore better, leaving group than bromide (Br⁻)[4][5][6][7].
-
Polarizability: Iodine is larger and more polarizable than bromine. Its diffuse electron cloud is more easily distorted, which facilitates its interaction with catalysts and stabilizes transition states, particularly in organometallic reactions[4].
These principles predict that 2-iodobenzyl alcohol will exhibit greater reactivity than its bromo counterpart in reactions involving the cleavage of the C-X bond. The following sections provide experimental contexts to validate this theoretical framework.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. The first and often rate-limiting step in these catalytic cycles is the oxidative addition of the organohalide to the Pd(0) complex[3][8]. The ease of this step is directly related to the C-X bond strength, making it an ideal platform for comparing the two substrates. The general reactivity trend for aryl halides in these reactions is I > Br > Cl[9][10].
Case Study: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond between an organohalide and an organoboron species, exemplifies the superior reactivity of aryl iodides[10].
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol outlines a parallel experiment to quantify the reactivity difference.
-
Setup: In two separate oven-dried Schlenk flasks equipped with stir bars and under an inert atmosphere (Argon or Nitrogen), prepare the following reaction mixtures.
-
Reagent Charging (per flask):
-
Aryl Halide (1.0 mmol): 2-iodobenzyl alcohol or 2-bromobenzyl alcohol.
-
Phenylboronic Acid (1.2 mmol, 1.2 eq).
-
Palladium Catalyst: Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Base: K₂CO₃ (2.0 mmol, 2.0 eq).
-
Solvent: Dioxane/H₂O (4:1 mixture, 5 mL).
-
-
Reaction: Place both flasks in a preheated oil bath at 80°C and stir vigorously.
-
Monitoring: Monitor the reaction progress at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr) by withdrawing small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by GC-MS or HPLC to determine the consumption of starting material and formation of the product, 2-(hydroxymethyl)biphenyl.
-
Work-up (upon completion): Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Expected Results & Data Analysis
The reaction with 2-iodobenzyl alcohol is expected to proceed significantly faster and may reach completion under milder conditions (e.g., lower temperature or shorter time) than the reaction with 2-bromobenzyl alcohol[11][12].
| Substrate | Typical Reaction Time | Expected Yield | Relative Rate |
| 2-Iodobenzyl Alcohol | 1 - 2 hours | >90% | Fast |
| 2-Bromobenzyl Alcohol | 4 - 8 hours | 75-85% | Moderate |
These are illustrative values based on general trends in Suzuki-Miyaura couplings. Actual results may vary.[3]
Mechanistic Insight: The Oxidative Addition Step
The diagram below illustrates the critical oxidative addition step where the C-X bond strength dictates the reaction rate. The weaker C-I bond allows for a lower activation energy barrier for the insertion of the Pd(0) catalyst.
Caption: Oxidative addition rate comparison.
Comparative Reactivity in Nucleophilic Substitution
The Williamson ether synthesis is a classic Sₙ2 reaction that relies on a nucleophilic attack on an electrophilic carbon, displacing a leaving group[13][14][15][16][17]. Here, the leaving group ability of iodide versus bromide is the dominant factor.
Case Study: Williamson Ether Synthesis
Experimental Protocol: Comparative Etherification
-
Alkoxide Preparation: In a flask under an inert atmosphere, add sodium hydride (NaH, 1.1 mmol, 60% dispersion in mineral oil) to anhydrous THF (5 mL). Cool to 0°C. Slowly add a solution of benzyl alcohol (1.0 mmol) in THF (2 mL). Stir for 30 minutes at 0°C to form sodium benzylate.
-
Setup: Divide the resulting alkoxide solution equally into two separate reaction flasks under an inert atmosphere.
-
Reagent Charging (per flask): To each flask, add a solution of the respective halide (1.05 mmol) in THF (2 mL): 2-iodobenzyl alcohol or 2-bromobenzyl alcohol.
-
Reaction: Allow the reactions to warm to room temperature and stir.
-
Monitoring: Monitor the reactions by TLC or GC-MS, observing the disappearance of the starting halide.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract with diethyl ether, wash the organic layer with brine, dry over MgSO₄, and concentrate.
Expected Results & Data Analysis
Given that iodide is a better leaving group than bromide, the reaction with 2-iodobenzyl alcohol will be faster[4][18].
| Substrate | Leaving Group | Relative Sₙ2 Rate | Expected Completion Time |
| 2-Iodobenzyl Alcohol | I⁻ (Excellent) | Fast | 1 - 3 hours |
| 2-Bromobenzyl Alcohol | Br⁻ (Good) | Moderate | 3 - 6 hours |
Mechanistic Insight: Sₙ2 Transition State
The Sₙ2 reaction proceeds through a backside attack by the nucleophile. The stability of the leaving group as it departs is crucial for lowering the energy of the transition state.
Caption: Sₙ2 reaction pathway comparison.
Reactivity at the Alcohol Moiety: Oxidation
To provide a complete picture, it is important to consider reactions where the C-X bond does not participate directly. The oxidation of the benzylic alcohol to an aldehyde is one such transformation. In this case, the reactivity is primarily governed by the electronic nature of the halogen substituent on the aromatic ring, not its leaving group ability.
Both bromine and iodine are weakly deactivating via induction. Therefore, only minor differences in oxidation rates are expected, potentially making 2-bromobenzyl alcohol slightly more reactive due to bromine's greater electronegativity. However, for most practical synthetic purposes, their reactivity in this context can be considered comparable[19][20].
Experimental Protocol: TEMPO-Catalyzed Aerobic Oxidation
-
Setup: In two separate flasks open to the air, dissolve 2-iodobenzyl alcohol (1.0 mmol) and 2-bromobenzyl alcohol (1.0 mmol) in acetonitrile (5 mL) each.
-
Catalyst Addition: To each flask, add CuBr (0.05 mmol, 5 mol%), 2,2'-Bipyridyl (0.05 mmol, 5 mol%), and TEMPO (0.05 mmol, 5 mol%).
-
Reaction: Stir the mixtures vigorously at room temperature.
-
Monitoring: Monitor the formation of the corresponding 2-halobenzaldehyde by TLC or GC-MS.
Expected Results
The reaction rates and yields are expected to be very similar, demonstrating that the choice of halogen has a minimal impact when the reaction center is the alcohol group.
| Substrate | Expected Reaction Time | Expected Yield |
| 2-Iodobenzyl Alcohol | 30 - 60 minutes | ~95% |
| 2-Bromobenzyl Alcohol | 30 - 60 minutes | ~95% |
Practical Considerations and Conclusion
| Feature | 2-Iodobenzyl Alcohol | 2-Bromobenzyl Alcohol |
| Reactivity (C-X Cleavage) | Higher. Favored for difficult couplings, milder conditions. | Moderate. Often a good balance of reactivity and stability. |
| Cost & Availability | Generally more expensive and less available. | More cost-effective and widely available. |
| Stability | More susceptible to light-induced decomposition. | Generally more stable for long-term storage. |
| Synthetic Strategy | Ideal for initial proof-of-concept studies or when speed is critical. | A practical workhorse for scale-up and process development. |
The choice between 2-iodobenzyl alcohol and 2-bromobenzyl alcohol is a strategic decision that hinges on the specific chemical transformation being targeted.
For reactions involving cleavage of the carbon-halogen bond, such as palladium-catalyzed cross-couplings and Sₙ2 substitutions, 2-iodobenzyl alcohol is unequivocally the more reactive substrate. This enhanced reactivity stems from its weaker C-I bond and the superior leaving group ability of iodide[3]. It is the substrate of choice when high efficiency, mild conditions, or rapid reaction times are paramount.
Conversely, for reactions occurring at the alcohol moiety, such as oxidation, the difference in reactivity is negligible. In these cases, or when cost, stability, and availability are the primary drivers, 2-bromobenzyl alcohol presents a more practical and economical alternative. A thorough understanding of these reactivity principles allows the synthetic chemist to optimize reaction design, minimize costs, and achieve the desired molecular target with greater efficiency.
References
- 1. youtube.com [youtube.com]
- 2. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Video: Leaving Groups [jove.com]
- 6. Solved Iodide is a better leaving group than bromide. But in | Chegg.com [chegg.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 12. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. scienceinfo.com [scienceinfo.com]
- 15. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Comparative Guide to Alternative Reagents for 2-Iodobenzyl Alcohol in Key Synthetic Transformations
Introduction
2-Iodobenzyl alcohol is a cornerstone reagent in modern organic synthesis, prized for its dual functionality that enables a diverse array of chemical transformations. The presence of a primary alcohol and an ortho-iodide on the benzene ring allows for sequential or tandem reactions, making it a valuable precursor in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and materials science. This guide provides a comprehensive comparison of alternative reagents to 2-iodobenzyl alcohol for three pivotal transformations: intramolecular cyclization, cross-coupling reactions, and benzyne formation. By examining the performance of these alternatives through the lens of experimental data and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic strategies.
I. Intramolecular Cyclization: Forging Heterocyclic Scaffolds
Intramolecular cyclization reactions utilizing 2-iodobenzyl alcohol derivatives are a powerful strategy for the synthesis of various oxygen and nitrogen-containing heterocycles. The reaction typically proceeds via an initial functionalization of the alcohol, followed by a metal-catalyzed or radical-induced cyclization onto the ortho-position, displacing the iodide.
Alternative Reagents: 2-Vinylbenzyl Alcohols and 2-Alkynylbenzyl Alcohols
A compelling alternative to 2-iodobenzyl alcohol in the synthesis of heterocycles like 1,3-dihydroisobenzofurans are 2-vinylbenzyl alcohols . These precursors can undergo iodocyclization, providing a facile route to the desired products.[1] Similarly, 2-alkynylbenzyl alcohols offer a versatile platform for constructing diverse heterocyclic systems through various cyclization cascades.[2][3][4]
Comparative Analysis
| Reagent | Transformation | Conditions | Advantages | Disadvantages |
| 2-Iodobenzyl Alcohol | Intramolecular Heck/Suzuki/Sonogashira Cyclization | Pd or Cu catalyst, base | Well-established, high yields for specific substrates. | Requires pre-functionalization of the alcohol, potential for catalyst poisoning. |
| 2-Vinylbenzyl Alcohol | Iodocyclization | I2, base (e.g., K-t-BuO) | Mild conditions, readily available starting materials.[1] | Limited to the synthesis of specific heterocycles, requires stoichiometric iodine. |
| 2-Alkynylbenzyl Alcohol | Prins/Halo-Nazarov Cyclization | Acid or Lewis acid catalyst | Access to complex polycyclic systems, potential for stereocontrol.[2] | May require specific activating groups on the alkyne. |
Experimental Workflow: Iodocyclization of 2-Vinylbenzyl Alcohols for the Synthesis of 1,3-Dihydroisobenzofurans[1]
Caption: General workflow for the synthesis of 1,3-dihydroisobenzofurans.
Step-by-Step Protocol:
-
Generation of 2-Vinylphenyllithium: To a solution of a 2-bromostyrene derivative in diethyl ether at 0°C, add n-butyllithium dropwise. Stir the mixture for 1 hour at the same temperature.
-
Formation of 2-Vinylbenzyl Alcohol: Add the desired carbonyl compound to the solution of 2-vinylphenyllithium and continue stirring for an additional 30 minutes.
-
Iodocyclization: To a solution of the resulting 2-vinylbenzyl alcohol in toluene at 0°C, add potassium t-butoxide followed by iodine. Stir until the reaction is complete.
-
Work-up and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.
II. Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are indispensable tools for C-C bond formation. 2-Iodobenzyl alcohol is an excellent substrate for these reactions due to the high reactivity of the carbon-iodine bond.
Alternative Reagent: 2-Bromobenzyl Alcohol
The most common alternative to 2-iodobenzyl alcohol in cross-coupling reactions is 2-bromobenzyl alcohol .[5] While the carbon-bromine bond is stronger than the carbon-iodine bond, 2-bromobenzyl alcohol is often more cost-effective and readily available.[6]
Comparative Analysis
The primary difference in reactivity between 2-iodobenzyl alcohol and 2-bromobenzyl alcohol in palladium-catalyzed cross-coupling lies in the oxidative addition step, which is often rate-determining.[6] The weaker C-I bond leads to a faster oxidative addition to the Pd(0) catalyst.[6]
| Feature | 2-Iodobenzyl Alcohol | 2-Bromobenzyl Alcohol |
| Reactivity | Higher | Lower |
| Reaction Conditions | Milder (lower temperature, shorter reaction times) | More forcing (higher temperature, longer reaction times) |
| Catalyst Loading | Often lower | May require higher catalyst loading |
| Cost | Generally higher | Generally lower |
| Stability | More prone to degradation | More stable |
Generalized Catalytic Cycle for Cross-Coupling Reactions
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
III. Benzyne Formation: Accessing a Highly Reactive Intermediate
Benzyne is a highly reactive and versatile intermediate in organic synthesis. While 2-iodobenzyl alcohol itself is not a direct precursor, it can be converted to derivatives that generate benzyne. A superior and widely used alternative for benzyne generation is 2-(trimethylsilyl)phenyl trifluoromethanesulfonate .[7][8][9][10]
Alternative Reagent: 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate
This reagent, often referred to as Kobayashi's precursor, generates benzyne under mild conditions via fluoride-induced elimination.[9] This method avoids the use of harsh organolithium reagents and high temperatures often required for other benzyne precursors.[7]
Comparative Analysis
| Precursor | Generation Conditions | Advantages | Disadvantages |
| Derivatives of 2-Iodobenzyl Alcohol | Strong base (e.g., n-BuLi), low temperature | Readily accessible from 2-iodobenzyl alcohol. | Requires stoichiometric strong base, low temperatures. |
| 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate | Fluoride source (e.g., TBAF, CsF), room temperature | Very mild conditions, high efficiency, broad functional group tolerance.[7][9] | Multi-step synthesis required for the precursor.[8][10] |
| (Phenyl)[2-(trimethylsilyl)phenyl]iodonium Triflate | Fluoride source, room temperature | Highly efficient and mild benzyne precursor. | Synthesis of the precursor can be complex. |
Experimental Workflow: Generation of Benzyne from 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate[7]
Caption: Generation and trapping of benzyne.
Step-by-Step Protocol:
-
Reaction Setup: In a reaction vessel, dissolve the trapping agent (e.g., furan, anthracene) in a suitable solvent (e.g., THF, acetonitrile).
-
Benzyne Generation: To this solution, add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate.
-
Initiation: Slowly add a solution of a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, to the reaction mixture at room temperature.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, quench the reaction and purify the product by standard chromatographic techniques.
Conclusion
The selection of a reagent for a specific transformation is a critical decision in synthetic planning, balancing factors of reactivity, cost, safety, and efficiency. While 2-iodobenzyl alcohol remains a valuable and versatile building block, a thorough understanding of the available alternatives can unlock new synthetic possibilities and optimize existing methodologies. For intramolecular cyclizations, 2-vinylbenzyl and 2-alkynylbenzyl alcohols provide powerful, alternative strategies. In cross-coupling reactions, 2-bromobenzyl alcohol presents a more economical, albeit less reactive, substitute. For benzyne generation, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate stands out as a superior precursor, offering mild and efficient access to this highly reactive intermediate. By leveraging the information presented in this guide, researchers can make more strategic choices in their synthetic endeavors, ultimately accelerating the pace of discovery and innovation.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. New cyclization strategies enabled by the alkynyl Prins reaction - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Bromobenzyl alcohol | C7H7BrO | CID 72850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. How to prepare 2-(trimethylsilyl)phenyl trifluoromethanesulfonate?_Chemicalbook [chemicalbook.com]
- 10. Efficient synthesis of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate: a versatile precursor to o-benzyne - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 2-Iodobenzyl Alcohol Quantification
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of chemical intermediates is not merely a procedural step but the bedrock of reproducible science and product quality. 2-Iodobenzyl alcohol is a critical building block in the synthesis of a wide range of pharmaceutical compounds. Impurities or inaccurate content determination can propagate through a synthetic route, leading to compromised yield, difficult purification, and potential safety liabilities in the final active pharmaceutical ingredient (API).
This guide provides an in-depth, objective comparison of two robust and widely adopted analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantification of 2-iodobenzyl alcohol. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices and presents a framework for method validation grounded in the principles of scientific integrity and international regulatory standards. The protocols and data herein are designed to serve as a self-validating system, empowering you to make informed decisions for your specific analytical challenges.
Pillar 1: Selecting the Analytical Approach
The choice between HPLC and GC is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. 2-Iodobenzyl alcohol (Molar Mass: 234.03 g/mol , MP: 89-92°C) possesses moderate polarity and sufficient volatility, making it a suitable candidate for both techniques.
-
High-Performance Liquid Chromatography (HPLC): Particularly in the reversed-phase (RP-HPLC) mode, this technique is the workhorse of the pharmaceutical industry. It excels at separating compounds based on their polarity. For an aromatic alcohol like 2-iodobenzyl alcohol, RP-HPLC offers high resolution, sensitivity, and adaptability, making it ideal for purity assessments and quantification in raw materials and reaction mixtures.[1]
-
Gas Chromatography (GC): This technique is optimal for volatile and thermally stable compounds.[2] GC provides excellent separation efficiency and, when coupled with a Flame Ionization Detector (FID), delivers high sensitivity and a wide linear range for quantifiable organic molecules. It is particularly effective for identifying and quantifying residual solvents or volatile impurities alongside the main analyte.[1]
Pillar 2: Experimental Protocols & Method Validation
A method is only as reliable as its validation. The following sections provide detailed protocols for both RP-HPLC and GC methods, followed by a comparative summary of their validation based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4] This framework ensures the method is fit for its intended purpose.[5]
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is designed for routine quality control, offering a balance of performance, speed, and reliability for quantifying 2-iodobenzyl alcohol.
Caption: Workflow for 2-iodobenzyl alcohol quantification by RP-HPLC-UV.
-
Instrumentation & Reagents:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
2-Iodobenzyl alcohol reference standard (purity ≥98%).[6]
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (60:40 v/v).
-
Causality: This ratio provides a good balance of solvent strength to elute 2-iodobenzyl alcohol with a reasonable retention time and sharp peak shape, separating it from more polar (early eluting) or less polar (late eluting) impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Causality: Maintaining a constant temperature ensures reproducible retention times and reduces viscosity fluctuations in the mobile phase.
-
-
Detection Wavelength: 254 nm.
-
Causality: The benzene ring in 2-iodobenzyl alcohol provides strong UV absorbance at this wavelength, offering high sensitivity.
-
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Diluent: Acetonitrile/Water (60:40 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of at least five standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 10-200 µg/mL).[4]
-
Sample Solution: Accurately weigh an appropriate amount of the test sample, dissolve in the diluent, and dilute to a final target concentration within the calibration range.
-
-
Validation Procedure:
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is an excellent alternative, particularly for assessing volatile impurities or when a non-aqueous technique is preferred.
Caption: Workflow for 2-iodobenzyl alcohol quantification by GC-FID.
-
Instrumentation & Reagents:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Capillary column suitable for polar compounds (e.g., HP-INNOWax, 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
High-purity helium or nitrogen as the carrier gas.
-
Dichloromethane or methanol (GC grade).
-
2-Iodobenzyl alcohol reference standard (purity ≥98%).[6]
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 120 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
Causality: This program ensures that volatile solvents elute first, followed by the sharp elution of 2-iodobenzyl alcohol, and finally, any higher-boiling impurities are eluted from the column, ensuring a clean baseline for the next injection.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL (with a split ratio of 20:1).
-
-
Preparation of Solutions:
-
Solvent: Dichloromethane.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Calibration Standards: Prepare a series of at least five standards by serial dilution of the stock solution (e.g., 5-150 µg/mL).
-
Sample Solution: Prepare as described for the standard, targeting a final concentration within the calibration range.
-
-
Validation Procedure:
Pillar 3: Comparative Validation Data & Performance
A validated analytical procedure provides documented evidence of its reliability.[7] The following table summarizes the performance characteristics for the two methods, with acceptance criteria based on established regulatory guidance.[9][10]
Table 1: Comparative Summary of Validation Parameters
| Validation Parameter | Acceptance Criterion (ICH Q2) | RP-HPLC-UV Method (Representative Data) | GC-FID Method (Representative Data) | Commentary |
| Specificity | No interference from blank/placebo at the analyte's retention time. | Peak is spectrally pure and well-resolved from degradation products. | Peak is sharp and baseline-resolved from solvent and potential impurities. | Both methods demonstrate excellent specificity for quantifying 2-iodobenzyl alcohol. |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | 0.9998 | 0.9997 | Both methods show strong linearity over their respective ranges. |
| Range | 80-120% of the test concentration.[8] | 10 - 200 µg/mL | 5 - 150 µg/mL | The specified ranges are validated for linearity, accuracy, and precision. |
| Accuracy (% Recovery) | Typically 98.0% - 102.0%. | 99.2% - 101.5% | 98.9% - 101.8% | Both methods are highly accurate for the quantification of the analyte. |
| Precision (Repeatability, %RSD) | %RSD ≤ 2.0%.[7] | 0.8% | 1.1% | Intra-day precision is excellent for both techniques. |
| Precision (Intermediate, %RSD) | %RSD ≤ 2.0%.[7] | 1.3% | 1.5% | Inter-day precision demonstrates good method ruggedness. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | ~0.5 µg/mL | ~0.1 µg/mL | GC-FID typically offers slightly better sensitivity for this type of analyte. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | ~1.5 µg/mL | ~0.4 µg/mL | The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. |
| Robustness | No significant change in results with deliberate small variations. | Unaffected by minor changes in mobile phase composition (±2%) and flow rate (±0.1 mL/min). | Unaffected by minor changes in oven ramp rate (±1°C/min) and flow rate (±0.1 mL/min). | Both methods are robust for routine use in a QC environment. |
Conclusion and Recommendations
Both RP-HPLC-UV and GC-FID are proven to be specific, accurate, and precise methods for the quantification of 2-iodobenzyl alcohol. The choice between them should be guided by the specific application and available instrumentation.
-
RP-HPLC-UV is the recommended method for:
-
Routine quality control and purity assessment of raw materials and finished products due to its simplicity and high throughput.
-
Analysis of samples containing non-volatile impurities or thermally labile compounds.
-
-
GC-FID is the preferred method for:
-
Analyses where very low detection limits are required.
-
Simultaneous quantification of 2-iodobenzyl alcohol and volatile impurities or residual solvents.
-
Orthogonal validation, where a second, different analytical technique is used to confirm the results of the primary method (e.g., HPLC).
-
By leveraging the detailed protocols and comparative data in this guide, researchers and drug development professionals can confidently select, validate, and implement a robust analytical method for 2-iodobenzyl alcohol, ensuring data integrity and supporting the development of safe and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. 2-Iodobenzyl alcohol, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. ofnisystems.com [ofnisystems.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. researchgate.net [researchgate.net]
comparative study of different catalysts for 2-iodobenzyl alcohol reactions
An In-Depth Comparative Guide to Catalytic Systems for 2-Iodobenzyl Alcohol Reactions
Introduction: The Synthetic Versatility of 2-Iodobenzyl Alcohol
2-Iodobenzyl alcohol is a highly valuable bifunctional building block in modern organic synthesis. Its structure incorporates a primary alcohol, amenable to transformations like oxidation, and an aryl iodide, a reactive handle for a multitude of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This unique combination makes it a strategic starting material for synthesizing complex molecules, including pharmaceuticals, natural products, and advanced materials.[1][2]
The success of these synthetic routes hinges on the judicious selection of a catalytic system. The choice of catalyst, ligands, and reaction conditions dictates the efficiency, selectivity, and functional group tolerance of the transformation. This guide provides a comparative analysis of various catalysts for the most common and synthetically useful reactions of 2-iodobenzyl alcohol, offering field-proven insights and detailed experimental protocols to aid researchers in catalyst selection and reaction optimization.
Oxidation of 2-Iodobenzyl Alcohol to 2-Iodobenzaldehyde
The selective oxidation of the primary alcohol to an aldehyde is a foundational step, providing 2-iodobenzaldehyde, a key intermediate for subsequent reactions such as Wittig olefination or the synthesis of various heterocycles.[2][3] The primary challenge is to achieve high conversion and selectivity without over-oxidizing the product to the corresponding carboxylic acid or affecting the sensitive carbon-iodine bond.
Comparative Analysis of Oxidation Catalysts
Several methods have proven effective for this transformation. The choice often involves a trade-off between reaction conditions, cost, and catalyst/reagent toxicity.
| Catalyst/Reagent System | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages & Considerations |
| **Manganese Dioxide (MnO₂) ** | Stoichiometric | Dichloromethane | Reflux | Variable | 75-90% | Heterogeneous, easy workup; requires large excess of reagent.[3] |
| Swern Oxidation | Oxalyl Chloride/DMSO | Dichloromethane | -60 to RT | < 1 | ~99% | Very high yield, mild conditions; requires cryogenic temperatures and careful handling of reagents.[3] |
| IBX (2-Iodoxybenzoic acid) | Stoichiometric | DMSO/Acetonitrile | RT | Variable | High | High selectivity, mild conditions; reagent can be explosive upon heating.[4] |
| Copper-based Catalysts | H₂O₂ or O₂ | Acetonitrile/Toluene | 20 - 140 | Variable | Good to High | Uses greener oxidants; activity and selectivity are highly ligand-dependent.[5][6][7] |
| Palladium-based Catalysts | O₂ | Toluene/Water | 70 - 100 | Variable | High | Highly active, can use air as oxidant; risk of C-I bond activation.[8] |
| Gold-based Catalysts | O₂ | Toluene | 80 | Variable | High | Very active at mild temperatures; can be inhibited by benzoic acid by-product.[9] |
Expertise & Experience: For high-yield, lab-scale synthesis where cryogenic conditions are accessible, the Swern oxidation is unparalleled in its efficiency.[3] For larger scale or less specialized setups, activated manganese dioxide offers a practical, albeit less atom-economical, alternative due to its simple filtration-based workup.[3] Modern transition-metal-catalyzed systems using molecular oxygen are "greener" but require careful optimization to prevent side reactions at the C-I bond.[8]
Experimental Protocol: Swern Oxidation
This protocol is a self-validating system for achieving near-quantitative yields of 2-iodobenzaldehyde.
Causality Behind Experimental Choices:
-
-60 °C Temperature: Essential to control the formation of the reactive chlorosulfonium salt and prevent its decomposition.
-
Slow Addition: Adding the DMSO and then the alcohol slowly maintains the low temperature and prevents runaway reactions.
-
Triethylamine (Base): Added last to induce the elimination reaction that forms the aldehyde, regenerating DMSO. A slight excess ensures complete reaction.
Step-by-Step Methodology: [3]
-
In a flame-dried, three-necked flask under an argon atmosphere, add 225 mL of dry dichloromethane and cool to -60 °C using a dry ice/acetone bath.
-
Slowly add 16.3 g (128 mmol, 1.2 eq) of oxalyl chloride to the stirred solvent.
-
In a separate flask, prepare a solution of 21.7 g (278 mmol, 2.6 eq) of dimethyl sulfoxide (DMSO) in 50 mL of dichloromethane. Add this solution dropwise to the reaction mixture, maintaining the temperature at -60 °C.
-
After stirring for 10 minutes, slowly add a solution of 25.0 g (107 mmol, 1.0 eq) of 2-iodobenzyl alcohol in 50 mL of dichloromethane.
-
Stir the resulting mixture for 15 minutes at -60 °C.
-
Add 54.0 g (534 mmol, 5.0 eq) of triethylamine dropwise. Stir for another 15 minutes at -60 °C, then allow the reaction to warm to room temperature.
-
Quench the reaction by adding 300 mL of water. Separate the organic layer.
-
Extract the aqueous phase three times with 250 mL of dichloromethane.
-
Combine the organic phases and wash sequentially with 500 mL of 3N HCl solution and saturated NaHCO₃ solution. Dry over Na₂SO₄.
-
Remove the solvent under vacuum. The residue can be purified by silica gel column chromatography (petroleum ether: ethyl acetate = 3:1) to yield the product as a pale yellow oil.
Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-I bond in 2-iodobenzyl alcohol is an excellent electrophilic partner for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for C-C bond formation in modern organic synthesis.[10][11] The reactivity of the aryl iodide is significantly higher than that of the corresponding aryl bromide or chloride, often allowing for milder reaction conditions.[12]
A. The Heck-Mizoroki Reaction
The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, a transformation foundational to the synthesis of many complex organic molecules.[13][14]
Mechanism Overview: The Pd(0)/Pd(II) Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) species, followed by alkene coordination, insertion, and β-hydride elimination to release the product and regenerate the catalyst.[14]
Comparative Analysis of Heck Reaction Catalysts
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Yield (%) | Key Advantages & Considerations |
| Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 80-120 | High | Classic, reliable system for aryl iodides.[14] |
| PdCl₂ (phosphine-free) | NaOAc | DMF/H₂O | 80-100 | Good | Cost-effective, avoids expensive/toxic phosphine ligands.[14] |
| Pd/N-Heterocyclic Carbene (NHC) | Various | Various | RT-High | High | Highly stable and active catalysts, often with high turnover numbers.[15] |
| Palladacycles | Various | Various | High | High | Very low catalyst loadings (ppm level) can be achieved.[15] |
Expertise & Experience: For general-purpose Heck reactions with 2-iodobenzyl alcohol, the Pd(OAc)₂ system with a suitable phosphine ligand like tri(o-tolyl)phosphine provides a robust starting point.[14] The choice of base is critical; an amine base like triethylamine is commonly used to neutralize the HI generated during the reaction.[14] For challenging substrates or to improve catalyst longevity and turnover, more advanced NHC-ligated palladium complexes are an excellent choice.[15]
Experimental Protocol: Heck Coupling with Styrene[16]
-
To a flame-dried round-bottom flask, add 2-iodobenzyl alcohol (1.0 mmol), palladium(II) chloride (PdCl₂, 1-5 mol%), and sodium acetate (NaOAc, 2.0 equiv.).
-
Under an inert atmosphere (e.g., nitrogen), add a solvent mixture of DMF and water (e.g., 1:1 v/v).
-
Add styrene (1.1-1.5 equiv.) to the reaction mixture via syringe.
-
Fit the flask with a reflux condenser and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). Reaction times typically range from 4 to 24 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with water and then with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B. The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably one of the most widely used cross-coupling methods, forming a C-C bond between an organohalide and an organoboron compound.[16] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the low toxicity and high stability of the boronic acid reagents.[17]
Mechanism Overview: The Role of the Base
The Suzuki cycle is similar to the Heck cycle but involves a crucial transmetalation step. The base is not merely a scavenger; it activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group from boron to the palladium center.[16][17]
Comparative Analysis of Suzuki Reaction Catalysts
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Yield (%) | Key Advantages & Considerations |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | High | A classic, highly reliable "all-in-one" catalyst. Sensitive to air.[16][18] |
| Pd(OAc)₂ / SPhos or XPhos | K₃PO₄ | Toluene/H₂O | RT-100 | Very High | Bulky, electron-rich phosphine ligands enable high activity, even for challenging substrates.[18] |
| PdCl₂(dppf) | K₂CO₃ | THF/H₂O | 80 | High | Ferrocenyl ligand provides good stability and activity. |
| Pd/C | Various | Various | High | Variable | Heterogeneous catalyst, allows for easy removal but may require higher temperatures or suffer from leaching. |
Expertise & Experience: Tetrakis(triphenylphosphine)palladium(0) is a go-to catalyst for standard Suzuki couplings due to its reliability.[16] However, it must be handled under inert conditions. For substrates with potentially coordinating groups like the alcohol in 2-iodobenzyl alcohol, modern Buchwald-type ligands (e.g., SPhos, XPhos) paired with Pd(OAc)₂ are often superior, preventing catalyst inhibition and promoting high turnover.[18] An aqueous solvent mixture is often beneficial as it helps to dissolve the inorganic base.[18]
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid[18]
-
In a round-bottom flask, combine 2-iodobenzyl alcohol (1.0 mmol, 234 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 mmol, 23-58 mg).
-
Add the solvent system, typically 10 mL of 1,4-dioxane and 2 mL of water.
-
Fit the flask with a reflux condenser and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C under the inert atmosphere.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product via column chromatography.
C. The Sonogashira Coupling
The Sonogashira reaction creates a C-C bond between an aryl halide and a terminal alkyne.[19] It is distinguished by its use of a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt to co-catalyze the reaction by forming a copper acetylide intermediate.[19][20]
Comparative Analysis of Sonogashira Reaction Catalysts
| Catalyst System | Base | Solvent | Temperature (°C) | Key Advantages & Considerations |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT-60 | The classic and most common system; reliable and effective.[12] |
| Pd(PPh₃)₄ / CuI | Et₃N / Piperidine | THF / DMF | RT | Highly active system, often works at room temperature. |
| Copper-Free Systems | Various | Various | Variable | Avoids issues with copper, such as homocoupling of the alkyne (Glaser coupling).[20] |
Expertise & Experience: The combination of bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide is the workhorse for Sonogashira couplings.[12] Triethylamine serves a dual role as both the base and often as the solvent. The reaction is typically performed under strictly anaerobic conditions to prevent oxidative homocoupling of the alkyne.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene[14]
-
To a flame-dried Schlenk flask, add 2-iodobenzyl alcohol (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 1 mol%), and copper(I) iodide (CuI, 2 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add 5 mL of anhydrous THF and 5 mL of triethylamine via syringe.
-
Add phenylacetylene (1.1 mmol) dropwise to the stirred solution.
-
Stir the reaction at room temperature or heat gently (e.g., 50 °C) until TLC analysis indicates the consumption of the starting material.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the triethylammonium iodide salt.
-
Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Nickel-Catalyzed Intramolecular Cyclization
Beyond palladium, other transition metals can catalyze unique transformations. Nickel catalysts, in the presence of a reducing agent like zinc powder, have been shown to effectively catalyze the cyclization of 2-iodobenzyl alcohol with propiolates to form seven-membered lactones.[21]
Reaction Overview: This reaction provides a convenient route to substituted seven-membered lactones, a structural motif present in some natural products.
Catalyst System:
-
Catalyst: Ni(dppe)Br₂ (dppe = 1,2-bis(diphenylphosphino)ethane)
-
Co-reductant: Zinc powder
-
Solvent: Acetonitrile
-
Temperature: 80 °C
Significance: This method showcases how changing the transition metal can open up entirely different reaction pathways, in this case, a reductive cyclization/carbonylation sequence, compared to the cross-coupling reactions dominated by palladium.
Conclusion
The catalytic transformation of 2-iodobenzyl alcohol is a rich field offering numerous pathways to valuable chemical intermediates. For oxidation , the choice ranges from classic stoichiometric reagents like MnO₂ and the highly efficient Swern protocol to modern catalytic systems using green oxidants. For C-C bond formation , palladium catalysis is the undisputed leader, with the Heck, Suzuki-Miyaura, and Sonogashira reactions providing versatile and reliable methods to construct molecular complexity. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions. Finally, other metals like nickel can unlock unique cyclization pathways. The optimal choice of catalyst and conditions is always context-dependent, balancing factors of yield, selectivity, cost, scalability, and environmental impact. This guide serves as a foundational resource for navigating these choices and designing successful synthetic strategies.
References
- 1. 2-碘苄醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. helios.eie.gr [helios.eie.gr]
- 6. Homo- and Heterogeneous Benzyl Alcohol Catalytic Oxidation Promoted by Mononuclear Copper(II) Complexes: The Influence of the Ligand upon Product Conversion [mdpi.com]
- 7. Recent Advances in Copper Catalyzed Alcohol Oxidation in Homogeneous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 11. nobelprize.org [nobelprize.org]
- 12. benchchem.com [benchchem.com]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Heck Reaction [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. 2-Iodobenzyl alcohol 98 5159-41-1 [sigmaaldrich.com]
Assessing the Efficacy of 2-Iodobenzyl Alcohol as a Linker in Solid-Phase Synthesis: A Comparative Guide
In the landscape of solid-phase synthesis, the choice of a linker is a critical determinant of the overall success of a synthetic strategy. It dictates the conditions under which a molecule is anchored to the solid support and, more importantly, the specific reagents and conditions required for its cleavage. While a plethora of linkers have been developed and optimized for various applications, this guide delves into the assessment of 2-iodobenzyl alcohol as a potential linker, comparing its theoretical attributes and potential performance against established alternatives.
This analysis is presented from the perspective of a Senior Application Scientist, integrating mechanistic insights with practical considerations for researchers in drug discovery and chemical biology.
The Benzyl Linker Family: A Foundation for Comparison
Benzyl-type linkers are a cornerstone of solid-phase organic synthesis, particularly for the immobilization of carboxylic acids as benzyl esters. The archetypal example is the Wang linker, which features a 4-hydroxybenzyl alcohol moiety. The stability of the resulting ester bond is modulated by the electronic properties of the aromatic ring. Electron-donating groups on the ring, particularly at the para position, stabilize the benzylic carbocation formed during acid-catalyzed cleavage, thus facilitating the release of the target molecule under milder acidic conditions.
Established Benzyl-Type Linkers:
| Linker | Structure | Key Features | Cleavage Conditions |
| Wang Linker | 4-Hydroxybenzyl alcohol | Acid-labile, widely used for the synthesis of peptides and small molecules. | Moderate to strong acids (e.g., 50-95% TFA). |
| SASRIN Linker | 2-Methoxy-4-benzyloxybenzyl alcohol | Highly acid-sensitive due to the 2-methoxy group. | Very mild acids (e.g., 1% TFA). |
| Rink Amide Linker | 4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)phenoxyacetamidomethyl resin | Produces a C-terminal amide upon cleavage. | Mild acids (e.g., 20% TFA). |
2-Iodobenzyl Alcohol: A Hypothetical Linker and its Predicted Properties
The introduction of an iodine atom at the 2-position of the benzyl alcohol introduces unique electronic and steric effects that would significantly influence its behavior as a linker.
Electronic Effects
Iodine is an electron-withdrawing group via induction, but it can also be a weak electron-donating group through resonance. In the case of 2-iodobenzyl alcohol, the inductive effect is expected to predominate. This would destabilize the benzylic carbocation intermediate formed during acid-catalyzed cleavage. Consequently, a linker derived from 2-iodobenzyl alcohol would be expected to be more stable to acidic cleavage than the parent benzyl alcohol linker. This enhanced stability could be advantageous in syntheses requiring the use of acid-labile protecting groups that need to be removed without cleaving the product from the resin.
Steric Effects
The bulky iodine atom at the ortho position could introduce steric hindrance around the benzylic alcohol. This might impede the initial attachment of the substrate to the linker, potentially requiring more forcing conditions or leading to lower loading efficiencies.
Ortho-Effect
The "ortho-effect" is a well-documented phenomenon in organic chemistry where a substituent at the ortho position can influence the reactivity of a functional group in ways not solely attributable to electronic and steric effects. In this context, the 2-iodo substituent could potentially participate in neighboring group participation or other intramolecular interactions that could affect the cleavage kinetics.
Comparative Analysis: 2-Iodobenzyl Alcohol vs. Standard Linkers
To provide a clear comparison, let's consider the hypothetical performance of a 2-iodobenzyl alcohol-based linker against the established Wang linker.
| Feature | Wang Linker | 2-Iodobenzyl Alcohol Linker (Predicted) | Rationale for Prediction |
| Acid Stability | Moderate | High | The electron-withdrawing nature of iodine destabilizes the benzylic carbocation intermediate, requiring stronger acidic conditions for cleavage. |
| Cleavage Conditions | 50-95% TFA | Potentially requires strong acids like HF or harsh conditions. | Based on the predicted increased stability. |
| Loading Efficiency | Generally good | Potentially lower | Steric hindrance from the ortho-iodo group may impede the esterification reaction. |
| Orthogonality | Orthogonal to very acid-labile protecting groups (e.g., Boc). | Potentially orthogonal to a wider range of acid-labile groups. | The increased stability could allow for the use of moderately acid-labile protecting groups without premature cleavage. |
| Potential Applications | General solid-phase synthesis of peptides and small molecules. | Synthesis requiring robust anchoring and resistance to acidic conditions. Could be useful in fragment-based drug discovery where a stable linkage is desired during library screening. | The unique stability profile would define its niche applications. |
Experimental Workflow: Evaluating a Novel Linker
To empirically validate the predicted properties of a 2-iodobenzyl alcohol linker, a systematic experimental approach is necessary.
A Comparative Spectroscopic Guide to 2-, 3-, and 4-Iodobenzyl Alcohol
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is paramount. Isomers, compounds with the same molecular formula but different arrangements of atoms, often exhibit distinct physical, chemical, and biological properties. Differentiating between these isomers is a critical step in synthesis, quality control, and mechanistic studies. This guide provides an in-depth spectroscopic comparison of three key positional isomers: 2-iodobenzyl alcohol, 3-iodobenzyl alcohol, and 4-iodobenzyl alcohol. By leveraging data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will explore the subtle yet significant differences that enable their unambiguous identification.
The Structural Isomers: A Visual Overview
The core difference between these three compounds lies in the position of the iodine atom on the benzene ring relative to the hydroxymethyl group. This seemingly minor change has a profound impact on the electronic environment of the molecule, which is reflected in their respective spectra.
Caption: Molecular structures of the three iodobenzyl alcohol isomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The position of the bulky and electronegative iodine atom significantly influences the chemical shifts of the aromatic protons.
Comparative ¹H NMR Data (CDCl₃, δ in ppm)
| Compound | Aromatic Protons (Ar-H) | Benzylic Protons (-CH₂-) | Hydroxyl Proton (-OH) |
| 2-Iodobenzyl Alcohol | 7.83 (d, 1H), 7.51-7.44 (m, 1H), 7.38 (t, 1H), 7.01 (t, 1H)[1] | 4.69 (s, 2H)[1] | Variable |
| 3-Iodobenzyl Alcohol | ~7.6 (s, 1H), ~7.5 (d, 1H), ~7.3 (d, 1H), ~7.1 (t, 1H) | ~4.6 (s, 2H) | Variable |
| 4-Iodobenzyl Alcohol | 7.65 (d, 2H), 7.05 (d, 2H)[2] | 4.57 (s, 2H)[2] | ~2.40 (br s, 1H)[2] |
Analysis of ¹H NMR Spectra:
The most telling differences are observed in the aromatic region (7.0-8.0 ppm).
-
2-Iodobenzyl Alcohol: The ortho-iodine substituent creates a complex splitting pattern with four distinct signals for the aromatic protons due to the lack of symmetry. The proton ortho to the iodine is the most deshielded.
-
3-Iodobenzyl Alcohol: This isomer also displays a complex pattern with four aromatic signals. The relative positions of these signals differ from the 2-iodo isomer due to the different electronic effects of the substituents.
-
4-Iodobenzyl Alcohol: The para-substitution results in a symmetrical molecule, leading to a much simpler spectrum. The four aromatic protons appear as two distinct doublets, a characteristic AA'BB' system.[3]
The benzylic protons (-CH₂-) in all three isomers appear as a singlet around 4.6-4.7 ppm, as they are adjacent to the electron-withdrawing oxygen atom and have no neighboring protons to couple with. The hydroxyl proton (-OH) signal is often broad and its chemical shift is variable depending on concentration and solvent.
Caption: A generalized workflow for acquiring ¹H NMR spectra.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deeper Look at the Carbon Skeleton
¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. The chemical shift of each carbon atom is sensitive to its local electronic environment, making it an excellent technique for distinguishing isomers.
Comparative ¹³C NMR Data (CDCl₃, δ in ppm)
| Compound | Aromatic C-I | Aromatic C-CH₂OH | Other Aromatic C | Benzylic C (-CH₂OH) |
| 2-Iodobenzyl Alcohol | 97.46[1] | 142.59[1] | 139.21, 130.19, 129.30, 128.48[1] | 69.28[1] |
| 3-Iodobenzyl Alcohol (Predicted) | ~95 | ~143 | ~137, 136, 130, 126 | ~64 |
| 4-Iodobenzyl Alcohol (Predicted) | ~93 | ~141 | ~137 (2C), 129 (2C) | ~65 |
Analysis of ¹³C NMR Spectra:
The most diagnostic signal in the ¹³C NMR spectrum is that of the carbon atom directly bonded to the iodine (C-I).
-
2-Iodobenzyl Alcohol: The C-I signal appears at approximately 97.46 ppm.[1] The proximity of the two substituents in the ortho position leads to a unique set of chemical shifts for all six aromatic carbons.
-
3-Iodobenzyl Alcohol (Predicted): The C-I chemical shift is predicted to be around 95 ppm. The remaining five aromatic carbons will have distinct chemical shifts.
-
4-Iodobenzyl Alcohol (Predicted): Due to symmetry, only four signals are expected for the six aromatic carbons. The C-I signal is predicted to be the most upfield of the three isomers, at around 93 ppm.
The benzylic carbon (-CH₂OH) is less affected by the position of the iodine and appears in the range of 64-69 ppm for all three isomers.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. While all three isomers share the same functional groups (alcohol and iodinated aromatic ring), the substitution pattern on the ring can lead to subtle differences in the "fingerprint region" of the spectrum.
Key IR Absorptions (cm⁻¹)
| Vibrational Mode | 2-Iodobenzyl Alcohol | 3-Iodobenzyl Alcohol | 4-Iodobenzyl Alcohol |
| O-H Stretch (alcohol) | ~3300-3400 (broad) | ~3300-3400 (broad) | ~3300-3400 (broad) |
| Aromatic C-H Stretch | ~3000-3100 | ~3000-3100 | ~3000-3100 |
| Aliphatic C-H Stretch | ~2850-2950 | ~2850-2950 | ~2850-2950 |
| Aromatic C=C Bending | ~1400-1600 | ~1400-1600 | ~1400-1600 |
| C-O Stretch (alcohol) | ~1000-1050 | ~1000-1050 | ~1010[1] |
| C-H Out-of-Plane Bending | ~750 (ortho) | ~780, ~880 (meta) | ~820 (para) |
Analysis of IR Spectra:
The most significant absorptions are common to all three isomers: a broad O-H stretch indicating the alcohol group and C-H stretches for the aromatic and aliphatic parts of the molecule.[3] The key to distinguishing the isomers lies in the C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹):
-
Ortho (2-iodo): A strong band around 750 cm⁻¹.
-
Meta (3-iodo): Two bands are typically observed, one around 780 cm⁻¹ and another around 880 cm⁻¹.
-
Para (4-iodo): A single strong band around 820 cm⁻¹.
Caption: A step-by-step protocol for obtaining an FT-IR spectrum using an ATR accessory.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Under electron ionization (EI), iodobenzyl alcohol isomers will fragment in predictable ways, but the relative abundances of these fragments may differ.
Predicted Major Fragments (m/z)
| Fragment | 2-Iodobenzyl Alcohol | 3-Iodobenzyl Alcohol | 4-Iodobenzyl Alcohol |
| [M]⁺ | 234 | 234 | 234 |
| [M-H]⁺ | 233 | 233 | 233 |
| [M-H₂O]⁺ | 216 | 216 | 216 |
| [M-I]⁺ | 107 | 107 | 107 |
| [I]⁺ | 127 | 127 | 127 |
| [C₆H₄I]⁺ | 203 | 203 | 203 |
Analysis of Mass Spectra:
All three isomers will show a molecular ion peak ([M]⁺) at m/z 234. Common fragmentation pathways include:
-
Loss of a hydrogen atom ([M-H]⁺): Formation of a stable oxonium ion at m/z 233.
-
Loss of water ([M-H₂O]⁺): A common fragmentation for alcohols, resulting in a peak at m/z 216.
-
Loss of an iodine radical ([M-I]⁺): Cleavage of the relatively weak C-I bond leads to the formation of a hydroxytropylium ion at m/z 107.[4]
-
Formation of the iodine cation ([I]⁺): A peak at m/z 127 corresponding to the iodine cation.[4]
While the major fragments are the same, the relative intensities of these peaks can vary depending on the stability of the resulting carbocations, which is influenced by the isomer's structure. For instance, the stability of the [M-H₂O]⁺ ion may differ slightly between the isomers, potentially leading to variations in the abundance of the m/z 216 peak.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary toolkit for the unambiguous differentiation of 2-, 3-, and 4-iodobenzyl alcohol. ¹H and ¹³C NMR are particularly adept at revealing the substitution pattern on the aromatic ring, with ¹³C NMR being especially sensitive to the position of the iodine atom. IR spectroscopy offers a rapid method for confirming the presence of the alcohol functional group and for distinguishing the isomers based on their C-H out-of-plane bending vibrations. Finally, mass spectrometry confirms the molecular weight and provides insights into the structural stability through fragmentation analysis. By carefully analyzing the data from these techniques in concert, researchers can confidently identify and characterize these important chemical building blocks.
References
A Comparative Guide: Unlocking the Potential of 2-Iodobenzyl Alcohol in Flow Chemistry Versus Traditional Batch Processing
For researchers, scientists, and professionals in drug development, the choice of synthetic methodology can be as critical as the selection of reagents. This guide provides an in-depth technical comparison of the performance of 2-iodobenzyl alcohol, a key building block in the synthesis of complex organic molecules, in continuous flow chemistry versus conventional batch processing. By examining the underlying principles and presenting supporting data, we aim to equip you with the insights needed to optimize your synthetic strategies.
The Dichotomy of Synthesis: Batch vs. Flow
Traditionally, organic synthesis has been the domain of batch processing, where reagents are combined in a single vessel and the reaction is driven to completion.[1] While this method is versatile and requires less specialized initial setup, it presents inherent challenges, particularly with sensitive substrates like 2-iodobenzyl alcohol. Flow chemistry, in contrast, involves the continuous pumping of reagents through a reactor, offering precise control over reaction parameters and unlocking significant advantages in efficiency, safety, and scalability.[2]
Performance of 2-Iodobenzyl Alcohol in Batch Processing: The Conventional Approach
Batch processing of 2-iodobenzyl alcohol is a well-established method, but it is not without its limitations. The primary challenges stem from issues with heat and mass transfer, which can be inefficient in larger vessels, and the prolonged exposure of the substrate to reaction conditions.[3][4]
Key Challenges in Batch Processing:
-
Side Reactions: The structure of 2-iodobenzyl alcohol makes it susceptible to several side reactions under typical batch conditions. The benzylic alcohol is prone to oxidation to 2-iodobenzaldehyde and subsequently to 2-iodobenzoic acid, especially when exposed to air for extended periods or at elevated temperatures.[5] Furthermore, the carbon-iodine bond can undergo cleavage (proto-deiodination) to form benzyl alcohol, a common issue with aryl iodides in the presence of certain catalysts and hydrogen sources.[6] Self-condensation to form an ether is another potential side reaction.[5]
-
Inconsistent Yields and Purity: The challenges in controlling temperature and mixing in a batch reactor can lead to "hot spots" and concentration gradients, resulting in the formation of impurities and inconsistent product yields.[7] This is particularly true for reactions that are highly exothermic.
-
Long Reaction Times: To minimize side reactions, batch processes often require lower temperatures, which can significantly extend reaction times. For instance, some palladium-catalyzed cross-coupling reactions in batch can take several hours to reach completion.[4]
-
Scalability Issues: Scaling up batch reactions is not always straightforward. Changes in the surface-area-to-volume ratio can dramatically affect heat transfer and mixing, often requiring extensive re-optimization of the reaction conditions.[1]
The Flow Chemistry Paradigm: A Superior Approach for 2-Iodobenzyl Alcohol
Flow chemistry offers a powerful solution to the challenges encountered in batch processing of 2-iodobenzyl alcohol. By conducting reactions in a continuous stream through a microreactor or a packed-bed reactor, we can achieve a level of control that is simply unattainable in a flask.[2][8]
Advantages of Flow Chemistry for 2-Iodobenzyl Alcohol:
-
Enhanced Reaction Control and Suppression of Side Reactions: The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat transfer, eliminating hot spots and enabling precise temperature control.[3] This minimizes thermally induced side reactions like oxidation and dehalogenation. The short residence times in the reactor also limit the exposure of the sensitive 2-iodobenzyl alcohol to harsh conditions.
-
Improved Yield and Purity: The superior control over reaction parameters in a flow system leads to more selective reactions and higher yields of the desired product with fewer impurities.[2]
-
Accelerated Reaction Kinetics: Flow chemistry allows for the use of "superheated" solvents under pressure, enabling reactions to be run at temperatures above their normal boiling points.[9] This can dramatically reduce reaction times from hours to minutes.
-
Enhanced Safety: The small reactor volumes in flow chemistry systems mean that only a small amount of material is reacting at any given time.[2] This significantly reduces the risks associated with highly reactive intermediates or exothermic reactions.
-
Seamless Scalability: Scaling up a flow chemistry process is typically achieved by either running the system for a longer period or by "numbering up" – running multiple reactors in parallel.[8] This avoids the re-optimization challenges associated with scaling up batch reactors.
Quantitative Comparison: Batch vs. Flow
| Parameter | Batch Processing (4-iodotoluene)[10] | Flow Chemistry (4-iodotoluene)[10] |
| Reaction Time | 72 hours | Minutes (residence time) |
| Yield | < 2% | 60-75% (isolated) |
| Process Control | Limited | Precise control of temperature, pressure, and residence time |
| Safety | Higher risk with larger volumes | Inherently safer due to small reactor volumes |
| Scalability | Challenging, requires re-optimization | Straightforward (time or numbering-up) |
Experimental Protocols
The following are representative, generalized protocols for a Sonogashira coupling reaction of 2-iodobenzyl alcohol in both batch and flow setups. These are intended as a starting point for optimization.
Batch Protocol: Sonogashira Coupling of 2-Iodobenzyl Alcohol
Materials:
-
2-Iodobenzyl alcohol (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (0.02 equiv)
-
CuI (0.04 equiv)
-
Triethylamine (3.0 equiv)
-
Anhydrous and degassed THF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-iodobenzyl alcohol, Pd(PPh₃)₄, and CuI.[3]
-
Add the anhydrous, degassed THF and triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. If the reaction is sluggish, it can be gently heated to 50-60 °C.[3]
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Flow Chemistry Protocol: Sonogashira Coupling of 2-Iodobenzyl Alcohol
Materials:
-
Solution A: 2-Iodobenzyl alcohol and terminal alkyne in degassed THF/triethylamine.
-
Catalyst cartridge: Packed with a supported palladium catalyst and a copper co-catalyst.
Procedure:
-
Set up a continuous flow reactor system equipped with syringe pumps, a catalyst cartridge, a back-pressure regulator, and a collection vessel.
-
Heat the catalyst cartridge to the desired temperature (e.g., 80-120 °C).[10]
-
Pump Solution A through the catalyst cartridge at a defined flow rate to achieve the desired residence time (e.g., 5-20 minutes).
-
The product stream is continuously collected after the back-pressure regulator.
-
After the run is complete, the collected solution is worked up by diluting with an organic solvent, washing with water and brine, drying, and concentrating.
-
The crude product is purified by column chromatography.
Visualizing the Workflow
Caption: A comparison of typical workflows for batch versus flow chemistry.
Conclusion: Embracing the Future of Synthesis
While batch processing remains a valuable tool in the synthetic chemist's arsenal, the evidence strongly supports the superiority of flow chemistry for reactions involving sensitive and reactive substrates like 2-iodobenzyl alcohol. The precise control over reaction parameters afforded by flow systems translates to higher yields, greater purity, shorter reaction times, and enhanced safety. For researchers and drug development professionals seeking to optimize their synthetic routes, reduce waste, and accelerate their development timelines, the adoption of flow chemistry represents a significant step forward.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. journal.bcrec.id [journal.bcrec.id]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. vapourtec.com [vapourtec.com]
- 10. rsc.org [rsc.org]
A Cost-Benefit Analysis of 2-Iodobenzyl Alcohol in Large-Scale Synthesis: A Guide for Researchers and Drug Development Professionals
In the intricate world of multi-step organic synthesis, particularly within pharmaceutical and fine chemical production, the selection of protecting groups is a critical decision that profoundly influences process efficiency, scalability, and overall cost-effectiveness. Among the arsenal of protecting groups for hydroxyl functionalities, the 2-iodobenzyl ether has emerged as a nuanced option, offering a unique combination of reactivity and stability. This guide provides a comprehensive cost-benefit analysis of utilizing 2-iodobenzyl alcohol for large-scale synthesis, comparing it with its common alternatives: benzyl alcohol, 2-bromobenzyl alcohol, and 2-chlorobenzyl alcohol.
The Strategic Value of the Ortho-Iodo Substituent
The presence of an iodine atom at the ortho position of the benzyl group introduces distinct electronic and steric effects that differentiate it from the parent benzyl group and its other halogenated counterparts. The electron-withdrawing nature of the iodine atom can influence the lability of the benzyl C-O bond, while its steric bulk can impact the kinetics of both the protection and deprotection steps. Furthermore, the carbon-iodine bond itself serves as a versatile synthetic handle for subsequent transformations, such as cross-coupling reactions, offering the potential for convergent and efficient synthetic strategies.
Cost-Benefit Analysis: A Multi-faceted Comparison
A holistic evaluation of 2-iodobenzyl alcohol in large-scale synthesis requires a detailed examination of several key parameters, from the upfront cost of raw materials to the downstream expenses associated with waste disposal.
Raw Material Cost
The initial procurement cost is a primary consideration in any large-scale manufacturing process. A comparative analysis of the pricing for 2-iodobenzyl alcohol and its alternatives reveals a clear trend.
| Compound | Purity | Price (USD/100g) | Price (USD/1kg) |
| 2-Iodobenzyl alcohol | 98% | ~$69.22 | ~$2260 (estimated from 50g price) |
| 2-Bromobenzyl alcohol | 98-99% | ~$70.45 - $117.65[1][2][3] | ~$24 (5g price)[4] |
| 2-Chlorobenzyl alcohol | ≥99% | ~$30.35[5] | ~$137.31[5] |
| Benzyl Alcohol | Technical Grade | - | ~
|
Analysis: As evidenced by the table, 2-iodobenzyl alcohol is significantly more expensive than its bromo and chloro analogs, and vastly more so than the parent benzyl alcohol. This price differential is a major factor that must be justified by downstream process efficiencies.
Protection Step: The Williamson Ether Synthesis
The most common method for the introduction of benzyl-type protecting groups is the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to be protected, followed by nucleophilic substitution with the corresponding benzyl halide.
Workflow for Williamson Ether Synthesis:
Caption: General workflow for the protection of an alcohol as a 2-iodobenzyl ether via the Williamson ether synthesis.
Experimental Protocol: Large-Scale Protection of a Primary Alcohol with 2-Iodobenzyl Bromide
Objective: To protect a primary alcohol (e.g., 1-octanol) with a 2-iodobenzyl group on a multi-gram scale.
Materials:
-
1-Octanol
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Iodobenzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), a suitable reaction vessel is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of 1-octanol (1.0 equivalent) in anhydrous DMF is added dropwise to the stirred suspension.
-
The reaction mixture is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases (typically 30-60 minutes).
-
The mixture is then cooled back to 0 °C, and a solution of 2-iodobenzyl bromide (1.1 equivalents) in anhydrous DMF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The mixture is transferred to a separatory funnel and extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-iodobenzyl ether.
Performance Comparison:
While specific large-scale data for 2-iodobenzyl ether formation is scarce, the reactivity trend for the Williamson ether synthesis generally follows the halide leaving group ability: I > Br > Cl. This suggests that 2-iodobenzyl bromide would be more reactive than its bromo and chloro counterparts, potentially allowing for milder reaction conditions (lower temperatures or shorter reaction times) and possibly higher yields. However, the increased reactivity could also lead to more side reactions if not properly controlled. In an industrial setting, the choice of solvent and base is critical for optimizing selectivity and yield.[7]
Deprotection Step: Cleavage of the 2-Iodobenzyl Ether
The removal of the benzyl protecting group is a crucial step, and the choice of method depends on the overall synthetic strategy and the presence of other functional groups.
Common Deprotection Methods for Benzyl Ethers:
-
Catalytic Hydrogenolysis: This is the most common and often cleanest method, using a palladium catalyst (e.g., Pd/C) and a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate).[8][9][10]
-
Acid Cleavage: Strong acids can cleave benzyl ethers, but this method is limited by the acid sensitivity of the substrate.
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, particularly for electron-rich benzyl ethers.[11]
Workflow for Catalytic Transfer Hydrogenation:
Caption: General workflow for the deprotection of a 2-iodobenzyl ether via catalytic transfer hydrogenation.
Experimental Protocol: Large-Scale Deprotection via Catalytic Transfer Hydrogenation
Objective: To deprotect a 2-iodobenzyl ether on a multi-gram scale.
Materials:
-
2-Iodobenzyl ether
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol
-
Celite®
Procedure:
-
The 2-iodobenzyl ether is dissolved in methanol in a reaction vessel equipped with a reflux condenser and magnetic stirrer.
-
10% Pd/C catalyst (typically 10-20% by weight of the substrate) is carefully added to the solution.
-
Ammonium formate (3-5 equivalents per benzyl group) is added to the reaction mixture.
-
The mixture is heated to reflux, and the reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite® to remove the catalyst.
-
The Celite® pad is washed with methanol.
-
The combined filtrate and washings are concentrated under reduced pressure to yield the crude deprotected alcohol.
-
The crude product can be further purified by crystallization or column chromatography if necessary.
Performance Considerations: The presence of the iodo group can influence the deprotection step. During catalytic hydrogenolysis, there is a risk of hydrodeiodination (removal of the iodine atom) in addition to the desired cleavage of the C-O bond. Careful optimization of the catalyst, hydrogen source, and reaction conditions is necessary to achieve selective debenzylation. The cost of the palladium catalyst is also a significant factor in large-scale synthesis.[12][13][14][15][16]
Safety and Environmental Impact
The use of iodinated compounds on a large scale necessitates careful consideration of safety and environmental aspects.
-
Toxicity: While 2-iodobenzyl alcohol itself has moderate toxicity, the handling of large quantities requires appropriate personal protective equipment (PPE) and engineering controls.
-
Waste Disposal: Iodinated organic waste is often classified as hazardous and requires specialized disposal methods.[17] The cost of disposing of this waste can be significant, ranging from $0.10 to $10 per pound, depending on the specific nature of the waste and local regulations.[17] In some cases, iodine recovery from waste streams may be economically viable, particularly in large-scale operations.[8][18]
Alternatives to 2-Iodobenzyl Alcohol
The primary alternatives to 2-iodobenzyl alcohol for protecting hydroxyl groups are its less expensive halogenated and non-halogenated analogs.
-
Benzyl Alcohol: The most cost-effective option, offering a stable protecting group that is readily removed by standard hydrogenolysis. However, it lacks the synthetic handle for further functionalization that the iodo-group provides.
-
2-Bromobenzyl Alcohol and 2-Chlorobenzyl Alcohol: These offer a compromise between cost and reactivity. The C-Br and C-Cl bonds are less reactive than the C-I bond in cross-coupling reactions, which may necessitate harsher conditions. However, their lower cost makes them attractive for applications where the enhanced reactivity of the iodo-group is not essential.
Conclusion: A Strategic Choice for Complex Syntheses
The decision to use 2-iodobenzyl alcohol in large-scale synthesis is a strategic one, driven by the specific demands of the synthetic route.
Use 2-Iodobenzyl Alcohol when:
-
Subsequent functionalization is required: The C-I bond provides a valuable handle for late-stage modifications via cross-coupling reactions, enabling more convergent and efficient synthetic strategies.
-
Enhanced reactivity in the protection step is beneficial: The higher reactivity of 2-iodobenzyl bromide may allow for milder conditions and improved yields in the Williamson ether synthesis.
-
The higher raw material cost can be offset by process efficiencies: If the use of 2-iodobenzyl alcohol leads to fewer synthetic steps, higher overall yields, or reduced purification costs, its higher price may be justified.
Consider Alternatives when:
-
Cost is the primary driver: For simple protection/deprotection sequences where no further functionalization is needed, the significantly lower cost of benzyl alcohol makes it the preferred choice.
-
Moderate reactivity is sufficient: 2-Bromobenzyl or 2-chlorobenzyl alcohol can provide a cost-effective alternative when the enhanced reactivity of the iodo-group is not a critical requirement.
Ultimately, the choice between 2-iodobenzyl alcohol and its alternatives requires a thorough process-specific cost-benefit analysis. Researchers and drug development professionals must weigh the upfront investment in a more expensive raw material against the potential for downstream savings in terms of process efficiency, yield, and overall synthetic elegance.
References
- 1. 2-Bromobenzyl alcohol, 98% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. 2-Bromobenzyl alcohol, 98% | Fisher Scientific [fishersci.ca]
- 3. 2-Bromobenzyl alcohol 99 18982-54-2 [sigmaaldrich.com]
- 4. 2-Bromobenzyl alcohol , ≥99.0%(GC) , 18982-54-2 - CookeChem [cookechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. univarsolutions.com [univarsolutions.com]
- 7. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 8. benchchem.com [benchchem.com]
- 9. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 10. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. Catalyst cost calculation tool - Catalysts from Evonikââ¬âAccelerating Your Chemistryî [catalysts.evonik.com]
- 13. Palladium on Carbon Price Trends & Suppliers [accio.com]
- 14. 10 Palladium on Carbon Price per kg 2025 [accio.com]
- 15. m.indiamart.com [m.indiamart.com]
- 16. Palladium hydroxide, Pd 20% on carbon, nominally 50% water, Pearlman's Catalyst 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 17. shapiroe.com [shapiroe.com]
- 18. 17849-38-6 Cas No. | 2-Chlorobenzyl alcohol | Apollo [store.apolloscientific.co.uk]
A Researcher's Guide to Cross-Validation of Experimental and Computational Analyses of 2-Iodobenzyl Alcohol
In the landscape of modern chemical research and drug development, the synergy between empirical observation and computational modeling is not just beneficial—it is essential for accelerating discovery and ensuring the robustness of scientific findings. This guide provides an in-depth technical comparison of experimental data and computational models for a key organic intermediate: 2-iodobenzyl alcohol. As researchers and drug development professionals, our goal is to move beyond mere data collection to a holistic understanding of molecular behavior. This guide is structured to provide not just the "what" but the "why," offering a framework for the critical cross-validation of experimental results with theoretical predictions.
The Imperative of Cross-Validation in Chemical Sciences
The convergence of experimental and computational chemistry provides a powerful paradigm for scientific inquiry.[1] Experimental techniques provide ground-truth data on the behavior of molecules in the real world, while computational models offer a window into the underlying quantum mechanical principles governing this behavior.[2] Cross-validation, the process of rigorously comparing these two domains, serves multiple critical functions:
-
Model Validation: It allows for the benchmarking and refinement of computational methods, ensuring their predictive accuracy.[1]
-
Mechanistic Insight: Discrepancies between experimental and computational results can often point to subtle, yet significant, mechanistic details that might otherwise be overlooked.
-
Predictive Power: A well-validated computational model can be used to predict the properties and reactivity of novel compounds, guiding synthetic efforts and reducing the need for extensive trial-and-error experimentation.[3]
This guide will walk you through a practical application of this philosophy, using 2-iodobenzyl alcohol as a case study.
Experimental Analysis of 2-Iodobenzyl Alcohol
2-Iodobenzyl alcohol is a valuable building block in organic synthesis, frequently utilized in the preparation of more complex molecules, including substituted lactones and various therapeutic agents.[4][5] Its reactivity is primarily dictated by the hydroxyl group and the carbon-iodine bond on the aromatic ring. A thorough experimental characterization is the first step in any rigorous study.
Synthesis of 2-Iodobenzyl Alcohol
A common and efficient method for the synthesis of 2-iodobenzyl alcohol is the reduction of 2-iodobenzoic acid.[6]
Experimental Protocol: Synthesis of 2-Iodobenzyl Alcohol
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-iodobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of borane-dimethyl sulfide complex (BH3·SMe2, ~1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cautiously quench the reaction by the slow addition of a phosphate buffer (pH 7).
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield crude 2-iodobenzyl alcohol, which can be further purified by silica gel column chromatography.[6]
The rationale for choosing a borane-based reducing agent lies in its selectivity for carboxylic acids in the presence of the aryl iodide, which is susceptible to reduction by harsher reagents.
Spectroscopic Characterization
Spectroscopic analysis provides the fingerprint of a molecule, offering definitive proof of its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structural elucidation in organic chemistry. The chemical shifts and coupling constants of the protons and carbons in a molecule provide a detailed map of its connectivity and electronic environment.
Table 1: Experimental and Computationally Predicted ¹H and ¹³C NMR Data for 2-Iodobenzyl Alcohol
| ¹H NMR | Experimental Chemical Shift (δ, ppm) in CDCl₃ [7] | Predicted Chemical Shift (δ, ppm) (DFT B3LYP/6-31G(d)) |
| Ar-H | 7.83 (d, J=7.9 Hz, 1H) | 7.75 |
| Ar-H | 7.51–7.44 (m, 1H) | 7.42 |
| Ar-H | 7.38 (t, J=7.5 Hz, 1H) | 7.31 |
| Ar-H | 7.01 (t, J=7.1Hz, 1H) | 6.95 |
| -CH₂- | 4.69 (s, 2H) | 4.65 |
| ¹³C NMR | Experimental Chemical Shift (δ, ppm) in CDCl₃ [7] | Predicted Chemical Shift (δ, ppm) (DFT B3LYP/6-31G(d)) |
| Ar-C | 142.59 | 141.8 |
| Ar-C | 139.21 | 138.5 |
| Ar-C | 130.19 | 129.7 |
| Ar-C | 129.30 | 128.9 |
| Ar-C | 128.48 | 128.1 |
| Ar-C-I | 97.46 | 96.9 |
| -CH₂- | 69.28 | 68.7 |
Note: Predicted values are illustrative and would be obtained following the computational protocol outlined below.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.
Table 2: Key Experimental and Predicted IR Absorptions for 2-Iodobenzyl Alcohol
| Vibrational Mode | Expected Experimental Frequency (cm⁻¹) | Predicted Frequency (cm⁻¹) (DFT B3LYP/6-31G(d)) |
| O-H stretch (H-bonded) | 3500–3200 (broad) | 3450 |
| C-H stretch (aromatic) | 3100–3000 | 3050 |
| C-H stretch (aliphatic) | 3000–2850 | 2950 |
| C=C stretch (aromatic) | 1600–1450 | 1580, 1470 |
| C-O stretch (primary alcohol) | ~1050 | 1045 |
Note: The experimental frequencies are based on typical ranges for the respective functional groups.[8] A specific experimental spectrum for 2-iodobenzyl alcohol would be required for a direct comparison.
Computational Modeling of 2-Iodobenzyl Alcohol
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful toolkit for predicting the properties of molecules from first principles.[2]
Computational Workflow for Property Prediction
The following workflow outlines the steps for predicting the spectroscopic properties of 2-iodobenzyl alcohol using a common quantum chemistry software package like Gaussian.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. 2-Iodobenzyl alcohol | 5159-41-1 [chemicalbook.com]
- 6. 2-Iodobenzyl alcohol(5159-41-1) 1H NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. orgchemboulder.com [orgchemboulder.com]
Safety Operating Guide
2-Iodobenzylic Alcohol: A Comprehensive Guide to Proper Disposal Procedures
The responsible management of chemical reagents is a cornerstone of safe and ethical scientific practice. For drug development professionals, researchers, and scientists, a deep understanding of a compound's properties is intrinsically linked to its safe handling and disposal. This guide provides a detailed, authoritative protocol for the proper disposal of 2-iodobenzylic alcohol, moving beyond a simple checklist to explain the scientific reasoning behind each procedural step. Our objective is to foster a culture of safety and environmental stewardship by providing clear, actionable intelligence that protects both laboratory personnel and the wider ecosystem.
Foundational Knowledge: Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough review of the Safety Data Sheet (SDS) is mandatory. This compound (CAS No. 5159-41-1) is a halogenated aromatic alcohol. Its hazard profile, as outlined by the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard, indicates that it can cause skin and serious eye irritation, as well as potential respiratory irritation.[1][2]
Table 1: Key Hazard and Safety Information for this compound
| Property | Information | Source(s) |
| Chemical Name | 2-Iodobenzyl alcohol | [1] |
| Synonyms | This compound | [1] |
| CAS Number | 5159-41-1 | [1] |
| Physical State | Solid (light yellow powder) | [3] |
| GHS Hazard Statements | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | [1][2] |
| Signal Word | Warning | [1] |
| Incompatible Materials | Acids, Acid anhydrides, Acid chlorides | [1][4] |
| Storage | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed and protect from direct sunlight. | [1] |
The presence of iodine classifies this compound as a halogenated organic waste .[5][6][7] This is a critical distinction, as halogenated and non-halogenated waste streams must be kept separate to facilitate proper treatment and disposal, often through incineration at regulated hazardous waste facilities.[6][7] Mixing these waste streams can increase disposal costs and complicate the disposal process.[6]
The Core Protocol: A Step-by-Step Guide to Disposal
The guiding principle for the disposal of this compound is the prevention of its release into the environment. Under no circumstances should this chemical be disposed of down the drain or in standard municipal trash. [5][8]
Step 1: Waste Segregation at the Point of Generation
-
Rationale: Proper segregation is the most critical step in ensuring safe and compliant hazardous waste disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and makes proper disposal difficult and expensive.
-
Procedure:
Step 2: Container Selection and Labeling
-
Rationale: The integrity of the waste container is paramount to prevent leaks and spills. Accurate labeling is a legal requirement and ensures that all personnel are aware of the container's contents and associated hazards.
-
Procedure:
-
Select a chemically compatible container. High-density polyethylene (HDPE) or glass containers are typically appropriate.[6]
-
Clearly list all contents, including "this compound" and any solvents or other chemicals present, with their approximate percentages.[6][7]
-
Ensure the date of waste accumulation is recorded on the label.
-
Step 3: Safe Accumulation and Storage
-
Rationale: Proper storage of hazardous waste minimizes the risk of accidents and exposure.
-
Procedure:
-
Keep the waste container tightly closed except when adding waste.[6][8][11]
-
Store the container in a designated satellite accumulation area, such as a chemical fume hood or a ventilated cabinet.[6][12]
-
Utilize secondary containment (e.g., a larger, chemically resistant tub) to contain any potential leaks.[6][12]
-
Step 4: Final Disposal via Institutional Channels
-
Rationale: The final disposal of hazardous waste must be handled by trained professionals at licensed facilities to ensure compliance with federal, state, and local regulations.
-
Procedure:
-
When the container is approaching 90% full, or as per your institution's guidelines, contact your Environmental Health and Safety (EHS) department to arrange for a waste pickup.[11]
-
Provide all necessary documentation as required by your EHS office.
-
Visualizing the Disposal Workflow
To ensure clarity, the following diagram illustrates the logical flow of the disposal process for this compound.
Caption: A procedural workflow for the proper disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill, a swift and appropriate response is crucial.
-
For Small, Manageable Spills:
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves), contain and absorb the spill with an inert material like vermiculite or sand.[12]
-
Sweep up the absorbed material and place it in your designated halogenated organic waste container.[1]
-
Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.
-
-
For Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and the EHS department.
-
If safe to do so, close the doors to the area to contain vapors. Do not attempt to clean up a large spill yourself.
-
Trustworthiness and Self-Validation: The "Why" Behind the Protocol
This protocol is a self-validating system because it is built on a foundation of regulatory compliance and chemical compatibility. By segregating halogenated waste, we prevent unforeseen reactions and ensure the waste stream is acceptable for designated treatment facilities. The use of clearly labeled, sealed containers prevents accidental exposure and environmental release. Every step is designed to create a closed loop of containment from the point of generation to final disposal, minimizing risk at every stage.
By adhering to these detailed procedures, laboratory professionals can ensure the safe management of this compound, upholding their commitment to a safe working environment and environmental responsibility.
References
- 1. fishersci.com [fishersci.com]
- 2. chemical-label.com [chemical-label.com]
- 3. 2-Iodobenzyl alcohol - Hazardous Agents | Haz-Map [haz-map.com]
- 4. fishersci.com [fishersci.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ethz.ch [ethz.ch]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
